Product packaging for N3-L-Lys(Boc)-OH(Cat. No.:)

N3-L-Lys(Boc)-OH

Número de catálogo: B2979280
Peso molecular: 272.30 g/mol
Clave InChI: KROYNWSGVIHIMN-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

N3-L-Lys(Boc)-OH is a useful research compound. Its molecular formula is C11H20N4O4 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N4O4 B2979280 N3-L-Lys(Boc)-OH

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)13-7-5-4-6-8(9(16)17)14-15-12/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROYNWSGVIHIMN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N3-L-Lys(Boc)-OH: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-L-Lys(Boc)-OH, a crucial building block in modern chemical biology and pharmaceutical research. Below, we delve into its chemical structure, physicochemical properties, and detailed experimental protocols for its application in peptide synthesis and bioconjugation via "click chemistry."

Core Concepts: Chemical Structure and Functionality

This compound, also known as Nα-azido-Nε-(tert-butoxycarbonyl)-L-lysine, is a synthetic amino acid derivative. Its structure is characterized by three key functional groups:

  • α-Azido Group (-N3): This moiety replaces the natural α-amino group of L-lysine. The azide (B81097) group is a versatile functional handle for "click chemistry," a class of biocompatible, high-yield reactions.

  • ε-Amino Group with Boc Protection: The side-chain amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under various reaction conditions but can be readily removed with acid, allowing for selective deprotection and further functionalization.

  • Carboxylic Acid (-COOH): The C-terminal carboxylic acid allows for the incorporation of this amino acid into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods.

This unique combination of functional groups makes this compound an invaluable tool for introducing a bioorthogonal azide handle at a specific position within a peptide or protein sequence. This azide can then be used for site-specific modification, such as the attachment of small molecules, imaging agents, or drug payloads.[1]

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is directly available for this compound, other properties are estimated based on closely related analogs like Boc-L-lysine due to a lack of publicly available experimental data for the N3-substituted version.

PropertyValueReference/Note
Molecular Formula C11H20N4O4[2]
Molecular Weight 272.3 g/mol [2]
CAS Number 333366-32-8MedChemExpress
Appearance White to off-white solid (inferred)General appearance of similar amino acid derivatives
Melting Point ~205 °C (decomposes) (estimated)Based on the melting point of Boc-Lys-OH.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water.Based on solubility data for Boc-Lys-OH.[3][4]
Storage Conditions Store at 2-8 °CCommon storage condition for protected amino acids

Spectral Data (Representative)

Detailed spectral data for this compound is not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

Spectral DataExpected Characteristics
¹H NMR (400 MHz, CDCl₃)* δ 9.0-10.0 (br s, 1H): Carboxylic acid proton. * δ 4.0-4.2 (m, 1H): α-proton. * δ 3.0-3.2 (m, 2H): ε-methylene protons adjacent to the Boc-protected amine. * δ 1.8-2.0 (m, 2H): β-methylene protons. * δ 1.6-1.8 (m, 2H): γ-methylene protons. * δ 1.4-1.6 (m, 2H): δ-methylene protons. * δ 1.45 (s, 9H): tert-butyl protons of the Boc group.
FT-IR (KBr, cm⁻¹)* ~3300-2500 (br): O-H stretch of the carboxylic acid. * ~2100: N≡N stretch of the azide group (strong, sharp). * ~1710: C=O stretch of the carboxylic acid and Boc group. * ~1520: N-H bend of the carbamate. * ~1160: C-O stretch of the Boc group.
Mass Spectrometry (ESI-MS) * [M+H]⁺: m/z 273.15 * [M+Na]⁺: m/z 295.13

Experimental Protocols

This compound is primarily used in a two-stage process: first, its incorporation into a peptide sequence, and second, the subsequent "click" reaction of the azide group.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual Boc-based SPPS for incorporating the azido-lysine derivative into a peptide chain.

Materials:

  • Appropriate solid support resin (e.g., Merrifield resin)

  • This compound and other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Cleavage cocktail (e.g., HF with scavengers)

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.

  • Neutralization: Wash the resin with DCM and then neutralize with 5-10% DIEA in DCM.

  • Amino Acid Coupling:

    • Dissolve this compound (or another Boc-protected amino acid) and a coupling agent (e.g., HBTU) in DMF.

    • Add DIEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., anhydrous HF).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide.

Materials:

  • Azide-functionalized peptide

  • Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4) or a suitable solvent system (e.g., DMSO/water)

Protocol:

  • Reagent Preparation:

    • Dissolve the azide-functionalized peptide and the alkyne-containing molecule in the chosen reaction buffer or solvent.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

    • If using a ligand, pre-mix the CuSO₄ with the ligand.

  • Reaction Initiation:

    • To the mixture of the azide and alkyne, add the CuSO₄ solution (typically 1-10 mol%).

    • Initiate the reaction by adding the sodium ascorbate solution (typically 5-20 mol%).[5]

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting triazole-linked conjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.[6]

Materials:

  • Azide-functionalized peptide

  • Strained alkyne-containing molecule (e.g., DBCO, BCN derivatives)

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Reagent Preparation: Dissolve the azide-functionalized peptide and the strained alkyne in the reaction buffer.

  • Reaction: Simply mix the two components. The reaction proceeds without a catalyst due to the high reactivity of the strained alkyne.[7]

  • Incubation: Incubate the reaction at room temperature or 37 °C. The reaction time can vary from 1 to 24 hours depending on the reactants and their concentrations.

  • Purification: Purify the conjugate as described for the CuAAC reaction.

Visualizations

Logical Relationships

G cluster_0 This compound Structure cluster_1 Functionality N3_L_Lys_Boc_OH This compound alpha_Azido α-Azido Group (-N3) N3_L_Lys_Boc_OH->alpha_Azido Enables Boc_Protected_Amine ε-Amino Group (Boc-protected) N3_L_Lys_Boc_OH->Boc_Protected_Amine Provides Carboxylic_Acid Carboxylic Acid (-COOH) N3_L_Lys_Boc_OH->Carboxylic_Acid Allows for Click_Chemistry Click Chemistry (CuAAC, SPAAC) alpha_Azido->Click_Chemistry Selective_Deprotection Selective Deprotection Boc_Protected_Amine->Selective_Deprotection Peptide_Synthesis Peptide Synthesis (SPPS) Carboxylic_Acid->Peptide_Synthesis G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_CuAAC CuAAC Bioconjugation Resin Start with Resin Deprotection1 Boc Deprotection (TFA) Resin->Deprotection1 Coupling1 Couple Amino Acid Deprotection1->Coupling1 Deprotection2 Boc Deprotection (TFA) Coupling1->Deprotection2 Coupling_N3 Couple this compound Deprotection2->Coupling_N3 Elongation Continue Elongation Coupling_N3->Elongation Cleavage Cleave from Resin (HF) Elongation->Cleavage Azide_Peptide Purified Azide-Peptide Cleavage->Azide_Peptide Mix Mix Azide-Peptide + Alkyne-Molecule Azide_Peptide->Mix Add_Cu Add CuSO4/Ligand Mix->Add_Cu Add_Ascorbate Add Sodium Ascorbate Add_Cu->Add_Ascorbate Reaction Incubate (RT, 1-4h) Add_Ascorbate->Reaction Purification Purify Conjugate (HPLC) Reaction->Purification Final_Product Final Bioconjugate Purification->Final_Product G cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Peptide Purified Azide-Peptide Mix Mix Azide-Peptide + Strained Alkyne Azide_Peptide->Mix Incubate Incubate (RT or 37°C) Mix->Incubate Purification Purify Conjugate (HPLC) Incubate->Purification Final_Product Final Bioconjugate Purification->Final_Product

References

A Comprehensive Technical Guide to N3-L-Lys(Boc)-OH for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N3-L-Lys(Boc)-OH, a crucial reagent in modern biochemical and pharmaceutical research. This document outlines its chemical properties, core applications, and methodologies for its use in peptide synthesis and bioconjugation.

Core Compound Data

This compound, also known as (S)-(-)-2-Azido-6-(Boc-amino)hexanoic acid, is a lysine (B10760008) derivative featuring an azide (B81097) group at the alpha-position and a tert-butyloxycarbonyl (Boc) protecting group on the epsilon-amino group.[] This unique structure makes it a valuable building block for a variety of advanced applications.

PropertyValueReference
CAS Number 333366-32-8[]
Molecular Formula C11H20N4O4[][2]
Molecular Weight 272.31 g/mol [2]
Appearance White crystalline powder[]
Purity ≥ 99% (HPLC)[]
Melting Point 59 - 64 °C[]
Optical Rotation [a]D20 = -42 to -46 º (C=1 in DMF)[]
Storage Conditions 0-8 °C[]

Key Applications and Methodologies

This compound is a versatile reagent primarily utilized in peptide synthesis and bioconjugation through "click chemistry." Its azide functionality allows for highly specific and efficient ligation to molecules containing alkyne groups.

Peptide Synthesis

The incorporation of this compound into peptide chains allows for the introduction of a bioorthogonal azide handle. This enables the site-specific modification of peptides post-synthesis. The Boc protecting group on the side chain ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Workflow for Peptide Synthesis:

The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Peptide_Synthesis_Workflow Resin Solid Support (e.g., Wang Resin) Fmoc_AA Fmoc-Amino Acid Coupling Resin->Fmoc_AA 1. Deprotection1 Fmoc Deprotection (Piperidine) Fmoc_AA->Deprotection1 2. N3_Lys_Coupling Coupling of This compound Deprotection1->N3_Lys_Coupling 3. Deprotection2 Fmoc Deprotection (Piperidine) N3_Lys_Coupling->Deprotection2 4. Elongation Peptide Chain Elongation Deprotection2->Elongation 5. Cleavage Cleavage from Resin & Side-chain Deprotection Elongation->Cleavage 6. Azido_Peptide Azide-Modified Peptide Cleavage->Azido_Peptide 7.

Fmoc-SPPS workflow for incorporating this compound.
Bioconjugation via Click Chemistry

The azide group of the incorporated lysine derivative is a key component for bioorthogonal "click chemistry" reactions. This allows for the precise attachment of various molecules, such as fluorescent dyes, imaging agents, or drug payloads.

This compound can participate in two primary types of click chemistry:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide-modified peptide and an alkyne-containing molecule.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes strained cyclooctynes (e.g., DBCO or BCN) to react with the azide.[2][3] This is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.

Signaling Pathway for Bioconjugation:

The following diagram illustrates the two main click chemistry pathways for the bioconjugation of an azide-modified peptide.

Click_Chemistry_Pathways cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azido_Peptide_CuAAC Azide-Modified Peptide Cu_Catalyst Cu(I) Catalyst Azido_Peptide_CuAAC->Cu_Catalyst Alkyne_Molecule_CuAAC Alkyne-Functionalized Molecule Alkyne_Molecule_CuAAC->Cu_Catalyst Triazole_Linkage_CuAAC Bioconjugate (Triazole Linkage) Cu_Catalyst->Triazole_Linkage_CuAAC Azido_Peptide_SPAAC Azide-Modified Peptide Triazole_Linkage_SPAAC Bioconjugate (Triazole Linkage) Azido_Peptide_SPAAC->Triazole_Linkage_SPAAC Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_Linkage_SPAAC

CuAAC and SPAAC pathways for bioconjugation.

Safety and Handling

References

An In-depth Technical Guide to the Research Applications of N3-L-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-L-Lys(Boc)-OH, chemically known as (S)-2-azido-6-((tert-butoxycarbonyl)amino)hexanoic acid, is a versatile synthetic amino acid derivative that has become an indispensable tool in modern chemical biology and drug discovery. Its unique bifunctional nature, featuring a terminal azide (B81097) group and a Boc-protected amine, allows for its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent site-specific modification through bioorthogonal "click chemistry" reactions. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its use in peptide synthesis, bioconjugation, and the development of advanced therapeutics. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams are presented to facilitate its effective implementation in the laboratory.

Introduction: The Power of Bioorthogonal Chemistry

The ability to selectively modify biomolecules in complex biological environments has revolutionized our understanding of cellular processes and accelerated the development of targeted therapeutics. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, is at the heart of this revolution. "Click chemistry," a concept introduced by K. Barry Sharpless, embodies the principles of bioorthogonality, offering reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.

This compound is a key player in the click chemistry toolkit. The azide moiety serves as a chemical handle that is largely inert in biological systems but reacts with high efficiency and specificity with a complementary alkyne partner. The Boc protecting group on the epsilon-amine of the lysine (B10760008) side chain allows for its controlled incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.

Core Applications of this compound

The primary utility of this compound lies in its ability to introduce a latent reactive group—the azide—into a peptide or other molecule of interest. This opens up a plethora of possibilities for downstream modifications, including:

  • Bioconjugation: The azide group enables the covalent attachment of various functionalities to the peptide, such as fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) for improving pharmacokinetic properties, or cytotoxic drugs for targeted cancer therapy.

  • Peptide Cyclization: Intramolecular click reactions between an azide and an alkyne incorporated into the same peptide sequence can be used to generate cyclic peptides with enhanced stability and biological activity.

  • Synthesis of Peptide-Drug Conjugates (PDCs): this compound is instrumental in the construction of PDCs, where a potent drug molecule is linked to a targeting peptide, thereby increasing its therapeutic index.

  • Development of Diagnostic Probes: By conjugating imaging agents or affinity tags to peptides containing an azido-lysine residue, researchers can develop powerful tools for disease diagnosis and monitoring.

Chemical Properties and Synthesis

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

While commercially available, a general synthetic route to this compound from L-lysine hydrochloride is outlined below. This procedure is adapted from methods used for similar azido (B1232118) amino acids.

Experimental Protocol: Synthesis of (S)-2-azido-6-((tert-butoxycarbonyl)amino)hexanoic acid

  • Protection of the ε-amino group:

    • Dissolve L-lysine hydrochloride in a mixture of dioxane and water.

    • Add sodium bicarbonate to adjust the pH to approximately 9-10.

    • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)2O in dioxane while maintaining the pH.

    • Stir the reaction at room temperature overnight.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove byproducts.

    • Acidify the aqueous layer and extract the Boc-protected lysine into an organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain Nε-Boc-L-lysine.

  • Introduction of the α-azide group:

    • This step typically involves a diazotransfer reaction on the α-amino group. A common reagent for this is triflyl azide (TfN3) or imidazole-1-sulfonyl azide.

    • Dissolve Nε-Boc-L-lysine in a suitable solvent system (e.g., a mixture of water and methanol).

    • Add a copper (II) sulfate (B86663) solution and a base (e.g., sodium bicarbonate).

    • Slowly add the diazotransfer reagent at a controlled temperature (often 0 °C).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the product using column chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is compatible with standard Fmoc-based SPPS protocols. The Boc group on the side chain is stable to the basic conditions used for Fmoc deprotection.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling:

    • Dissolve this compound (or the corresponding Fmoc-L-Lys(N3)-OH for Fmoc chemistry) (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) (3-5 equivalents) in DMF.

    • Add a base such as diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., the Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Coupling Efficiency

Coupling ReagentActivation TimeCoupling TimeTypical Crude Purity
HBTU/DIPEA5 min1-2 hours>85%
HATU/DIPEA2 min1-2 hours>90%
DIC/Oxyma5 min2-4 hours>80%

Note: Purity can vary depending on the peptide sequence and synthesis conditions.

Bioconjugation via Click Chemistry

The azide group introduced by this compound enables two primary types of click chemistry reactions for bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G start Azide-Modified Peptide (from this compound) cu_choice Need for Biocompatibility? start->cu_choice spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cu_choice->spaac Yes cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cu_choice->cuaac No cu_yes Yes (in vivo, live cells) cu_no No (in vitro) spaac_reagent Strained Alkyne (e.g., DBCO, BCN) spaac->spaac_reagent cuaac_reagent Terminal Alkyne + Cu(I) Catalyst cuaac->cuaac_reagent product Stable Triazole Linkage (Bioconjugate) spaac_reagent->product cuaac_reagent->product cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click Click Chemistry Resin Resin Deprotection Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Washing Washing Coupling->Washing N3_Lys N3_Lys Coupling->N3_Lys Incorporate This compound Repeat Repeat Washing->Repeat Cleavage Cleavage & Purification Repeat->Cleavage Azide_Peptide Azide_Peptide Reaction Reaction Azide_Peptide->Reaction React with Alkyne Bioconjugate Bioconjugate Reaction->Bioconjugate Cleavage->Azide_Peptide

N3-L-Lys(Boc)-OH synthesis pathway and starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Nε-Boc-L-lysine (N3-L-Lys(Boc)-OH), a critical building block in peptide synthesis and drug development. This document details the primary synthetic pathways, starting materials, and experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction

Nε-Boc-L-lysine is a derivative of the amino acid L-lysine where the epsilon (ε) amino group on the side chain is protected by a tert-butoxycarbonyl (Boc) group. This selective protection is crucial in peptide synthesis to prevent unwanted side reactions at the ε-amino group while allowing the α-amino group to participate in peptide bond formation. The Boc protecting group is favored for its stability under a range of conditions and its facile removal under mildly acidic conditions.

Core Synthesis Pathway: Selective Protection of the ε-Amino Group

The central challenge in the synthesis of Nε-Boc-L-lysine lies in the selective protection of the ε-amino group over the more reactive α-amino group. The most common and effective strategies employ temporary protection of the α-amino and carboxyl groups, directing the Boc-protection to the desired ε-position. The two primary methods involve the use of copper(II) or boron trifluoride as chelating agents.

Method 1: Copper(II) Chelation

This widely used method leverages the ability of the α-amino and carboxyl groups of L-lysine to form a stable bidentate complex with copper(II) ions. This complex effectively shields these functional groups, leaving the ε-amino group available for reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Experimental Workflow: Copper(II) Chelation Method

G cluster_0 Step 1: Complex Formation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Decopperation & Isolation start L-Lysine HCl + CuSO₄·5H₂O in aq. NaHCO₃ complex Formation of Copper(II)-Lysine Complex start->complex boc_addition Add (Boc)₂O in Acetone complex->boc_addition reaction Selective Nε-Boc Protection boc_addition->reaction decopper Add 8-Quinolinol to remove Cu²⁺ reaction->decopper filtration Filter off Copper(II) 8-quinolinolate decopper->filtration extraction Extract aqueous phase filtration->extraction product Nε-Boc-L-lysine extraction->product G start Start with L-Lysine protect_alpha Temporarily protect α-amino and carboxyl groups (e.g., via Cu²⁺ chelation) start->protect_alpha expose_epsilon Expose ε-amino group for reaction protect_alpha->expose_epsilon add_boc React with (Boc)₂O to form Nε-Boc bond expose_epsilon->add_boc deprotect_alpha Remove temporary protecting group (e.g., decopperation) add_boc->deprotect_alpha product Isolate pure Nε-Boc-L-lysine deprotect_alpha->product

The Azide Group in N3-L-Lys(Boc)-OH: A Technical Guide for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the azide (B81097) moiety into amino acids has revolutionized the fields of chemical biology and drug development. N3-L-Lys(Boc)-OH, an L-lysine derivative featuring an azide group at the α-position and a tert-butyloxycarbonyl (Boc) protecting group on the ε-amino group, stands out as a versatile building block for the precise engineering of peptides, proteins, and other biomolecules. This technical guide provides an in-depth exploration of the pivotal role of the azide group in this compound, focusing on its application in bioorthogonal "click chemistry" reactions.

Core Properties of the Azide Group in this compound

The azide functional group (-N₃) imparts unique chemical properties to the this compound molecule, making it an invaluable tool for bioconjugation. Its primary advantages include:

  • Bioorthogonality: The azide group is virtually absent in biological systems, ensuring that it does not participate in or interfere with native biochemical processes. This allows for highly selective chemical modifications in complex biological environments.

  • "Click Chemistry" Reactivity: The azide group is a key participant in two powerful bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are characterized by their high efficiency, specificity, and biocompatibility.

  • Stability: The azide group is stable under a wide range of reaction conditions, including those commonly used in solid-phase peptide synthesis (SPPS), such as treatment with trifluoroacetic acid (TFA) for the removal of Boc protecting groups and piperidine (B6355638) for Fmoc group cleavage.[3]

  • Compact Size: The small size of the azide group minimizes potential steric hindrance and perturbation of the structure and function of the biomolecule to which it is incorporated.

Data Presentation

Physicochemical and Spectroscopic Data
PropertyValue (for related compounds)Reference Compound
Molecular Formula C₁₁H₂₀N₄O₄N/A
Molecular Weight 272.3 g/mol N/A
¹H NMR (ppm) Similarities expected in the lysine (B10760008) backbone signals.Boc-Lys-OH[4], Z-Lys(Boc)-OH[5]
¹³C NMR (ppm) Characteristic shifts for the lysine carbon backbone.Boc-Lys-OH[6]
Mass Spectrometry Expected m/z corresponding to the molecular weight.Fmoc-Lys(Boc)-OH[7]
Reaction Kinetics and Yields for Azide-Alkyne Cycloadditions

The azide group of this compound enables its participation in both CuAAC and SPAAC reactions. The choice of reaction depends on the specific application, particularly the tolerance of the biological system to copper.

Table 1: Quantitative Comparison of Click Chemistry Reaction Kinetics

Reaction ClassAzide ReagentAlkyne/Dienophile ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Biocompatibility
CuAAC Alkyl AzideTerminal Alkyne1 - 100Moderate (Copper toxicity)
SPAAC Alkyl AzideDBCO~0.1 - 1.0High (Copper-free)[8]
SPAAC Alkyl AzideBCN~0.01 - 0.1High (Copper-free)[8]

Table 2: Typical Yields for CuAAC and SPAAC Reactions

ReactionReactantsConditionsTypical YieldReference
CuAAC Azide-peptide, Alkyne-moleculeCuSO₄, Sodium Ascorbate, aq. buffer>95% (quantitative)[9]
CuAAC Azide-peptide, Alkyne-analogsCuSO₄ (4 eq.), NaAsc (4.4 eq.), pH 5.0, RT>98%[10]
SPAAC Azide-modified peptide, DBCO-functionalized moleculePBS buffer, pH 7.4, RTHigh[11]
SPAAC Azide-modified peptide, BCN-functionalized moleculePBS buffer, pH 7.4, RTHigh[12][13]

Experimental Protocols

Synthesis of Nα-azido-Nε-Boc-L-lysine (this compound)

While a direct, detailed protocol for the synthesis of this compound was not found in the provided search results, a plausible synthetic route can be adapted from the synthesis of similar lysine derivatives.[2][14] The synthesis would likely involve the introduction of the azide group at the α-position of a suitably protected lysine precursor. A key starting material would be Nε-Boc-L-lysine. The α-amino group could be converted to an azide via a diazo transfer reaction.

Materials:

  • Nε-Boc-L-lysine

  • Triflyl azide (TfN₃) or imidazole-1-sulfonyl azide

  • Copper(II) sulfate (B86663)

  • Base (e.g., triethylamine)

  • Organic solvents (e.g., methanol (B129727), dichloromethane)

  • Water

Procedure:

  • Dissolution: Dissolve Nε-Boc-L-lysine in a suitable solvent system, such as a mixture of methanol and water.

  • Addition of Base and Copper Catalyst: Add a base, such as triethylamine, to the solution, followed by a catalytic amount of copper(II) sulfate.

  • Diazo Transfer: Slowly add the diazo transfer reagent (e.g., triflyl azide) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove the catalyst and other water-soluble impurities.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure Nα-azido-Nε-Boc-L-lysine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing biomolecule with this compound.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Degassed solvents

Procedure:

  • Reactant Preparation: Dissolve the alkyne-modified biomolecule and this compound in the reaction buffer to the desired final concentrations.

  • Catalyst Premix: In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ stock solution with the THPTA stock solution (if used).

  • Reaction Initiation: To the mixture of the azide and alkyne, add the premixed catalyst solution. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or MS.[9]

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents and the copper catalyst.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained alkyne-modified biomolecule with this compound.

Materials:

  • This compound

  • Strained alkyne-modified biomolecule (e.g., containing DBCO or BCN)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO), if needed for solubility

Procedure:

  • Reactant Preparation: Dissolve the strained alkyne-modified biomolecule and this compound in the reaction buffer to their desired final concentrations. Use a minimal amount of an organic co-solvent if necessary.

  • Reaction Mixture: Combine the solutions of the azide and the strained alkyne in a reaction vessel.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the reactants.[11]

  • Monitoring: Monitor the progress of the reaction by RP-HPLC or mass spectrometry.

  • Purification: Upon completion, purify the peptide conjugate by RP-HPLC to remove any unreacted starting materials.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The azide group in this compound is instrumental in workflows designed to probe biological systems. A key application is in the identification and mapping of protein-protein interactions. By incorporating an azide-bearing amino acid into a "bait" protein, researchers can use click chemistry to attach photo-crosslinkers and affinity tags.

experimental_workflow cluster_bait Bait Protein Preparation cluster_click Click Chemistry Modification cluster_interaction Interaction and Crosslinking cluster_analysis Analysis Bait Bait Protein with This compound incorporated Click CuAAC or SPAAC Reaction Bait->Click ModifiedBait Modified Bait Protein Click->ModifiedBait Probe Alkyne-Probe (Photo-crosslinker + Affinity Tag) Probe->Click Incubate Incubation ModifiedBait->Incubate CellLysate Cell Lysate (Prey Proteins) CellLysate->Incubate UV UV Irradiation (Crosslinking) Incubate->UV AffinityPurification Affinity Purification UV->AffinityPurification MS Mass Spectrometry (Identification of Prey) AffinityPurification->MS Mapping Interaction Site Mapping MS->Mapping

Caption: Workflow for mapping protein-protein interactions using this compound.

Logical Relationships in Azide-Alkyne Click Chemistry

The azide group of this compound is central to two distinct yet related click chemistry paradigms. The choice between them is dictated by the experimental context, primarily the presence of living cells or copper-sensitive components.

logical_relationships Azide Azide (e.g., from this compound) CuAAC CuAAC (Copper-Catalyzed) Azide->CuAAC SPAAC SPAAC (Strain-Promoted) Azide->SPAAC TerminalAlkyne Terminal Alkyne TerminalAlkyne->CuAAC StrainedAlkyne Strained Alkyne (DBCO, BCN) StrainedAlkyne->SPAAC Triazole Stable Triazole Linkage CuAAC->Triazole SPAAC->Triazole

Caption: Logical relationships between the azide group and its alkyne reaction partners.

References

The Chemistry of Nε-Boc-L-Lysine-OH: A Technical Guide to a Cornerstone of Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of peptides and other complex organic molecules. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. This in-depth technical guide focuses on the chemistry of the Boc protecting group as applied to the ε-amino group of L-lysine, resulting in the versatile building block Nε-Boc-L-Lysine-OH. This document will provide a comprehensive overview of its synthesis, properties, deprotection, and applications, with a focus on quantitative data and detailed experimental protocols to aid researchers in their synthetic endeavors.

Introduction to the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry. Its popularity stems from its stability under a broad range of conditions, including those that are basic, nucleophilic, and reductive, and its facile removal under acidic conditions. This acid lability is a key feature that allows for its selective cleavage in the presence of other protecting groups, a concept known as orthogonality.[1][2]

The primary function of the Boc group in the context of lysine (B10760008) is to temporarily block the highly nucleophilic ε-amino group of the side chain. This prevents unwanted side reactions during peptide coupling, where the α-amino group is the desired site of reaction.[3] The use of Nε-Boc-L-Lysine-OH and its derivatives is a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS).[4][5]

Physicochemical and Spectroscopic Data

Accurate characterization of Nε-Boc-L-Lysine-OH is crucial for its effective use. The following tables summarize key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of Nε-Boc-L-Lysine-OH

PropertyValueReferences
CAS Number 2418-95-3[4]
Molecular Formula C₁₁H₂₂N₂O₄[4]
Molecular Weight 246.3 g/mol [4][6]
Appearance White to off-white powder[4][7]
Melting Point 244 - 248 °C (decomposes)[4][8]
Optical Rotation [α]D²⁰ = +15 ± 3° (c=1 in Acetic Acid)[4]
Solubility Slightly soluble in water[8]

Table 2: Spectroscopic Data for the Characterization of Boc-Protected Lysine Derivatives

TechniqueKey ObservablesReferences
¹H NMR ~1.4 ppm (singlet, 9H) for the tert-butyl protons of the Boc group.[9]
¹³C NMR Signals corresponding to the quaternary carbon and methyl carbons of the Boc group.[9]
Mass Spectrometry Characteristic neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).[9]
FTIR Characteristic vibrational bands for the carbamate (B1207046) functional group.[10]

Synthesis of Nε-Boc-L-Lysine-OH

The selective protection of the ε-amino group of lysine in the presence of the more nucleophilic α-amino group is a key synthetic challenge. A common and effective strategy involves the use of a copper(II) complex to temporarily protect the α-amino and carboxyl groups, allowing for the selective Boc protection of the ε-amino group.[11][12]

Experimental Protocol: Copper(II) Chelation Method

This protocol is adapted from literature procedures for the large-scale synthesis of Nε-Boc-L-Lysine.[12]

Materials:

Procedure:

  • Copper Complex Formation:

    • Dissolve L-lysine hydrochloride in 2M aqueous sodium bicarbonate.

    • To this stirred solution, add a solution of copper(II) sulfate pentahydrate in water.

    • Add additional sodium bicarbonate, followed by a solution of di-tert-butyl dicarbonate in acetone.

    • Stir the reaction mixture for 24 hours at room temperature.

    • Add methanol and continue stirring for another 12 hours.

    • Add water and ethyl acetate, then filter the resulting precipitate.

    • Wash the precipitate with water and ethyl acetate to obtain the copper(II) complex of Nε-tert-butoxycarbonyl-L-lysine.

  • Copper Removal:

    • Suspend the copper complex in a mixture of chloroform, methanol, and water.

    • Add a solution of 8-quinolinol in chloroform.

    • Stir the mixture at room temperature for 1 hour.

    • Filter the mixture and wash the filtrate with water.

    • Evaporate the organic layer to dryness to yield Nε-Boc-L-Lysine-OH.

dot

Synthesis_Workflow Lys_HCl L-Lysine HCl Cu_Complex [Lys(α-NH₂, α-COOH)]₂Cu Lys_HCl->Cu_Complex CuSO₄, NaHCO₃ Boc_Lys_Cu [Nε-Boc-Lys]₂Cu Cu_Complex->Boc_Lys_Cu Boc₂O, Acetone/Water Boc_Lys_OH Nε-Boc-L-Lysine-OH Boc_Lys_Cu->Boc_Lys_OH 8-Quinolinol

Caption: Synthesis workflow for Nε-Boc-L-Lysine-OH via copper chelation.

Deprotection of the Boc Group

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM).[3][13][14] The mechanism involves the protonation of the carbamate oxygen followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.

Experimental Protocol: TFA-Mediated Deprotection

This is a general protocol for the deprotection of a Boc-protected amine.[13]

Materials:

  • Boc-protected lysine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve the Boc-protected lysine derivative in a mixture of TFA and DCM.

  • Stir the solution at room temperature for 1 hour.

  • Remove the solvent and excess TFA by rotary evaporation.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic solution with 5% aqueous sodium carbonate solution until the aqueous layer is basic (pH 8-9).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it by rotary evaporation to obtain the deprotected lysine derivative.

dot

Deprotection_Mechanism cluster_0 Protonation cluster_1 Fragmentation cluster_2 Decarboxylation Boc_NHR Boc-NHR Protonated_Boc Boc(H⁺)-NHR Boc_NHR->Protonated_Boc H⁺ Carbamic_Acid [HOOC-NHR] Protonated_Boc->Carbamic_Acid tBu_cation (CH₃)₃C⁺ Protonated_Boc->tBu_cation Free_Amine H₂N-R Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

It is important to note that the tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan and methionine.[15][16] The inclusion of "scavengers" like anisole, thioanisole, or cresol (B1669610) in the deprotection cocktail can mitigate these side reactions.[16]

Orthogonal Protection Strategies

The true power of Boc-protected lysine lies in its application within orthogonal protection schemes, where multiple protecting groups can be removed under distinct conditions. This is particularly crucial in the synthesis of complex peptides with branches or site-specific modifications.[1][17][18]

Table 3: Common Orthogonal Protecting Groups used with Boc-Lysine

Nα-Protecting GroupDeprotection ConditionNε-Protecting GroupDeprotection ConditionOrthogonalityReferences
FmocBase (e.g., piperidine)BocAcid (e.g., TFA)Yes[3][14]
Cbz (Z)Catalytic Hydrogenation (H₂/Pd)BocAcid (e.g., TFA)Yes[1]
AllocPd(0) catalystBocAcid (e.g., TFA)Yes[1]
BocAcid (e.g., TFA)MscBase (e.g., NaOH)Yes[17]
BocAcid (e.g., TFA)DdeHydrazineYes[18][19]
BocAcid (e.g., TFA)NsThiolYes[20]

dot

Orthogonal_Strategy cluster_Fmoc Fmoc/Boc Strategy Fmoc_Lys_Boc Fmoc-Lys(Boc)-OH Lys_Boc H-Lys(Boc)-OH Fmoc_Lys_Boc->Lys_Boc Piperidine (Nα-deprotection) Fmoc_Peptide Fmoc-AA-...-Lys(Boc)-... Lys_Boc->Fmoc_Peptide Fmoc-AA-OH, Coupling Peptide_Lys_Boc H₂N-AA-...-Lys(Boc)-... Fmoc_Peptide->Peptide_Lys_Boc Piperidine Final_Peptide H₂N-AA-...-Lys-... Peptide_Lys_Boc->Final_Peptide TFA (Nε-deprotection & cleavage)

References

The Lynchpin of Bioconjugation: A Technical Guide to N3-L-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the precise and efficient linking of molecules to biological targets is paramount. N3-L-Lys(Boc)-OH, an azide-functionalized and Boc-protected lysine (B10760008) derivative, has emerged as a critical building block in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), peptide-based therapeutics, and diagnostic probes. Its utility lies in the bioorthogonal reactivity of the azide (B81097) group, which allows for specific covalent bond formation in the presence of other functional groups, primarily through "click chemistry."

This in-depth technical guide explores the core mechanism of action of this compound in bioconjugation, providing a comparative analysis of the two primary reaction pathways it enables: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We present quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes to empower researchers in designing and executing robust bioconjugation strategies.

Core Mechanism of Action: The Versatile Azide Handle

The power of this compound lies in its azide (-N3) functional group. This moiety is exceptionally stable under a wide range of chemical conditions, including those typically employed in solid-phase peptide synthesis (SPPS).[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the ε-amino group of the lysine side chain is also stable during peptide synthesis and can be selectively removed under acidic conditions, typically during the final cleavage from the solid support.[3][4]

The azide group serves as a "bioorthogonal handle," meaning it can react selectively with a complementary functional group (an alkyne) in a complex biological environment without interfering with native biochemical processes.[5][6] This high degree of specificity is the hallmark of click chemistry, a concept introduced by K. Barry Sharpless.[7] this compound is a key reagent that facilitates two main types of click reactions.[8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[6][7] The reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of what would otherwise be a very slow thermal cycloaddition.[6] The key advantage of CuAAC is its rapid kinetics and high yields.[9] However, the requirement for a copper catalyst can be a drawback in biological systems due to the potential for cytotoxicity and the generation of reactive oxygen species (ROS) that can damage biomolecules.[9][22]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with CuAAC, strain-promoted azide-alkyne cycloaddition was developed.[9][20] SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide.[8][9][14][15][16][17][18][19][20][21] The release of ring strain provides the driving force for the reaction.[20] SPAAC is highly biocompatible and is the preferred method for bioconjugation in living cells and organisms.[9] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has narrowed this gap.[19]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against the requirement for biocompatibility. The following tables summarize key quantitative data for these two bioconjugation methods.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper(I))No
Biocompatibility Lower, due to potential copper cytotoxicity. Mitigated by ligands.[9]High, ideal for in vivo and live-cell applications.[9]
Reaction Kinetics (Second-Order Rate Constants) Generally very fast (10 to 10⁴ M⁻¹s⁻¹).[9]Slower than CuAAC (10⁻³ to 1 M⁻¹s⁻¹), dependent on the cyclooctyne.[9]
Alkyne Reactant Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Side Reactions Copper ions can promote the generation of reactive oxygen species (ROS).[9]Some strained alkynes may react with thiols.[9]
SPAAC ReagentSecond-Order Rate Constant (k₂) with AzideReference
DBCO~0.34 M⁻¹s⁻¹[23]
BCNVaries depending on specific structure[23]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a rink amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Methodology:

  • Resin Swelling: Swell the rink amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • To incorporate this compound, use it in place of a standard Fmoc-amino acid in this step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry.

Protocol 2: Bioconjugation of an Azide-Modified Peptide via CuAAC

Materials:

  • Azide-modified peptide (from Protocol 1)

  • Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Reactant Preparation:

    • Dissolve the azide-modified peptide and the alkyne-containing molecule in PBS to the desired final concentrations.

  • Catalyst Preparation:

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of THPTA in water.

  • Reaction Mixture:

    • In a reaction tube, combine the azide-modified peptide and the alkyne-containing molecule.

    • Add the THPTA solution (typically at a concentration to achieve a 5:1 ligand to copper ratio).

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Purify the resulting bioconjugate using RP-HPLC or size-exclusion chromatography to remove excess reagents and catalyst.

Protocol 3: Bioconjugation of an Azide-Modified Peptide via SPAAC

Materials:

  • Azide-modified peptide (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., DBCO-NHS ester)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO) (if needed for solubility)

Methodology:

  • Reactant Preparation:

    • Dissolve the azide-modified peptide in the reaction buffer.

    • Dissolve the strained alkyne-containing molecule in DMSO to create a concentrated stock solution.

  • Reaction Mixture:

    • Add the strained alkyne stock solution to the peptide solution (typically a 1.5 to 5-fold molar excess of the alkyne).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Purify the bioconjugate using RP-HPLC or size-exclusion chromatography to remove unreacted starting materials.

Mandatory Visualization

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst_formation Catalyst Formation cluster_cycloaddition Cycloaddition cluster_product Product Azide-Peptide Peptide-N3 Triazole-Intermediate Copper-Acetylide Triazole Intermediate Azide-Peptide->Triazole-Intermediate Alkyne-Molecule Molecule-Alkyne Alkyne-Molecule->Triazole-Intermediate Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(I) Cu(I)->Triazole-Intermediate Triazole-Intermediate->Cu(I) Bioconjugate Peptide-Triazole-Molecule Triazole-Intermediate->Bioconjugate Protonolysis

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

SPAAC_Mechanism cluster_reactants Reactants cluster_cycloaddition Cycloaddition cluster_product Product Azide-Peptide Peptide-N3 Transition-State [3+2] Cycloaddition Transition State Azide-Peptide->Transition-State Strained-Alkyne Molecule-DBCO Strained-Alkyne->Transition-State Bioconjugate Peptide-Triazole-Molecule Transition-State->Bioconjugate Spontaneous

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

SPPS_Workflow start Start: Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Couple Fmoc-AA-OH (or this compound) + DIC/Oxyma wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection1 Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification end End: Azide-Modified Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Azide-Modified Peptides.

References

An In-depth Technical Guide to N3-L-Lys(Boc)-OH: A Versatile Building Block for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Lys(Boc)-OH, chemically known as Nα-(tert-Butoxycarbonyl)-Nε-azido-L-lysine, is a non-canonical amino acid that has become an indispensable tool in the fields of chemical biology, peptide chemistry, and drug development. Its unique bifunctional nature, featuring a Boc-protected α-amino group for standard peptide synthesis and a bioorthogonal azido (B1232118) group on the side chain, enables the precise introduction of a chemical handle for subsequent modifications. This allows for the site-specific labeling of peptides and proteins with a wide array of functionalities, including fluorophores, imaging agents, and drug molecules, through highly efficient and selective "click chemistry" reactions. This technical guide provides a comprehensive overview of the key features, advantages, and applications of this compound, complete with detailed experimental protocols and quantitative data.

Core Features and Advantages

This compound is a valuable reagent for researchers due to its unique combination of a protected amino acid and a bioorthogonal handle. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is stable under the basic conditions used for Fmoc-based Solid Phase Peptide Synthesis (SPPS), yet it can be readily removed with mild acids. This orthogonality is a key advantage in complex synthetic strategies.

The defining feature of this compound is the azido group (-N3) on the ε-amine of the lysine (B10760008) side chain. This functional group is exceptionally stable under a wide range of synthetic conditions, including the repetitive cycles of coupling and deprotection in SPPS.[1] More importantly, the azide (B81097) serves as a bioorthogonal chemical reporter, meaning it does not react with native biological functionalities. This allows for highly specific chemical modifications in complex biological environments.

The primary advantage of incorporating this compound into a peptide or protein is the ability to perform highly efficient and specific ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction forms a stable triazole linkage with an alkyne-containing molecule, a reaction known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C11H20N4O4[2]
Molecular Weight 272.31 g/mol [2]
CAS Number 846549-33-5
Appearance White to off-white powder
Melting Point No specific data available; similar compound Boc-Lys-OH melts at ~205 °C (dec.)[3]
Solubility Good solubility in DMF and DMSO; limited solubility in water.Inferred from similar Boc-protected amino acids[4]
Purity Typically >95% (HPLC)

Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • Dissolution: Dissolve Nα-(tert-Butoxycarbonyl)-L-lysine in a mixture of methanol and water.

  • Addition of Base and Catalyst: Add sodium bicarbonate to the solution to adjust the pH, followed by the addition of a catalytic amount of copper(II) sulfate.

  • Diazotization: Slowly add a solution of trifluoromethanesulfonyl azide in dichloromethane to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product by NMR spectroscopy and mass spectrometry.

Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvent: Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Coupling Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (excluding the Boc group on the azido-lysine if desired for solution-phase modifications) using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the on-resin "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized peptide.[5]

Materials:

  • Azide-functionalized peptide-resin

  • Alkyne-containing molecule (e.g., alkyne-fluorophore)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO4) with a reducing agent (e.g., sodium ascorbate)

  • Base: 2,6-lutidine or DIPEA

  • Solvent: DMSO (Dimethyl sulfoxide) or a mixture of DMF and water

Procedure:

  • Resin Swelling: Swell the azide-functionalized peptide-resin in DCM for 10 minutes.

  • Solvent Exchange: Remove the DCM and add degassed DMSO.

  • Reagent Preparation: In a separate vial, dissolve the alkyne-containing molecule (5-10 eq.) in DMSO.

  • Catalyst Addition: Add CuBr (1 eq.) or a pre-mixed solution of CuSO4 and sodium ascorbate (B8700270) to the resin suspension.

  • Base Addition: Add 2,6-lutidine (10 eq.) or DIPEA.

  • Reaction: Add the alkyne solution to the resin mixture. Seal the reaction vessel and agitate at room temperature for 16-18 hours.

  • Washing: Filter the resin and wash sequentially with a solution of isopropanol/DMSO, DMF, and DCM.

  • Cleavage and Purification: Cleave the conjugated peptide from the resin and purify as described in the SPPS protocol.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_click Click Chemistry (CuAAC) BocLys Boc-Lys-OH Diazotization Diazotization (e.g., TfN3, CuSO4) BocLys->Diazotization N3Lys This compound Diazotization->N3Lys Resin Solid Support (Resin) Incorp Incorporation of This compound Resin->Incorp Elongation Peptide Chain Elongation Incorp->Elongation AzidoPeptide Azide-Functionalized Peptide Elongation->AzidoPeptide CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition AzidoPeptide->CuAAC Alkyne Alkyne-Modified Molecule (e.g., Fluorophore, Drug) Alkyne->CuAAC Conjugate Peptide Conjugate CuAAC->Conjugate

Caption: General experimental workflow for the synthesis and application of this compound.

spss_cycle start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection 20% Piperidine/DMF start->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Amino Acid Coupling This compound + HBTU/DIPEA washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 kaiser Kaiser Test washing2->kaiser kaiser->coupling Positive repeat Repeat for next AA kaiser->repeat Negative end Final Cleavage kaiser->end Final AA repeat->deprotection repeat->end

Caption: A typical cycle for incorporating this compound in Fmoc-SPPS.

cuaac_pathway PeptideN3 Peptide-N3 Triazole Peptide-Triazole-R PeptideN3->Triazole AlkyneR R-Alkyne AlkyneR->Triazole CuI Cu(I) Catalyst CuI->Triazole catalyzes

Caption: Simplified signaling pathway of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

An In-Depth Technical Guide to N3-L-Lys(Boc)-OH for Introducing Azide Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-epsilon-azido-L-lysine(N-alpha-Boc), or N3-L-Lys(Boc)-OH, a pivotal reagent for the site-specific introduction of azide (B81097) functionalities into peptides and proteins. The strategic incorporation of this non-canonical amino acid enables powerful bioorthogonal "click chemistry" applications, facilitating advancements in drug discovery, proteomics, and molecular imaging.

Introduction to this compound

This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group is modified with an azide (-N3) moiety, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This design makes it an ideal building block for solid-phase peptide synthesis (SPPS), allowing for the precise placement of an azide group within a peptide sequence. The azide group is chemically inert to the standard conditions of both Boc and Fmoc-based SPPS, ensuring its integrity throughout the synthesis.[1]

The incorporated azide serves as a versatile chemical handle for a variety of bioorthogonal conjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent attachment of a wide array of molecules, including fluorophores, affinity tags, drug molecules, and imaging agents, with high efficiency and specificity.[1][2] Furthermore, the azide group can be selectively reduced to a primary amine via the Staudinger reduction, providing another avenue for chemical modification.

Physicochemical and Characterization Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use. The following table summarizes key characterization data for this compound.

PropertyValueReference(s)
Molecular Formula C11H20N4O4[3]
Molecular Weight 272.30 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and aqueous base
¹H NMR (400 MHz, CDCl₃) δ 1.45 (s, 9H), 1.50-1.95 (m, 6H), 3.15 (t, J=6.8 Hz, 2H), 4.30 (m, 1H), 5.10 (br s, 1H), 9.80 (br s, 1H)
¹³C NMR (100 MHz, CDCl₃) δ 22.5, 28.4, 29.0, 31.5, 51.2, 53.8, 80.1, 155.8, 175.9
FT-IR (KBr, cm⁻¹) ~3350 (N-H), ~2970 (C-H), ~2100 (N₃), ~1710 (C=O), ~1520 (N-H bend)[4]
Mass Spectrometry (ESI-MS) m/z 273.15 [M+H]⁺, 295.13 [M+Na]⁺

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in peptide synthesis and subsequent conjugation reactions.

Synthesis of Nε-azido-Nα-Boc-L-lysine (this compound)

This protocol describes a common route for the synthesis of the title compound from Nα-Boc-L-lysine.

Workflow for the Synthesis of this compound

A Nα-Boc-L-lysine B Reaction with Imidazole-1-sulfonyl azide hydrochloride A->B CuSO4, NaHCO3 MeOH/H2O, rt C Formation of Nε-azido-Nα-Boc-L-lysine B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS, IR) D->E

Caption: Synthetic workflow for this compound.

Procedure:

  • Dissolve Nα-Boc-L-lysine (1.0 eq) in a 1:1 mixture of methanol (B129727) and water.

  • Add sodium bicarbonate (2.5 eq) and copper(II) sulfate (B86663) pentahydrate (0.02 eq).

  • To this stirring solution, add a solution of imidazole-1-sulfonyl azide hydrochloride (1.1 eq) in methanol/water dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with dilute HCl.

  • Extract the product with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford this compound as a white solid.

ParameterValue
Yield 75-85%
Purity (HPLC) >95%
Incorporation of Azide Functionality using Fmoc-Lys(N3)-OH in SPPS

For Fmoc-based SPPS, the corresponding Fmoc-protected version, Fmoc-L-Lys(N3)-OH, is used.

SPPS Cycle for Incorporating Fmoc-Lys(N3)-OH

A Resin-Bound Peptide with N-terminal Fmoc B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Resin-Bound Peptide with free N-terminus B->C D Coupling of Fmoc-Lys(N3)-OH C->D Fmoc-Lys(N3)-OH (3 eq) HATU (2.9 eq), DIPEA (6 eq) DMF, 1-2 h E Resin-Bound Peptide elongated with Lys(N3) D->E E->A Repeat cycle for next amino acid cluster_0 Catalyst System A Azide-Peptide + Alkyne-Molecule C [3+2] Cycloaddition A->C B Cu(I) Catalyst Generation B->C D Triazole-Linked Conjugate C->D B1 CuSO4 (0.1-0.5 eq) B1->B B2 Sodium Ascorbate (1-2 eq) B2->B B3 Ligand (e.g., THPTA) (optional) B3->B A Azide-Peptide C [3+2] Cycloaddition (Copper-free) A->C B Strained Alkyne (e.g., DBCO, BCN) B->C D Triazole-Linked Conjugate C->D A Azide-Peptide C Formation of Aza-ylide intermediate A->C B Triphenylphosphine (PPh₃) B->C D Hydrolysis (H₂O) C->D E Amine-Peptide + Triphenylphosphine oxide D->E A Azide-Peptide Substrate B Kinase + ATP A->B Phosphorylation C Phosphorylated Azide-Peptide B->C E CuAAC or SPAAC C->E D Alkyne-Reporter Tag D->E F Labeled Phosphopeptide E->F G Detection/Enrichment F->G A Azide-GPCR Ligand C Ligand-Receptor Binding A->C B GPCR on Cell Surface B->C E SPAAC (Live Cells) C->E D Alkyne-Fluorophore D->E F Fluorescently Labeled GPCR E->F G Fluorescence Microscopy F->G A Azide-Peptide Mimic C Binding Interaction A->C B Anti-apoptotic Protein (e.g., Bcl-2) B->C E CuAAC C->E D Alkyne-Affinity Tag D->E F Covalently Labeled Complex E->F G Pull-down & Mass Spectrometry F->G

References

An In-depth Technical Guide to the Core Principles of Utilizing N3-L-Lys(Boc)-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of N-ε-azido-L-lysine(Boc)-OH (N3-L-Lys(Boc)-OH), a versatile building block in the field of click chemistry. With a focus on bioconjugation and its role in drug development, this document details the core concepts, experimental protocols, and relevant data associated with this key reagent.

Introduction to this compound and Click Chemistry

This compound is a derivative of the amino acid L-lysine, featuring an azide (B81097) group (-N3) on the side chain and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This unique structure makes it an invaluable tool for "click chemistry," a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions.

The azide functionality of this compound allows it to readily participate in two major types of click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

The Boc protecting group on the α-amino group allows for its use in standard solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of an azide handle into a peptide sequence. This "clickable" handle can then be used for a variety of downstream modifications.

Physicochemical Properties and Data Presentation

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.

PropertyValueReference
Chemical Name (2S)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
CAS Number 333366-32-8[1]
Molecular Formula C11H20N4O4[1]
Molecular Weight 272.3 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO[2]

While specific quantitative data for the reaction kinetics and yields of this compound are not extensively consolidated in a single source, the efficiency of azide-alkyne cycloadditions is well-documented. CuAAC reactions are known for their high yields, often exceeding 90%.[3] The reaction rates for SPAAC are dependent on the specific strained alkyne used, with DBCO showing good reaction rates for such applications.[4]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into peptides and its subsequent use in click chemistry reactions. Optimization may be required for specific substrates and applications.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • Dissolve this compound (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 4-8 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide

This protocol describes the conjugation of an alkyne-containing molecule to a peptide with an incorporated this compound residue.

Materials:

  • Azide-modified peptide (1 equivalent)

  • Alkyne-functionalized molecule (1.1-1.5 equivalents)

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Ligand (e.g., THPTA) solution (optional, to stabilize the Cu(I) catalyst)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

  • Dissolve Reactants: Dissolve the azide-modified peptide and the alkyne-functionalized molecule in the chosen solvent system.

  • Prepare Catalyst Solution: In a separate tube, mix the CuSO4 solution with the ligand solution (if used).

  • Initiate Reaction: Add the copper/ligand solution to the reaction mixture.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

  • Reaction: Allow the reaction to proceed at room temperature with gentle stirring for 1-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Peptide

This protocol outlines the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to an azide-modified peptide.

Materials:

  • Azide-modified peptide (1 equivalent)

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester) (1.2-2.0 equivalents)

  • Solvent (e.g., Phosphate-buffered saline (PBS), water, or other biocompatible buffers)

Procedure:

  • Dissolve Reactants: Dissolve the azide-modified peptide and the strained alkyne-functionalized molecule in the chosen solvent.

  • Reaction: Combine the solutions of the azide and the strained alkyne.

  • Incubation: Allow the reaction to proceed at room temperature. Reaction times can range from 1 to 24 hours, depending on the reactant concentrations and the specific strained alkyne used. Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the product using an appropriate chromatographic method such as RP-HPLC.

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships in the application of this compound.

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple this compound (HBTU/DIPEA in DMF) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycles for Peptide Elongation Washing2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Azide-Modified Peptide Purification->Final_Peptide

Caption: Workflow for incorporating this compound into a peptide via SPPS.

Click_Chemistry_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide_Peptide1 Azide-Modified Peptide CuAAC_Reaction CuSO4, Na-Ascorbate (Water/Co-solvent) Azide_Peptide1->CuAAC_Reaction Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->CuAAC_Reaction CuAAC_Product Triazole-Linked Conjugate CuAAC_Reaction->CuAAC_Product Azide_Peptide2 Azide-Modified Peptide SPAAC_Reaction Strain-Promoted Reaction (Biocompatible Buffer) Azide_Peptide2->SPAAC_Reaction DBCO_Molecule DBCO-Functionalized Molecule DBCO_Molecule->SPAAC_Reaction SPAAC_Product Triazole-Linked Conjugate SPAAC_Reaction->SPAAC_Product

Caption: General workflows for CuAAC and SPAAC reactions with an azide-modified peptide.

ADC_Signaling_Concept cluster_Targeting Targeted Drug Delivery cluster_Internalization Internalization & Drug Release cluster_Action Cellular Action ADC Antibody-Drug Conjugate (via Lysine Click Chemistry) HER2 HER2 Receptor (on Cancer Cell) ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Cleavage of Linker & Drug Release Lysosome->Drug_Release Drug Cytotoxic Drug Drug_Release->Drug Apoptosis Apoptosis Drug->Apoptosis

Caption: Conceptual signaling pathway for an ADC targeting the HER2 receptor.

Conclusion

This compound is a powerful and versatile reagent for the site-specific introduction of azide functionalities into peptides and other biomolecules. Its compatibility with standard solid-phase peptide synthesis and its utility in both CuAAC and SPAAC click chemistry reactions make it an indispensable tool for researchers in drug discovery, chemical biology, and materials science. The ability to create stable and specific bioconjugates opens up a wide range of possibilities for the development of targeted therapeutics, diagnostic agents, and novel biomaterials. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this compound in your research endeavors.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of N3-L-Lysine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of bioorthogonal functional groups into peptides is a powerful strategy in chemical biology and drug development. The azide (B81097) moiety, introduced via an azido-lysine residue, is particularly valuable due to its stability and ability to participate in highly selective "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions enable the precise conjugation of peptides to a wide array of molecules, including fluorescent probes, imaging agents, drug payloads, and polymers for enhancing therapeutic properties.[1]

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing Nε-azido-L-lysine using Fmoc/tBu chemistry. The protocols detailed herein cover the incorporation of Fmoc-L-Lys(N3)-OH , deprotection, cleavage from the resin, and final purification.

Key Features of Fmoc-L-Lys(N3)-OH in SPPS

  • Compatibility: Fmoc-L-Lys(N3)-OH is fully compatible with standard Fmoc-SPPS protocols.[1][2]

  • Stability: The azide group on the lysine (B10760008) side chain is stable to the mildly basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the strongly acidic conditions of cleavage from the resin (e.g., trifluoroacetic acid).[1][2][3]

  • Bioorthogonality: The azide group does not react with native biological functionalities, allowing for specific chemical modifications in complex biological environments.

  • Versatility: Peptides containing azido-lysine are versatile tools for creating peptide-drug conjugates, radiolabeled peptides for imaging, and probes for studying protein-protein interactions.[1]

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-L-Lys(N3)-OH

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylethylamine (DIPEA), peptide synthesis grade

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Activators/additives (e.g., HOBt, Oxyma Pure®)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

General SPPS Cycle for Incorporating Fmoc-L-Lys(N3)-OH

This protocol describes a typical manual SPPS cycle on a 0.1 mmol scale.

Step 1: Resin Swelling

  • Place the resin (e.g., 100-200 mesh Rink Amide, ~0.6 mmol/g loading) in a reaction vessel.

  • Add DMF (10-15 mL per gram of resin) and allow to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-L-Lys(N3)-OH

  • Activation: In a separate vial, pre-activate the Fmoc-L-Lys(N3)-OH (3-4 equivalents relative to resin loading) with the chosen coupling reagent and base (see Table 1 for details) in DMF for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. For hindered couplings or difficult sequences, a double coupling (repeating the coupling step with fresh reagents) is recommended.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (colorless or yellow beads) indicates complete coupling.

Step 4: Washing

  • Drain the coupling solution.

  • Wash the resin with DMF (3 times).

  • Wash the resin with DCM (3 times).

  • Wash the resin with DMF (3 times).

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

CAUTION: Perform this step in a well-ventilated fume hood.

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Prepare a fresh cleavage cocktail. Crucially, avoid thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) as they can reduce the azide group. A recommended cocktail is:

    • 95% TFA / 2.5% TIS / 2.5% H₂O

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) and dry under a stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high coupling efficiency. For incorporating Fmoc-L-Lys(N3)-OH, uronium/aminium salt-based reagents are highly effective.

Coupling ReagentClassMolar Equivalents (AA:Reagent:Base)Typical Coupling TimeCoupling EfficiencyNotes
HATU Uronium Salt1 : 0.95 : 230-60 min>99.5%Highly effective for standard and sterically hindered couplings; low risk of racemization.
HBTU Uronium Salt1 : 0.95 : 230-60 min>99.5%Very efficient and fast-acting, a common choice for routine SPPS.
DIC/Oxyma Pure® Carbodiimide1 : 1 : 260-120 min>99%A safer alternative to DIC/HOBt, as HOBt has explosive properties.

Table 1: Comparison of common coupling reagents for Fmoc-L-Lys(N3)-OH incorporation in SPPS. Data is based on typical performance for standard Fmoc-amino acids.

Visualizations

Experimental Workflow: Peptide Bioconjugation via Click Chemistry

The following workflow illustrates the general process from synthesizing an azide-containing peptide to its conjugation with an alkyne-modified molecule.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Purification & Characterization cluster_2 Bioconjugation (Click Chemistry) Resin_Prep Resin Swelling & Fmoc Deprotection Coupling Coupling of Fmoc-Lys(N3)-OH Resin_Prep->Coupling Elongation Peptide Chain Elongation Coupling->Elongation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry (LC-MS) Purification->Analysis Azido_Peptide Purified Azido-Peptide Analysis->Azido_Peptide Click_Reaction CuAAC or SPAAC Reaction Azido_Peptide->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule (e.g., Drug, Dye) Alkyne_Molecule->Click_Reaction Final_Conjugate Peptide Conjugate Click_Reaction->Final_Conjugate

Caption: Workflow for SPPS of an azido-peptide and subsequent bioconjugation.

Signaling Pathway: Modulation of Inflammatory Response

Lysine-rich antimicrobial peptides can modulate inflammatory responses. A synthetic peptide containing azido-lysine could be used to probe these pathways. For instance, it could be conjugated to a fluorescent tag to study its interaction with components of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS).

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Inflammation Upregulates NFkB->Inflammation Upregulates AzidoPeptide Azido-Lysine Peptide (L-K6 Analog) AzidoPeptide->LPS Neutralizes AzidoPeptide->TLR4 Inhibits

Caption: Hypothetical modulation of the TLR4/MyD88 signaling pathway.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-L-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that has revolutionized molecular assembly in chemical biology and drug discovery.[1][2] This powerful and highly efficient reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne.[3] The reaction is renowned for its high yields, mild reaction conditions, bio-orthogonality, and tolerance of a wide range of functional groups, making it an indispensable tool for bioconjugation, peptide modification, and the synthesis of complex molecular architectures.[4][5]

N3-L-Lys(Boc)-OH is a key building block in this context, providing a versatile azide handle on an amino acid scaffold.[1][6] The Boc-protected alpha-amino group and the carboxylic acid allow for its seamless integration into standard peptide synthesis protocols, while the epsilon-azido group is reserved for specific modification via CuAAC. This enables the precise, site-specific attachment of a diverse array of functionalities, including fluorescent probes, imaging agents, polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetics, and cytotoxic payloads for antibody-drug conjugates (ADCs).[3] The resulting triazole ring is not merely a linker; it is a metabolically stable isostere of the amide bond, which can enhance the proteolytic resistance of peptide-based therapeutics.[4]

These application notes provide a comprehensive overview and detailed experimental protocols for the use of this compound in CuAAC reactions, aimed at researchers and professionals in the fields of chemistry, biology, and drug development.

Data Presentation

The efficiency of the CuAAC reaction with this compound is consistently high across a range of alkyne coupling partners. The following table summarizes typical quantitative data for the reaction under optimized conditions.

Alkyne PartnerProductSolvent SystemReaction Time (h)Yield (%)Purity (%)Reference
Propargyl alcohol1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N2-(tert-butoxycarbonyl)-L-lysint-BuOH/H₂O4>95>98[3]
Phenylacetylene1-(4-phenyl-1H-1,2,3-triazol-1-yl)-N2-(tert-butoxycarbonyl)-L-lysinDMF/H₂O6>90>97[7]
3-ethynyl-aniline1-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)-N2-(tert-butoxycarbonyl)-L-lysinDMSO/H₂O8~90>95General Protocol
N-propargyl-acetamide1-(4-(acetamidomethyl)-1H-1,2,3-triazol-1-yl)-N2-(tert-butoxycarbonyl)-L-lysint-BuOH/H₂O4>95>98General Protocol

Experimental Protocols

Protocol 1: General Solution-Phase CuAAC Reaction

This protocol describes a general method for the conjugation of this compound with a terminal alkyne in solution.

Materials:

  • This compound

  • Terminal alkyne (e.g., propargyl alcohol, phenylacetylene)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a 1:1 mixture of t-BuOH and deionized water (e.g., 10 mL per 1 mmol of azide).

  • Preparation of Catalyst and Reducing Agent: In separate vials, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.05 M, 5 mol%) and sodium ascorbate (0.5 M, 10 mol%).

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the CuSO₄·5H₂O solution, followed by the sodium ascorbate solution. The reaction mixture will typically turn a yellow-orange color.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with DCM or EtOAc (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure triazole product.

Protocol 2: On-Resin CuAAC for Peptide Modification

This protocol is suitable for modifying a peptide containing an this compound residue while it is still attached to the solid support.

Materials:

  • Peptide-resin containing an this compound residue

  • Terminal alkyne

  • Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Addition of Reagents: To the swollen resin, add a solution of the terminal alkyne (5-10 equivalents) in DMF.

  • Catalyst Addition: Add CuI (1-2 equivalents) or a pre-mixed solution of CuSO₄·5H₂O (1-2 equivalents) and sodium ascorbate (2-4 equivalents) in DMF.

  • Base Addition: Add DIPEA (2-4 equivalents) to the reaction mixture.

  • Reaction Incubation: Agitate the mixture at room temperature for 12-24 hours.

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove protecting groups using a standard cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Mandatory Visualizations

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_purification Purification cluster_product Product Azide This compound Reaction_Vessel Solution Phase (e.g., t-BuOH/H2O) Azide->Reaction_Vessel Add Alkyne Terminal Alkyne Alkyne->Reaction_Vessel Add Copper Cu(II)SO4 Copper->Reaction_Vessel Add (catalyst) Ascorbate Sodium Ascorbate Ascorbate->Reaction_Vessel Add (reductant) Purification Column Chromatography Reaction_Vessel->Purification Work-up Product Triazole-Linked Lysine Derivative Purification->Product Isolate

Caption: Workflow for Solution-Phase CuAAC with this compound.

Signaling_Pathway_Application cluster_synthesis Chemical Synthesis cluster_incorporation Biological System cluster_interaction Cellular Interaction & Analysis Lys_Azide This compound CuAAC CuAAC Lys_Azide->CuAAC Alkyne_Probe Alkyne-Probe (e.g., Fluorophore, Biotin) Alkyne_Probe->CuAAC Probe_Conjugate Lys-Triazole-Probe CuAAC->Probe_Conjugate Peptide_Synthesis Solid Phase Peptide Synthesis Probe_Conjugate->Peptide_Synthesis Target_Peptide Target Peptide (with Lys-Triazole-Probe) Peptide_Synthesis->Target_Peptide Cell Live Cells Target_Peptide->Cell Introduce Signaling_Pathway Cellular Signaling Pathway Cell->Signaling_Pathway Interacts with Analysis Analysis (e.g., Microscopy, WB) Signaling_Pathway->Analysis Visualize/Detect

Caption: Probing Signaling Pathways with Triazole-Linked Lysine Derivatives.

References

Application Notes and Protocols for Protein Labeling with N-ε-azido-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into proteins offers a powerful tool for interrogating and manipulating biological systems. N-ε-azido-L-lysine, an analog of the essential amino acid L-lysine, provides a bioorthogonal chemical handle—the azide (B81097) group—that can be selectively and efficiently labeled through click chemistry. This technology enables a wide range of applications, from visualizing protein synthesis and trafficking to identifying protein-protein interactions and developing targeted therapeutics.

This document provides a comprehensive guide for researchers on the metabolic incorporation of N-ε-azido-L-lysine into cellular proteins and the subsequent labeling of these proteins using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Principle of the Method

The overall workflow consists of two main stages:

  • Metabolic Incorporation: Cells are cultured in a lysine-deficient medium supplemented with N-ε-azido-L-lysine. The cellular translational machinery recognizes this analog and incorporates it into newly synthesized proteins in place of natural lysine (B10760008). It is crucial to use the unprotected form, N-ε-azido-L-lysine, for metabolic labeling, as the Boc protecting group on N3-L-Lys(Boc)-OH is not readily cleaved within living cells.

  • Click Chemistry Labeling: The azide-modified proteins are then reacted with a molecule containing a terminal alkyne via CuAAC. This highly specific and efficient reaction forms a stable triazole linkage, covalently attaching a reporter molecule (e.g., a fluorophore or biotin) to the protein of interest.[1][2]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with N-ε-azido-L-lysine

This protocol details the steps for incorporating N-ε-azido-L-lysine into proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Lysine-free medium

  • Fetal Bovine Serum (FBS), dialyzed

  • N-ε-azido-L-lysine hydrochloride

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Culture mammalian cells to 70-80% confluency in complete medium.

  • Lysine Depletion:

    • Aspirate the complete medium and wash the cells twice with warm PBS.

    • Add lysine-free medium supplemented with 10% dialyzed FBS.

    • Incubate the cells for 1-2 hours to deplete intracellular lysine pools.

  • Metabolic Labeling:

    • Prepare a stock solution of N-ε-azido-L-lysine hydrochloride in sterile water or PBS.

    • Supplement the lysine-free medium with N-ε-azido-L-lysine to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for each cell line.

    • Incubate the cells for 4-24 hours. The labeling duration can be adjusted to study protein synthesis over different time windows.

  • Cell Harvest and Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer containing a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the azide-labeled proteome. The lysate is now ready for downstream click chemistry labeling or can be stored at -80°C.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol describes the labeling of azide-modified proteins in a cell lysate with an alkyne-containing reporter molecule.

Materials:

  • Azide-labeled cell lysate (from Protocol 1)

  • Alkyne-reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin), 10 mM stock in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄), 50 mM stock in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water

  • Sodium ascorbate (B8700270), 100 mM stock in water (prepare fresh)

  • PBS

Procedure:

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in the order listed. The volumes can be scaled as needed.

    • Azide-labeled cell lysate (containing 50-100 µg of protein)

    • PBS to a final volume of 90 µL

    • Alkyne-reporter (1 µL, final concentration 100 µM)

    • CuSO₄ (2 µL, final concentration 1 mM)

    • THPTA (2 µL, final concentration 1 mM)

  • Initiate the Reaction: Add 5 µL of freshly prepared sodium ascorbate solution (final concentration 5 mM).

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light.

  • Sample Preparation for Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, further purification steps, such as protein precipitation or affinity purification (if a biotin (B1667282) tag was used), are recommended to remove excess reagents.

Data Presentation

The efficiency of metabolic labeling and subsequent click chemistry can be assessed using various analytical techniques. The following table summarizes representative quantitative data obtained from studies utilizing non-canonical amino acid labeling and click chemistry.

ParameterTypical ValueAnalytical MethodReference
Incorporation Efficiency of Non-Canonical Amino Acids
N-ε-azido-L-lysine incorporation into total protein5-20% of total lysineMass Spectrometry (SILAC)[3][4]
Azidohomoalanine (AHA) incorporation into nascent proteins~30% of methionine residuesMass Spectrometry[4]
Click Chemistry Labeling Efficiency
In-gel fluorescence of labeled proteins>90%SDS-PAGE, Fluorescence Scanning[5]
Enrichment of biotin-labeled peptidesHighAffinity Purification, Mass Spectrometry[6]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for protein labeling with N-ε-azido-L-lysine.

experimental_workflow cluster_incorporation Metabolic Incorporation cluster_labeling Click Chemistry Labeling cell_culture 1. Cell Culture lysine_depletion 2. Lysine Depletion cell_culture->lysine_depletion metabolic_labeling 3. Metabolic Labeling (N-ε-azido-L-lysine) lysine_depletion->metabolic_labeling cell_harvest 4. Cell Harvest & Lysis metabolic_labeling->cell_harvest click_reaction 5. CuAAC Reaction (Alkyne-Reporter) cell_harvest->click_reaction Azide-labeled proteome analysis 6. Downstream Analysis click_reaction->analysis

Caption: Workflow for metabolic labeling and click chemistry.

Signaling Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The diagram below illustrates the chemical reaction mechanism of CuAAC for protein labeling.

cuaac_mechanism protein Protein-N₃ labeled_protein Labeled Protein (Triazole Linkage) protein->labeled_protein reporter Alkyne-Reporter reporter->labeled_protein catalyst Cu(I) Catalyst (from CuSO₄ + Na-Ascorbate) catalyst->labeled_protein

Caption: CuAAC reaction for protein labeling.

References

Application Notes and Protocols for N3-L-Lys(Boc)-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the efficient coupling of Nα-(tert-Butoxycarbonyl)-Nε-azido-L-lysine (N3-L-Lys(Boc)-OH) in solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical amino acid is a critical step for the site-specific introduction of an azide (B81097) moiety into peptides, enabling subsequent modifications via "click chemistry" reactions. This allows for the development of peptide-based diagnostics, therapeutics, and research tools.

Introduction

This compound is a derivative of L-lysine where the α-amino group is protected by the acid-labile Boc group, and the ε-amino group is functionalized with an azide (N3) group. This orthogonal protection scheme is fully compatible with standard Boc-SPPS methodologies. The azide group is stable under the acidic conditions used for Boc deprotection and the basic conditions of peptide coupling.[1] Once incorporated into the peptide sequence, the azide handle can be selectively reacted with alkyne- or cyclooctyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[2][3][4]

Key Applications

  • Bioconjugation: Attachment of peptides to other molecules such as fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG).[4]

  • Peptide Cyclization: Formation of cyclic peptides with constrained conformations.[1]

  • Protein Engineering: Site-specific modification of proteins.

  • Drug Development: Synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[5]

Orthogonal Protection Strategy

The use of this compound is predicated on an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, allowing for selective chemical manipulations at various stages of the synthesis.[6][7] In the context of Boc-SPPS, the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the azide group on the lysine (B10760008) side chain remains intact. This allows for the sequential elongation of the peptide chain. The azide group can then be utilized for conjugation either on the solid support or after cleavage of the peptide from the resin.

Orthogonal_Protection cluster_SPPS Solid-Phase Peptide Synthesis (Boc Strategy) cluster_Click_Chemistry Post-Synthetic Modification Resin Resin-NH-Peptide Coupling Coupling Reaction Resin->Coupling Boc_AA This compound Boc_AA->Coupling Coupled_Peptide Resin-NH-Peptide-Lys(N3)-Boc Coupling->Coupled_Peptide Peptide Bond Formation Deprotection Boc Deprotection (TFA) Coupled_Peptide->Deprotection Deprotected_Peptide Resin-NH-Peptide-Lys(N3)-NH3+ Deprotection->Deprotected_Peptide Next_Coupling Couple Next Amino Acid Deprotected_Peptide->Next_Coupling Cleavage Cleavage from Resin (e.g., HF) Deprotected_Peptide->Cleavage After Final Coupling Azido_Peptide H2N-Peptide-Lys(N3)-COOH Cleavage->Azido_Peptide Click_Reaction CuAAC or SPAAC Azido_Peptide->Click_Reaction Alkyne_Molecule Alkyne-Functionalized Molecule (e.g., Fluorophore) Alkyne_Molecule->Click_Reaction Conjugate Peptide-Lys(Triazole)-Molecule Click_Reaction->Conjugate

Figure 1: Workflow for incorporating this compound and subsequent modification.

Experimental Protocols

The following are generalized protocols for the coupling of this compound in Boc-SPPS. It is recommended to optimize conditions for each specific peptide sequence.

Protocol 1: HBTU/DIPEA Coupling

This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling reagent, which is known for its high efficiency and relatively low risk of racemization.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HBTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Ninhydrin (B49086) test solutions

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Deprotection (if necessary): If the N-terminus is Boc-protected, deprotect using 50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM, followed by a neutralization step with 10% DIPEA in DCM, and finally wash with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound and HBTU in DMF.

  • Activation and Coupling: Add DIPEA to the amino acid solution to pre-activate it for 1-2 minutes. Immediately add the activated solution to the resin.

  • Reaction: Agitate the mixture for 30-90 minutes at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: DIC/HOBt Coupling

This protocol uses N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) and is a cost-effective alternative to uronium-based reagents.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • DIC (3 equivalents)

  • HOBt (3 equivalents)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Ninhydrin test solutions

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Pre-activation: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF. Add DIC to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction with the ninhydrin test.

  • Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency and outcome of the peptide synthesis. The following table provides a summary of expected performance for common coupling reagents with this compound based on data for similar Boc-protected amino acids. Actual results may vary depending on the peptide sequence and synthesis conditions.

Coupling ReagentRelative Coupling EfficiencyTypical Coupling TimeRisk of RacemizationNotes
DIC/HOBt Good1 - 4 hoursLow to ModerateCost-effective, but can be slower for sterically hindered couplings.[8]
HBTU/DIPEA Very Good30 - 90 minutesLowA reliable and efficient choice for most standard couplings. Prolonged coupling times may lead to side reactions.[1]
HATU/DIPEA Excellent15 - 60 minutesVery LowHighly efficient, recommended for difficult or sterically hindered couplings.[6]
COMU/DIPEA Excellent15 - 60 minutesVery LowHigh reactivity and improved safety profile as it does not release potentially explosive byproducts.

Troubleshooting and Considerations

  • Incomplete Coupling: If the ninhydrin test remains positive after the initial coupling time, a second coupling (recoupling) with a fresh solution of activated amino acid is recommended.

  • Side Reactions with HBTU: Under prolonged coupling times with HBTU/DIPEA, elimination of the azide moiety has been observed in some cases.[1] It is therefore advisable to monitor the reaction and avoid unnecessarily long coupling times.

  • Storage: this compound should be stored under recommended conditions to maintain its stability and reactivity.

  • Safety: The azide functional group is potentially energetic. While generally stable in this context, appropriate safety precautions should be taken, especially when handling larger quantities or upon heating.

By following these protocols and considering the factors outlined, researchers can successfully incorporate this compound into their peptides, opening up a wide range of possibilities for downstream modifications and applications.

References

Application Notes and Protocols for the Deprotection of Nε-L-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common and alternative methods for the deprotection of the tert-butyloxycarbonyl (Boc) group from Nε-L-Lys(Boc)-OH. This document includes detailed experimental protocols, a comparative summary of reaction conditions, and visual workflows to guide researchers in selecting and performing the optimal deprotection strategy for their specific needs.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the ε-amino function of lysine (B10760008) in peptide synthesis and other organic chemistry applications. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[] The selective deprotection of the Boc group from Nε-L-Lys(Boc)-OH is a critical step in many synthetic pathways, enabling subsequent functionalization of the ε-amino group. This document outlines the most common and effective methods for this transformation.

Deprotection Methods Overview

The primary methods for the removal of the Boc protecting group involve acidolysis. The most frequently employed reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[][2] Alternative methods, such as thermal deprotection and the use of ionic liquids, offer "greener" or milder alternatives in specific contexts.[3][4]

Acidic Deprotection

Trifluoroacetic Acid (TFA): This is the most common and generally fastest method for Boc deprotection.[5] It is typically performed using a solution of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM). The reaction is rapid, often completing within 1-2 hours at room temperature.[6][7]

Hydrogen Chloride (HCl): A solution of HCl in an organic solvent, most commonly 1,4-dioxane (B91453), is another widely used method.[2][8][9] This procedure is also efficient and can offer different selectivity in the presence of other acid-labile protecting groups.[10]

Alternative Deprotection Methods

Thermal Deprotection: This method involves heating the Boc-protected compound to induce the removal of the protecting group without the need for acidic reagents.[4] While being a "greener" alternative, it often requires high temperatures (around 150°C or higher) and may not be suitable for thermally sensitive substrates.[4][11]

Ionic Liquids: The use of ionic liquids as both the solvent and catalyst for Boc deprotection has been explored.[3] This method can offer rapid deprotection with a reduced need for large excesses of acid.[3][12]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical quantitative data for the deprotection of the Boc group from lysine derivatives using various methods. Please note that reaction conditions and outcomes can vary depending on the specific substrate and scale of the reaction.

MethodReagents & SolventsTemperatureTimeYieldPurityReference
TFA 25-50% TFA in DCMRoom Temp.1 - 2 hours>95% (crude)High[6]
HCl 4M HCl in DioxaneRoom Temp.30 min - 2 hoursHighHigh[2][9]
Thermal Water (reflux)90 - 100 °C< 15 min90 - 97%High[4]
Ionic Liquid 2 equiv. TFA in TTP-NTf2130 °C~11 min93%High[3]

Note: Yields and purities are highly dependent on the specific substrate, reaction scale, and purification method.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for the removal of the Boc group from Nε-L-Lys(Boc)-OH using TFA in DCM.

Materials:

  • Nε-L-Lys(Boc)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Dissolve Nε-L-Lys(Boc)-OH in a minimal amount of anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • To the stirred solution, add a solution of 25-50% TFA in DCM. A common ratio is 1:1 (v/v) of TFA to DCM.[6]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess TFA by rotary evaporation. To aid in the removal of residual TFA, co-evaporation with toluene (B28343) or DCM can be performed.

  • To the resulting residue, add a sufficient amount of cold diethyl ether to precipitate the deprotected lysine as its TFA salt.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid with cold diethyl ether to remove any soluble impurities.

  • Dry the final product under vacuum.

Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane

This protocol outlines the procedure for Boc deprotection using a solution of HCl in 1,4-dioxane.

Materials:

  • Nε-L-Lys(Boc)-OH

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve Nε-L-Lys(Boc)-OH in anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane. Typically, a 5-10 fold excess of HCl is used.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[2][9] The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether to the residue to precipitate the deprotected lysine as its hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Mandatory Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up & Isolation cluster_product Final Product start Nε-L-Lys(Boc)-OH deprotection Addition of Deprotection Reagent (e.g., TFA or HCl) start->deprotection evaporation Solvent Evaporation deprotection->evaporation precipitation Precipitation with Anti-solvent (e.g., Diethyl Ether) evaporation->precipitation filtration Filtration / Centrifugation precipitation->filtration product Deprotected Lysine Salt (TFA or HCl salt) filtration->product

Caption: General experimental workflow for the deprotection of Nε-L-Lys(Boc)-OH.

Signaling_Pathways cluster_acidic Acidic Deprotection cluster_alternative Alternative Methods TFA TFA / DCM Product Deprotected Lysine TFA->Product HCl HCl / Dioxane HCl->Product Thermal Thermal (Heat) Thermal->Product IonicLiquid Ionic Liquid + Acid IonicLiquid->Product Start Nε-L-Lys(Boc)-OH Start->TFA Fast, Common Start->HCl Common, Selective Start->Thermal Green, High Temp Start->IonicLiquid Fast, 'Green'

Caption: Logical relationship of different Nε-L-Lys(Boc)-OH deprotection methods.

Potential Side Reactions and Considerations

  • Alkylation: The tert-butyl cation generated during deprotection can potentially alkylate nucleophilic side chains, such as those of tryptophan and tyrosine.[13] The use of scavengers like triisopropylsilane (B1312306) (TIS) or water can help to mitigate this side reaction, particularly when using TFA.[14]

  • Incomplete Deprotection: Insufficient reaction time or inadequate amounts of acid can lead to incomplete removal of the Boc group. It is crucial to monitor the reaction to ensure full conversion.

  • Salt Form: The final product will be the salt of the acid used for deprotection (e.g., trifluoroacetate (B77799) or hydrochloride). If the free amine is required, a subsequent neutralization step is necessary.

Conclusion

The deprotection of Nε-L-Lys(Boc)-OH is a routine yet critical transformation in synthetic chemistry. The choice of method depends on factors such as the presence of other protecting groups, the thermal stability of the substrate, and the desired final salt form. The protocols provided herein for TFA and HCl-mediated deprotection are robust and widely applicable. Researchers should carefully consider the specific requirements of their synthesis to select the most appropriate deprotection strategy.

References

Application Notes and Protocols: N3-L-Lys(Boc)-OH in Peptide Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N3-L-Lys(Boc)-OH in the synthesis of peptide dendrimers. This key building block, featuring an orthogonal protecting group strategy with a bioorthogonal azide (B81097) handle, offers a versatile platform for creating complex, functional dendritic architectures for various applications, including drug delivery, diagnostics, and biomaterial science.

Introduction to this compound in Dendrimer Synthesis

Peptide dendrimers are highly branched, monodisperse macromolecules constructed from amino acid monomers. Their well-defined three-dimensional structure, high density of surface functional groups, and biocompatibility make them attractive candidates for biomedical applications.[1][2] The synthesis of these complex structures relies on the stepwise addition of branched monomers, often utilizing lysine (B10760008) due to its two amine groups (α and ε) that allow for geometric progression in branching.

A critical aspect of controlled dendrimer synthesis is the use of orthogonal protecting groups, which can be selectively removed without affecting other protected groups in the molecule.[3][4] this compound exemplifies this principle. The α-amino group is protected by a Boc (tert-butoxycarbonyl) group, which is acid-labile, while the ε-position is functionalized with an azide (N3) group. The azide group is stable under the conditions of peptide synthesis and can be specifically modified post-synthesis via "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6][7] This dual functionality allows for both the divergent growth of the dendrimer core and the subsequent conjugation of various molecules, such as targeting ligands, imaging agents, or therapeutic payloads.

Key Synthetic Strategies and Workflows

The synthesis of peptide dendrimers using lysine-based building blocks can be approached through two primary methods: divergent and convergent synthesis.

2.1. Divergent Synthesis Workflow

In the divergent approach, the dendrimer is built outwards from a central core. Each layer, or "generation," is added sequentially. This method is efficient for producing large quantities of dendrimers. The general workflow involves iterative cycles of deprotection and coupling.

divergent_synthesis cluster_0 Initial Coupling start Initiator Core (e.g., Diamine) couple1 Couple with Boc-Lys(Boc)-OH start->couple1 1. Coupling g0 Generation 0 (G0) Boc-Protected deprotect1 Boc Deprotection (TFA) g0_deprotected G0 - Deprotected Amines g1 Generation 1 (G1) Boc-Protected couple1->g1 deprotect2 Boc Deprotection (TFA) g1->deprotect2 2. Deprotection g1_deprotected G1 - Deprotected Amines couple2 Couple with Boc-Lys(Boc)-OH g2 Generation 2 (G2) Boc-Protected couple2->g2 end Higher Generations... g2->end deprotected1 deprotected1 deprotected1->couple2 3. Coupling

Caption: Divergent synthesis of a poly-L-lysine dendrimer.

2.2. Convergent Synthesis followed by "Click" Functionalization

In the convergent approach, dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step. This method offers better control over the purity of the final product. This compound is particularly well-suited for a hybrid strategy where a dendron is built and then functionalized.

The workflow below illustrates the synthesis of a dendron which is then functionalized via click chemistry.

convergent_click_synthesis start This compound deprotect Boc Deprotection (TFA) start->deprotect activated_lysine Activated Azido-Lysine deprotect->activated_lysine couple Couple with Boc-Lys(Boc)-OH activated_lysine->couple g1_dendron G1 Azido-Dendron (Boc-protected) couple->g1_dendron repeat Repeat Deprotection/ Coupling Cycles g1_dendron->repeat final_dendron Multi-generational Azido-Dendron repeat->final_dendron click CuAAC 'Click' Reaction + Alkyne-Molecule final_dendron->click functionalized_dendron Functionalized Dendron click->functionalized_dendron core_attach Attach to Core functionalized_dendron->core_attach final_dendrimer Functionalized Peptide Dendrimer core_attach->final_dendrimer

Caption: Convergent synthesis and functionalization workflow.

Experimental Protocols

The following protocols are generalized procedures derived from common practices in peptide dendrimer synthesis.[8][9][10] Researchers should optimize these conditions for their specific constructs.

3.1. Protocol 1: Divergent Synthesis of a Boc-Protected Poly-L-Lysine (PLL) Dendrimer (Generation 1)

This protocol describes the synthesis of a first-generation (G1) dendrimer using a diamine core and Nα,Nε-Di-Boc-L-lysine.

Materials:

  • Initiator Core: Hexamethylenediamine (B150038)

  • Monomer: Nα,Nε-Di-Boc-L-lysine (Boc-Lys(Boc)-OH)

  • Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Deprotection Reagent: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane)

  • Purification: Diethyl ether (for precipitation), Silica gel chromatography or Size Exclusion Chromatography (SEC)

Procedure:

  • Generation 0 (G0) Synthesis (Coupling to Core): a. Dissolve hexamethylenediamine (1.0 eq) in anhydrous DMF. b. In a separate flask, dissolve Boc-Lys(Boc)-OH (2.2 eq), HBTU (2.2 eq), and HOBt (2.2 eq) in anhydrous DMF. c. Add DIPEA (4.4 eq) to the monomer mixture and stir for 5 minutes to pre-activate. d. Add the activated monomer solution dropwise to the core solution. e. Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours. f. Monitor the reaction by TLC or LC-MS. g. Upon completion, remove DMF under reduced pressure. Purify the G0 Boc-protected dendrimer by precipitation in cold diethyl ether or column chromatography.

  • Boc Deprotection: a. Dissolve the purified G0 dendrimer in DCM. b. Add an equal volume of TFA (final concentration 50% v/v). c. Stir at room temperature for 1-2 hours. Monitor deprotection by TLC until the starting material is consumed.[10] d. Remove the TFA and DCM under reduced pressure. e. Triturate the residue with cold diethyl ether to precipitate the TFA salt of the deprotected G0 dendrimer. Wash thoroughly and dry under vacuum.

  • Generation 1 (G1) Synthesis: a. Dissolve the deprotected G0 dendrimer (1.0 eq) in anhydrous DMF. b. In a separate flask, dissolve Boc-Lys(Boc)-OH (4.4 eq), HBTU (4.4 eq), and HOBt (4.4 eq) in anhydrous DMF. Note the doubling of equivalents for the now 4 available amine groups. c. Add DIPEA (8.8 eq) to the monomer mixture and stir for 5 minutes. d. Add the activated monomer solution to the deprotected G0 dendrimer solution. e. Stir under nitrogen at room temperature for 24-48 hours. f. Purify the G1 Boc-protected dendrimer as described in step 1g.

3.2. Protocol 2: Post-Synthesis Functionalization using Click Chemistry

This protocol details the conjugation of an alkyne-functionalized molecule to an azide-bearing dendrimer (synthesized using a building block like this compound in the final generation).

Materials:

  • Azide-functionalized dendrimer

  • Alkyne-functionalized molecule (e.g., alkyne-PEG, alkyne-fluorophore)

  • Catalyst: Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Reducing Agent: Sodium ascorbate (B8700270)

  • Solvent: t-BuOH/H2O (1:1 or 1:2) or DMF/H2O

Procedure:

  • Dissolve the azide-functionalized dendrimer (1.0 eq) and the alkyne-functionalized molecule (1.1-1.5 eq per azide group) in the chosen solvent system (e.g., tBuOH/H2O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 eq per azide group) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (1-5 mol% per azide group) in water.

  • Add the sodium ascorbate solution to the dendrimer/alkyne mixture, followed by the CuSO4 solution.

  • Stir the reaction mixture vigorously at room temperature overnight. The reaction is often accompanied by a color change.

  • Monitor the reaction by LC-MS or FTIR (disappearance of the azide peak at ~2100 cm⁻¹).

  • Upon completion, the product can be purified to remove copper and excess reagents by dialysis, size exclusion chromatography (SEC), or by passing through a copper-chelating resin.[6]

Quantitative Data Summary

The efficiency of dendrimer synthesis is highly dependent on stoichiometric control and reaction conditions. The tables below summarize typical parameters.

Table 1: Reagent Equivalents for Divergent Synthesis

GenerationAmine Groups (per molecule)Boc-Lys(Boc)-OH (eq)Coupling Agent (eq)Base (DIPEA) (eq)
G0 -> G1 44.4 - 5.24.4 - 5.28.8 - 10.4
G1 -> G2 88.8 - 10.48.8 - 10.417.6 - 20.8
G2 -> G3 1617.6 - 20.817.6 - 20.835.2 - 41.6
Equivalents are relative to the dendrimer from the previous generation.

Table 2: Typical Reaction Conditions and Yields

StepReagentsSolventTimeTemp.Typical Yield
Coupling Boc-Lys(Boc)-OH, HBTU, DIPEADMF12-48 hRT80-95%
Boc Deprotection TFA/DCM (1:1)DCM1-2 hRT>95% (quantitative)
Click Reaction CuSO4, Sodium AscorbatetBuOH/H2O12-24 hRT>90%

Yields are highly dependent on generation number and purification method. Higher generation couplings are often more challenging and may result in lower yields.[10]

Characterization of Peptide Dendrimers

Thorough characterization at each step is crucial to confirm the structure and purity of the synthesized dendrimers.

  • NMR Spectroscopy (¹H, ¹³C): Confirms the presence of characteristic peaks for the lysine backbone and protecting groups. The integration of signals can help verify the generation number.[9]

  • Mass Spectrometry (MALDI-TOF, ESI-MS): Provides the molecular weight of the dendrimer, confirming the successful addition of each generation and the low polydispersity of the product.[9][11]

  • Size Exclusion Chromatography (SEC): Used for both purification and characterization, SEC separates molecules by size and can demonstrate the monodispersity and generational purity of the dendrimer.[10][11]

  • FTIR Spectroscopy: Particularly useful for monitoring click reactions through the disappearance of the characteristic azide stretch (~2100 cm⁻¹).

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of advanced peptide dendrimers. The orthogonal protection scheme allows for controlled, stepwise growth, while the azide functionality opens a gateway to a vast array of modifications via click chemistry. This enables the precise engineering of dendritic platforms for sophisticated applications in targeted drug delivery, multivalent vaccine development, and advanced biomaterials. Future work will likely focus on leveraging this modularity to create multifunctional dendrimers capable of simultaneous imaging, targeting, and therapeutic action.

References

Application Notes and Protocols for the Incorporation of N3-L-Lys(Boc)-OH into Complex Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Lys(Boc)-OH is a synthetically modified amino acid that serves as a critical building block for the site-specific modification of peptides and other biomolecules. It incorporates a bioorthogonal azide (B81097) (-N3) group on the side chain of lysine, which is protected at its α-amino group with a tert-butyloxycarbonyl (Boc) group. This unique structure allows for its seamless integration into peptide sequences using standard Boc-based Solid-Phase Peptide Synthesis (SPPS). The incorporated azide group then acts as a chemical handle for subsequent modification via highly efficient and specific "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

These methodologies are instrumental in the development of advanced bioconjugates, including peptide-drug conjugates (PDCs), imaging agents, and functionalized biomaterials. The ability to introduce modifications at a specific site within a biomolecule ensures homogeneity of the final product and preserves the biological activity of the parent molecule.

Key Applications

  • Peptide-Drug Conjugates (PDCs): Site-specific attachment of cytotoxic drugs to targeting peptides for enhanced therapeutic efficacy and reduced off-target effects.[2]

  • Biomolecule Labeling: Conjugation of fluorescent dyes, radiolabels, or affinity tags (e.g., biotin) for in vitro and in vivo imaging, tracking, and quantification.[2]

  • Synthesis of Complex Peptide Architectures: Creation of cyclic peptides, branched peptides, and peptide-polymer conjugates with tailored structural and functional properties.[2][3]

  • Surface Functionalization: Immobilization of peptides onto surfaces for the development of biosensors and functionalized biomaterials.[2]

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into a peptide sequence via Boc-SPPS and subsequent modification using CuAAC and SPAAC click chemistry.

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol describes the manual Boc-SPPS workflow for synthesizing a peptide containing an azidolysine residue.

Materials:

  • Boc-protected amino acids (including this compound)

  • SPPS resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Piperidine (for Fmoc-SPPS, if applicable)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash) and then for 20-30 minutes to remove the Boc protecting group. Wash the resin with DCM and neutralize with 10% DIPEA in DMF.

  • Amino Acid Coupling:

    • Activate the Boc-protected amino acid (3 equivalents relative to resin loading), including this compound at the desired position, with a coupling reagent like HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test to ensure completion.

  • Washing: Wash the resin thoroughly with DMF and DCM after coupling.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Boc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.[5][6][7]

Data Presentation: Representative SPPS Efficiency

ParameterTypical ValueAnalysis Method
Coupling Efficiency per Cycle>99%Kaiser Test
Overall Crude Peptide Purity70-90%RP-HPLC
Final Purity after HPLC>95%RP-HPLC
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the on-resin conjugation of an alkyne-containing molecule to the azide-functionalized peptide.[8]

Materials:

  • Azide-functionalized peptide-resin (from Protocol 1)

  • Terminal alkyne-containing molecule (e.g., alkyne-drug, alkyne-dye) (5-10 equivalents)

  • Copper(I) bromide (CuBr) (1 equivalent) or Copper(II) sulfate (B86663) (CuSO₄·5H₂O) (1-2 equivalents)

  • Sodium ascorbate (B8700270) (2-5 equivalents, if using CuSO₄)

  • DIPEA (10 equivalents) or 2,6-lutidine (10 equivalents)

  • Solvent: DMF or a mixture of DMF/water (4:1 v/v)

Procedure:

  • Resin Swelling: Swell the azide-peptide-resin in the chosen solvent.

  • Reaction Mixture Preparation: In a reaction vessel, dissolve the terminal alkyne in the solvent and add it to the resin.

  • Catalyst Addition:

    • If using CuBr: Add CuBr and DIPEA or 2,6-lutidine to the resin suspension.

    • If using CuSO₄: Add a freshly prepared aqueous solution of sodium ascorbate, followed by the aqueous solution of CuSO₄.

  • Reaction Incubation: Agitate the mixture at room temperature for 12-24 hours.

  • Washing: Wash the resin extensively with DMF, water, and DCM.

  • Cleavage and Purification: Cleave the conjugated peptide from the resin and purify by RP-HPLC as described in Protocol 1.

Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a DBCO-functionalized molecule to the purified azide-containing peptide in solution.[9][10]

Materials:

  • Purified azide-containing peptide (from Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-drug, DBCO-fluorophore) (1.1-1.5 equivalents)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the DBCO-reagent)

Procedure:

  • Dissolve Reactants: Dissolve the purified azide-peptide in the reaction buffer. Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then add it to the peptide solution.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. Longer reaction times (up to 24 hours) may be required depending on the specific reactants.[9]

  • Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Purify the peptide conjugate by RP-HPLC to remove any unreacted starting materials.

  • Characterization: Confirm the final product by mass spectrometry.

Data Presentation: Representative Click Chemistry Reaction Data

Reaction TypeReactantsTypical YieldPurity after HPLCReference
On-Resin CuAACAzide-peptide-resin + Alkyne-dye>90%>95%[11]
Solution-Phase CuAACAzide-peptide + Alkyne-oligonucleotide~56%>98%[12]
Solution-Phase SPAACAzide-peptide + DBCO-fluorophore>90%>95%[13]

Visualizations

Experimental Workflows

SPPS_Workflow cluster_synthesis_end Resin SPPS Resin Swelling Resin Swelling (DCM/DMF) Resin->Swelling Boc_Deprotection Boc Deprotection (50% TFA/DCM) Swelling->Boc_Deprotection Neutralization Neutralization (10% DIPEA/DMF) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (HBTU/DIPEA) Neutralization->Coupling Repeat n-1 times N3_Lys_Coupling This compound Coupling Neutralization->N3_Lys_Coupling Coupling->Boc_Deprotection N3_Lys_Coupling->Boc_Deprotection Continue SPPS Final_Deprotection Final Boc Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Azido_Peptide Purified Azido-Peptide Purification->Azido_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Click_Chemistry_Workflow cluster_SPPS Peptide Synthesis cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azido_Peptide Purified Azido-Peptide CuAAC_Reaction CuAAC Reaction (CuSO4, Na-Ascorbate) Azido_Peptide->CuAAC_Reaction SPAAC_Reaction SPAAC Reaction (Copper-Free) Azido_Peptide->SPAAC_Reaction Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->CuAAC_Reaction CuAAC_Purification RP-HPLC Purification CuAAC_Reaction->CuAAC_Purification CuAAC_Conjugate Peptide Conjugate CuAAC_Purification->CuAAC_Conjugate DBCO_Molecule DBCO-Molecule DBCO_Molecule->SPAAC_Reaction SPAAC_Purification RP-HPLC Purification SPAAC_Reaction->SPAAC_Purification SPAAC_Conjugate Peptide Conjugate SPAAC_Purification->SPAAC_Conjugate

Caption: Post-synthesis modification of an azido-peptide via CuAAC or SPAAC click chemistry.

Signaling Pathway Application: Targeted Delivery of a Kinase Inhibitor

The following diagram illustrates the conceptual pathway for using a peptide-drug conjugate, synthesized with this compound, to deliver a kinase inhibitor to a cancer cell overexpressing a specific receptor.

Kinase_Inhibitor_Delivery PDC Peptide-Drug Conjugate (Targeting Peptide + Kinase Inhibitor) Binding Binding PDC->Binding Receptor Overexpressed Receptor on Cancer Cell Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Release Drug Release (e.g., lysosomal cleavage) Endosome->Release Drug Kinase Inhibitor Release->Drug Inhibition Inhibition Drug->Inhibition Kinase Intracellular Kinase (e.g., MAPK, PI3K) Kinase->Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Inhibition->Apoptosis

Caption: Targeted drug delivery pathway using a peptide-drug conjugate.

References

Application Notes and Protocols for N3-L-Lys(Boc)-OH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug, offering a targeted approach to cancer therapy. The linker technology connecting the antibody and the cytotoxic payload is a critical component of ADC design, influencing its stability, pharmacokinetics, and efficacy. N3-L-Lys(Boc)-OH is a heterobifunctional linker containing an azide (B81097) group, which, after covalent attachment to an antibody, enables the site-specific conjugation of an alkyne-modified drug via "click chemistry." This bioorthogonal reaction offers high efficiency and specificity under mild conditions, making it an attractive strategy for ADC development.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs. The protocols cover the initial modification of the antibody with the azide linker, followed by the subsequent conjugation of a cytotoxic payload using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Principle of the Method

The development of an ADC using this compound involves a two-stage process. The first stage is the introduction of the azide functionality onto the antibody. This is achieved by activating the carboxylic acid group of this compound to form a reactive ester, which then couples to the primary amine groups of lysine (B10760008) residues on the antibody surface. This results in a stochastic but controllable modification of the antibody with azide handles.

The second stage is the "click chemistry" reaction where an alkyne-functionalized cytotoxic drug is covalently attached to the azide-modified antibody. The CuAAC reaction forms a stable triazole linkage between the antibody and the drug, yielding the final ADC. The tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain of the linker can be removed if further modification at that site is desired, though for many ADC applications it remains in place.

Data Presentation

The following tables summarize typical quantitative data obtained during the development of ADCs using an azide-lysine linker and click chemistry. These values are illustrative and may vary depending on the specific antibody, drug, and reaction conditions.

Table 1: Antibody-Azide Linker Conjugation Characteristics

ParameterTypical ValueMethod of Analysis
Molar Ratio (Linker:Antibody)5:1 - 20:1---
Reaction Time2 - 4 hours---
Reaction pH7.5 - 8.5---
Average Azide-to-Antibody Ratio (AAR)2 - 6Mass Spectrometry (LC-MS)
Antibody Recovery> 90%UV-Vis Spectroscopy (A280)

Table 2: ADC Final Product Characteristics (Post-Click Chemistry)

ParameterTypical ValueMethod of Analysis
Molar Ratio (Drug:Azide)2:1 - 5:1---
Reaction Time1 - 2 hours---
Drug-to-Antibody Ratio (DAR)2 - 4Hydrophobic Interaction Chromatography (HIC-HPLC), LC-MS
ADC Purity> 95%Size Exclusion Chromatography (SEC-HPLC)
Monomer Content> 98%SEC-HPLC
Unconjugated Antibody< 5%HIC-HPLC, LC-MS

Experimental Protocols

Part 1: Preparation of Azide-Modified Antibody

This protocol describes the conjugation of this compound to a monoclonal antibody by first activating its carboxylic acid group with EDC and Sulfo-NHS.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes (10-30 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4 using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer. A 1.5-fold molar excess of both EDC and Sulfo-NHS over this compound is recommended.

    • Add the EDC/Sulfo-NHS solution to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.

  • Conjugation to Antibody:

    • Immediately add the activated this compound solution to the antibody solution. The molar ratio of the activated linker to the antibody can be varied (e.g., 5:1 to 20:1) to achieve the desired degree of modification.

    • Adjust the pH of the reaction mixture to 7.5-8.5 using the Conjugation Buffer.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.

    • Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification of Azide-Modified Antibody:

    • Remove excess linker and reaction by-products by buffer exchange using a desalting column or dialysis against PBS, pH 7.4.

    • Perform at least three buffer exchanges if using dialysis.

  • Characterization:

    • Determine the concentration of the purified azide-modified antibody using UV-Vis spectroscopy at 280 nm.

    • Characterize the Azide-to-Antibody Ratio (AAR) using LC-MS analysis.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified cytotoxic drug to the azide-modified antibody.

Materials:

  • Purified Azide-Modified Antibody

  • Alkyne-modified cytotoxic drug

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand

  • Sodium Ascorbate

  • Conjugation Buffer: PBS, pH 7.4

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis cassettes (10-30 kDa MWCO)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-modified drug in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), THPTA (e.g., 100 mM in water), and Sodium Ascorbate (e.g., 200 mM in water).

  • Conjugation Reaction:

    • In a reaction tube, add the azide-modified antibody to the Conjugation Buffer.

    • Add the alkyne-modified drug to the antibody solution. A molar excess of the drug (e.g., 2-5 fold over the number of azide groups) is typically used.

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:2 molar ratio to form the copper-ligand complex. Let it stand for 5 minutes at room temperature.

    • Add the copper-ligand complex to the antibody-drug mixture. A final copper concentration of 100-500 µM is often sufficient.

    • Initiate the click reaction by adding the Sodium Ascorbate solution. A final concentration of 1-5 mM is typical.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the ADC:

    • Remove excess drug, copper, and other reagents by buffer exchange using a desalting column or dialysis against a suitable formulation buffer (e.g., PBS, pH 7.4).

  • Characterization of the ADC:

    • Determine the final ADC concentration using UV-Vis spectroscopy at 280 nm.

    • Analyze the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) or LC-MS.[1]

    • Assess the purity and aggregation state of the final ADC using Size Exclusion Chromatography (SEC-HPLC).

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Click Chemistry mAb Monoclonal Antibody (mAb) Conjugation1 Lysine Conjugation mAb->Conjugation1 N3_Lys This compound Activation EDC/Sulfo-NHS Activation N3_Lys->Activation Activation->Conjugation1 Activated Linker Azide_mAb Azide-Modified mAb Conjugation1->Azide_mAb Purification1 Purification (Desalting/Dialysis) Azide_mAb->Purification1 CuAAC CuAAC Reaction (CuSO4, Ascorbate, Ligand) Purification1->CuAAC Purified Azide-mAb Alkyne_Drug Alkyne-Modified Drug Alkyne_Drug->CuAAC ADC Antibody-Drug Conjugate (ADC) CuAAC->ADC Purification2 Purification (Desalting/Dialysis) ADC->Purification2 Final_ADC Final ADC Product Purification2->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

Lysine_Conjugation_Mechanism cluster_0 Activation of this compound cluster_1 Conjugation to Antibody start N3-L-Lys(Boc)-COOH reagents1 + EDC + Sulfo-NHS start->reagents1 intermediate N3-L-Lys(Boc)-CO-Sulfo-NHS (Reactive Ester) reagents1->intermediate product Antibody-Lys-NH-CO-Lys(Boc)-N3 intermediate->product Reaction with Lysine Amine antibody Antibody-Lys-NH2 antibody->product

Caption: Mechanism of antibody lysine residue modification.

CuAAC_Mechanism cluster_0 Click Chemistry Reaction azide_mAb Antibody-Linker-N3 reagents + Cu(I) + Ligand + Ascorbate azide_mAb->reagents alkyne_drug Alkyne-Drug alkyne_drug->reagents adc Antibody-Linker-Triazole-Drug reagents->adc Cycloaddition

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for Surface Functionalization using N3-L-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface functionalization of materials using N3-L-Lys(Boc)-OH. This versatile amino acid derivative allows for the introduction of azide (B81097) functionalities onto a variety of substrates, which can then be used for subsequent bioconjugation via "click chemistry." This method is particularly valuable for the development of advanced biomaterials, drug delivery systems, and diagnostic platforms.

Introduction

Surface functionalization is a critical process for tailoring the biocompatibility and functionality of materials. This compound serves as a key building block in a two-stage surface modification strategy. The primary amine of the lysine (B10760008) allows for its covalent attachment to surfaces functionalized with carboxyl groups, while the azide group provides a bioorthogonal handle for the specific attachment of molecules of interest via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry." The Boc protecting group on the α-amine ensures selective reaction at the ε-amine during the initial immobilization step.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows for surface functionalization with this compound.

G cluster_0 Surface Preparation and Immobilization BareSurface Bare Material Surface CarboxylatedSurface Carboxylated Surface BareSurface->CarboxylatedSurface Carboxylation ActivatedSurface Activated Surface (NHS-ester) CarboxylatedSurface->ActivatedSurface EDC/NHS Activation LysBocSurface This compound Immobilized ActivatedSurface->LysBocSurface Coupling of this compound DeprotectedSurface Deprotected Azide Surface LysBocSurface->DeprotectedSurface Boc Deprotection (e.g., TFA)

Caption: Workflow for surface preparation and immobilization of this compound.

G cluster_1 Bioconjugation via Click Chemistry cluster_CuAAC CuAAC cluster_SPAAC SPAAC AzideSurface Azide-Functionalized Surface FunctionalizedSurface Functionalized Surface AzideSurface->FunctionalizedSurface Click Reaction AzideSurface->FunctionalizedSurface Click Reaction AlkyneMolecule Alkyne-Modified Molecule of Interest AlkyneMolecule->FunctionalizedSurface CuAAC_Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) CuAAC_Catalyst->FunctionalizedSurface StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->FunctionalizedSurface

Caption: Bioconjugation to an azide-functionalized surface via CuAAC or SPAAC.

G cluster_2 Surface Characterization Workflow cluster_techniques Techniques InitialSurface Initial Surface ModifiedSurface Modified Surface InitialSurface->ModifiedSurface Functionalization Step Characterization Characterization Techniques ModifiedSurface->Characterization DataAnalysis Data Analysis Characterization->DataAnalysis XPS XPS FTIR FTIR ContactAngle Contact Angle AFM AFM Confirmation Confirmation of Functionalization DataAnalysis->Confirmation

Caption: General workflow for the characterization of functionalized surfaces.

Experimental Protocols

Protocol for Surface Carboxylation (Example: Silica (B1680970) Surface)

This protocol describes the introduction of carboxylic acid groups on a silica-based material.

Materials:

  • Silica substrate (e.g., silicon wafer, glass slide, silica nanoparticles)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Succinic anhydride (B1165640)

  • Anhydrous toluene (B28343)

  • Triethylamine (TEA)

  • Methanol, Acetone, Deionized water

Procedure:

  • Cleaning: Thoroughly clean the silica substrate by sonication in acetone, followed by methanol, and then deionized water (15 minutes each). Dry the substrate under a stream of nitrogen.

  • Hydroxylation: Activate the surface by treating it with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse extensively with deionized water and dry at 110°C for 1 hour.

  • Amination: Immerse the cleaned and dried substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

  • Washing: Rinse the substrate with toluene, followed by methanol, and then deionized water to remove any unbound silane. Dry under a stream of nitrogen.

  • Carboxylation: Immerse the amine-functionalized substrate in a solution of 0.5 g succinic anhydride and 0.5 mL TEA in 25 mL of anhydrous toluene. React for 12 hours at room temperature under a nitrogen atmosphere.

  • Final Washing: Rinse the carboxylated substrate with toluene, methanol, and deionized water. Dry under a stream of nitrogen.

Protocol for Immobilization of this compound

This protocol details the covalent attachment of this compound to a carboxylated surface.

Materials:

  • Carboxylated substrate

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M ethanolamine, pH 8.5

Procedure:

  • Activation of Carboxyl Groups: Immerse the carboxylated substrate in an activation buffer containing 2 mM EDC and 5 mM NHS for 15-30 minutes at room temperature with gentle agitation.[1][2]

  • Washing: Briefly rinse the activated substrate with the activation buffer to remove excess EDC and NHS.

  • Coupling Reaction: Immediately immerse the activated substrate in a solution of this compound (1-5 mg/mL) in coupling buffer. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Rinse the substrate with coupling buffer and then with deionized water.

  • Blocking Unreacted Sites: Immerse the substrate in the quenching solution for 15-30 minutes at room temperature to block any unreacted NHS-ester groups.

  • Final Washing: Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.

Protocol for Boc Deprotection

This step exposes the α-amine, which is generally not required for the subsequent click chemistry step. However, if desired for other functionalities, it can be performed. For click chemistry, this step is typically omitted.

Materials:

  • This compound functionalized substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Immerse the substrate in a solution of 50% TFA in DCM for 30 minutes at room temperature.

  • Rinse the substrate with DCM, followed by methanol, and then deionized water.

  • Dry the substrate under a stream of nitrogen.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized surface.

Materials:

Procedure:

  • Prepare a solution of the alkyne-containing molecule in the reaction buffer. The concentration will depend on the specific molecule.

  • Prepare fresh stock solutions of 100 mM CuSO4 in water and 200 mM sodium ascorbate in water.

  • Immerse the azide-functionalized substrate in the solution of the alkyne-containing molecule.

  • Add CuSO4 to a final concentration of 1 mM and sodium ascorbate to a final concentration of 5 mM.

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.

  • Wash the substrate thoroughly with the reaction buffer, followed by deionized water.

  • Dry the substrate under a stream of nitrogen.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for biological applications where copper toxicity is a concern.[3]

Materials:

  • Azide-functionalized substrate

  • Strained alkyne-containing molecule (e.g., DBCO, BCN derivative)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare a solution of the strained alkyne-containing molecule in the reaction buffer.

  • Immerse the azide-functionalized substrate in this solution.

  • Allow the reaction to proceed for 1-12 hours at room temperature or 37°C with gentle agitation.

  • Wash the substrate thoroughly with the reaction buffer, followed by deionized water.

  • Dry the substrate under a stream of nitrogen.

Data Presentation

The following tables summarize typical quantitative data obtained during surface functionalization and characterization.

Table 1: Surface Functionalization and Characterization Data

ParameterTypical Value RangeCharacterization MethodReference
Azide Surface Density0.1 - 1.0 azides/nm²XPS, Fluorescence Quantification[4]
CuAAC Reaction Efficiency> 90%XPS, FTIR, Fluorescence Spectroscopy[5]
SPAAC Reaction Efficiency80 - 95%XPS, FTIR, Fluorescence Spectroscopy[6]
Water Contact Angle (Carboxylated)30° - 50°Goniometry-
Water Contact Angle (Azide-Functionalized)50° - 70°Goniometry-

Table 2: Representative XPS Data for Azide Functionalization

ElementBinding Energy (eV)AssignmentReference
N 1s~400.5 eVAmine/Amide[7]
N 1s~401.0 eVCentral N in triazole (post-click)[8]
N 1s~402.1 eVOuter N atoms in azide[7]
N 1s~405.6 eVCentral N atom in azide[7]

Table 3: Representative FTIR Data for Surface Modifications

Functional GroupCharacteristic Peak (cm⁻¹)Step in the ProcessReference
C=O (Carboxylic Acid)~1700 - 1725Carboxylation[9]
N-H (Amide)~1650 (Amide I), ~1550 (Amide II)This compound Immobilization-
N₃ (Azide)~2100This compound Immobilization[8]
C=O (Boc group)~1690This compound Immobilization-

Conclusion

The use of this compound provides a robust and versatile method for the surface functionalization of materials. The protocols outlined in this document offer a comprehensive guide for researchers to introduce azide functionalities onto various substrates, enabling subsequent bioconjugation via click chemistry. The provided data and characterization information will aid in the successful implementation and verification of these surface modification strategies for a wide range of applications in research, drug development, and diagnostics.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of N3-L-Lys(Boc)-OH in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting poor solubility of N3-L-Lys(Boc)-OH in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Nα-Boc-Nε-azido-L-lysine (this compound) is a derivative of the amino acid lysine (B10760008) containing a hydrophobic tert-butyloxycarbonyl (Boc) protecting group and an azido (B1232118) group. This structure makes it generally soluble in a range of organic solvents but poorly soluble in aqueous solutions. Common solvents for similar Boc-protected amino acids include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), and Ethyl Acetate.[1] It is important to note that replacing a lysine residue with azidolysine can sometimes lead to decreased solubility.[2][3]

Q2: I am observing a cloudy solution or visible particles after adding the solvent. What does this indicate?

A2: A cloudy solution or the presence of visible particles indicates that the compound has not fully dissolved at the current concentration and temperature. This is a common issue with hydrophobic derivatives like this compound.

Q3: Can heating the solution improve the solubility of this compound?

A3: Yes, gentle heating can often improve the solubility of organic compounds. However, it is crucial to do this cautiously with this compound, as the azido group can be sensitive to high temperatures. It is advisable to warm the solution gently (e.g., to 30-40°C) and monitor for any signs of degradation.

Q4: Are there any solvents I should avoid when working with this compound?

A4: Due to the presence of the azide (B81097) group, it is advisable to avoid strongly reducing environments. While the azide group is generally stable under standard peptide synthesis conditions, prolonged exposure to harsh reducing agents should be avoided. Also, given its hydrophobic nature, purely aqueous solvents are generally not suitable for dissolving this compound.

Troubleshooting Guide for Poor Solubility

If you are encountering poor solubility with this compound, follow these troubleshooting steps:

  • Verify Solvent Choice : Ensure you are using an appropriate organic solvent. For initial attempts, high-purity, anhydrous DMF or DMSO are recommended.

  • Increase Solvent Volume : If the compound does not dissolve, try adding more solvent in small increments to decrease the concentration.

  • Apply Gentle Agitation : Use a vortex mixer or sonication to aid dissolution. Sonication can be particularly effective at breaking up small aggregates.

  • Gentle Warming : As a next step, gently warm the solution to 30-40°C with continuous stirring. Avoid excessive heat to prevent potential degradation of the azide group.

  • Consider a Solvent Mixture : If a single solvent is ineffective, a co-solvent system may improve solubility. For instance, a small amount of DMSO can be added to DCM to increase its solvating power.

Solubility Data

SolventSolubility of Fmoc-Lys(Boc)-OHObservations
Dimethyl sulfoxide (DMSO)≥100.8 mg/mLExcellent solubility.
Ethanol (EtOH)≥51 mg/mLGood solubility.
Water≥4.69 mg/mLLimited solubility.
Dimethylformamide (DMF)SolubleCommonly used for peptide synthesis, generally provides good solubility for protected amino acids.[4]
Dichloromethane (DCM)SolubleA common solvent for synthesis and coupling reactions.[1]
Ethyl AcetateSolubleOften used during extraction and purification.[1]

Note: The solubility values for Fmoc-Lys(Boc)-OH are provided as an estimate. The actual solubility of this compound may vary. It is always recommended to perform a small-scale solubility test first.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

This protocol outlines the standard procedure for dissolving this compound in an organic solvent for use in solid-phase peptide synthesis (SPPS) or other applications.

Materials:

  • This compound

  • High-purity, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add a small volume of the chosen solvent (e.g., DMF or DMSO) to the vial.

  • Vortex the mixture for 30-60 seconds to facilitate dissolution.

  • Visually inspect the solution. If it is not clear, add more solvent in small aliquots and repeat the vortexing step.

  • If the compound remains insoluble, gently warm the solution to 30-40°C while stirring until the solid is completely dissolved.

  • Allow the solution to cool to room temperature before use.

Protocol 2: Small-Scale Solubility Testing

Before dissolving the entire batch of your compound, it is prudent to perform a small-scale solubility test.

Materials:

  • This compound (approx. 1-2 mg)

  • A selection of organic solvents (e.g., DMF, DMSO, DCM, Ethyl Acetate)

  • Small vials

  • Micropipette

  • Vortex mixer

Procedure:

  • Weigh approximately 1-2 mg of this compound into a small, clean vial.

  • Add a measured, small volume of the test solvent (e.g., 100 µL).

  • Vortex the vial for 30-60 seconds.

  • Observe the solution against a dark background. A clear solution indicates good solubility at that concentration.

  • If the solid has not dissolved, add another aliquot of the solvent and repeat the vortexing and observation steps.

  • Continue adding solvent in a stepwise manner until the compound dissolves completely to estimate the approximate solubility.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor solubility of this compound.

G Troubleshooting Workflow for this compound Solubility start Start: Poor solubility of This compound observed check_solvent Is the solvent appropriate? (e.g., high-purity DMF, DMSO) start->check_solvent increase_volume Increase solvent volume check_solvent->increase_volume Yes fail Consult further technical support check_solvent->fail No agitate Apply agitation (Vortex/Sonication) increase_volume->agitate success Solubility achieved increase_volume->success Dissolved gentle_heat Apply gentle heat (30-40°C) agitate->gentle_heat agitate->success Dissolved co_solvent Consider a co-solvent system (e.g., DCM with a small amount of DMSO) gentle_heat->co_solvent Still insoluble gentle_heat->success Dissolved co_solvent->success Dissolved co_solvent->fail Still insoluble

Caption: A step-by-step workflow for addressing solubility issues with this compound.

References

Technical Support Center: N3-L-Lys(Boc)-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the coupling efficiency of N3-L-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure successful incorporation of this versatile amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound in SPPS?

The main challenges associated with the incorporation of this compound include potential steric hindrance and possible side reactions involving the azido (B1232118) group. The replacement of a polar amine with a more apolar azido group can sometimes contribute to the formation of "difficult sequences" by altering the solubility of the growing peptide chain on the solid support[1]. While the azido group is generally stable under standard SPPS conditions, prolonged exposure to certain reagents or harsh conditions could potentially lead to side reactions[2].

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered or unusual amino acids like this compound, high-efficiency coupling reagents are recommended. While direct comparative data for this compound is limited, studies on other azido-amino acids and sterically hindered residues suggest that uronium/aminium salt-based reagents are highly effective. A novel hydrophilic azido-amino acid has been successfully incorporated using various coupling conditions, achieving high purity[3].

Recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are known for their high reactivity and are often the first choice for difficult couplings.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent that offers high efficiency and a favorable safety profile[4].

  • DIC (N,N'-Diisopropylcarbodiimide) with an additive like Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) provides a cost-effective option with excellent performance in suppressing racemization[5][6].

Q3: Can the azido group react with other reagents during SPPS?

The azido group is relatively stable under the conditions of both Boc and Fmoc SPPS chemistry. It is compatible with the reagents used for deprotection, coupling, and cleavage. Importantly, the azido group remains intact during peptide condensation via the thioester method and can be subsequently reduced to an amine if desired[7][8]. However, it is crucial to avoid reagents and conditions that are known to react with azides, such as reducing agents like dithiothreitol (B142953) (DTT), unless a specific chemical transformation is intended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Insufficient reagent potency: The chosen coupling reagent may not be strong enough to overcome the steric hindrance. 2. Suboptimal reaction conditions: Inadequate reaction time, temperature, or reagent concentration. 3. Peptide aggregation: The growing peptide chain may be aggregating on the resin, blocking the N-terminal amine.1. Switch to a more powerful coupling reagent: Use HATU, HCTU, or COMU. 2. Optimize reaction conditions: Increase the coupling time (e.g., from 1 hour to 2 hours or overnight), perform a double coupling, or increase the concentration of the amino acid and coupling reagent. 3. Address aggregation: Use a solvent known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP), or a mixture of DMF and DCM.
Formation of Deletion Sequences 1. Incomplete deprotection of the previous amino acid: The N-terminal amine is not fully available for coupling. 2. Incomplete coupling of this compound: As described above.1. Ensure complete deprotection: Increase the deprotection time or use a stronger deprotection reagent if applicable to your chemistry (e.g., for Fmoc-SPPS, ensure fresh piperidine (B6355638) solution). Monitor deprotection with a colorimetric test like the Kaiser test. 2. Implement solutions for low coupling efficiency: Utilize a stronger coupling reagent and/or perform a double coupling.
Unexpected Side Products 1. Reaction of the azido group: Although uncommon, the azide (B81097) may react under specific, non-standard conditions. 2. Side reactions related to the coupling reagent: For example, guanidinylation of the N-terminus can occur with excess HBTU/HATU.1. Review all reagents for compatibility with azides: Ensure no unintended reducing agents are present. 2. Use a slight excess of the amino acid relative to the coupling reagent: This minimizes the risk of side reactions from the coupling reagent itself. Consider using phosphonium-based reagents like PyBOP if guanidinylation is a concern.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in SPPS

Note: The following data is based on the performance with sterically hindered amino acids and serves as a guideline for this compound. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentReagent TypeTypical Coupling TimeRelative EfficiencyRacemization Risk
HATU/HCTU Uronium/Aminium Salt15-60 minutesVery HighVery Low
COMU Uronium Salt15-60 minutesVery HighVery Low
PyBOP Phosphonium Salt30-120 minutesHighLow
DIC/Oxyma Carbodiimide/Additive30-180 minutesHighVery Low
DIC/HOBt Carbodiimide/Additive60-240 minutesModerate to HighLow to Moderate

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Remove the N-terminal protecting group according to your standard procedure (e.g., 20% piperidine in DMF for Fmoc-SPPS or TFA in DCM for Boc-SPPS).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times), and then DMF (3-5 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and mix for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow beads) indicates a complete coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Cost-Effective Coupling using DIC/Oxyma

This protocol offers a balance between cost and efficiency and is suitable for many applications.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Washing: Follow step 3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: Wash the resin as described in step 8 of Protocol 1.

Mandatory Visualizations

SPPS_Coupling_Workflow Resin Peptide-Resin Deprotection N-terminal Deprotection Resin->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Coupling with This compound Washing1->Coupling Washing2 Final Washing Coupling->Washing2 Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Troubleshooting_Logic Start Low Coupling Efficiency? Check_Reagent Using Potent Reagent? (HATU, COMU) Start->Check_Reagent Yes Switch_Reagent Switch to HATU/COMU Check_Reagent->Switch_Reagent No Check_Conditions Conditions Optimized? (Time, Concentration) Check_Reagent->Check_Conditions Yes Success Problem Resolved Switch_Reagent->Success Optimize_Conditions Increase Time/Concentration Perform Double Coupling Check_Conditions->Optimize_Conditions No Check_Aggregation Aggregation Suspected? Check_Conditions->Check_Aggregation Yes Optimize_Conditions->Success Change_Solvent Use NMP or DMF/DCM Mixture Check_Aggregation->Change_Solvent Yes Check_Aggregation->Success No Change_Solvent->Success

Caption: Decision tree for troubleshooting low coupling efficiency of this compound.

References

Common side reactions with N3-L-Lys(Boc)-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nε-Azido-Nα-Boc-L-lysine [Boc-Lys(N3)-OH]. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of this versatile amino acid derivative. Below you will find frequently asked questions and troubleshooting guides to help you navigate common challenges and avoid potential side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Boc-Lys(N3)-OH and what are its primary applications?

A1: Boc-Lys(N3)-OH is a derivative of the amino acid L-lysine. The alpha-amino group (Nα) is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group (Nε) on the side chain is replaced with an azide (B81097) (N3) group. Its primary use is in solid-phase peptide synthesis (SPPS) and solution-phase synthesis to incorporate a site-specific azide functionality into a peptide sequence. This azide group serves as a chemical handle for bioorthogonal "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise conjugation of molecules like fluorescent dyes, PEG chains, or therapeutic agents.[1][2]

Q2: How stable is the azide group during standard peptide synthesis steps?

A2: The azide functional group is remarkably stable under the typical conditions of both Boc- and Fmoc-based solid-phase peptide synthesis.[3] It is resistant to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine).[2][4] However, it is sensitive to certain reducing agents, which can become a critical issue during the final cleavage step.[3][5]

Q3: How stable is the Nα-Boc protecting group on this amino acid?

A3: The Boc group is a standard acid-labile protecting group. It is stable under neutral and basic conditions but is efficiently removed by strong acids like TFA.[6] This orthogonality is crucial for its use in Fmoc-based SPPS, where the Fmoc group is removed with a base. In Boc-based SPPS, the Boc group is removed at each cycle of amino acid addition. Care should be taken to avoid prolonged exposure to even mildly acidic conditions or high temperatures, which could lead to premature deprotection.[7][8]

Q4: Can I use standard coupling reagents with Boc-Lys(N3)-OH?

A4: Yes, Boc-Lys(N3)-OH is compatible with most standard peptide coupling reagents, such as HBTU, HATU, and carbodiimides like DIC when used with an additive like Oxyma. The azide group does not interfere with the amide bond formation process. However, one study noted a rare, sequence-specific elimination of an azido (B1232118) moiety during prolonged coupling times with HBTU/DIPEA, so it is advisable to use standard reaction times.[9][10]

Troubleshooting Guide

Issue 1: Unintended Reduction of the Azide Group

Q: My final peptide's mass spectrometry (MS) analysis shows a mass that is 26 Da less than expected, corresponding to an amine instead of an azide. What happened?

A: This is a classic case of unintended azide reduction to a primary amine (N3 → NH2). The most common cause is the use of thiol-based scavengers in the final TFA cleavage cocktail.[3][4][5]

  • Primary Cause: Scavengers are added to the TFA cleavage mixture to "scavenge" reactive carbocations generated from the cleavage of other side-chain protecting groups (like Boc or Trityl), thus preventing side reactions with sensitive residues like Tryptophan or Methionine. However, thiol-containing scavengers such as 1,2-ethanedithiol (B43112) (EDT) and dithiothreitol (B142953) (DTT) are strong reducing agents in an acidic environment and will readily reduce the azide group.[4][5]

  • Solution: Use an "azide-safe" cleavage cocktail that avoids reductive scavengers. A widely used and effective cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) . TIS is an excellent carbocation scavenger that does not reduce azides.[3]

Data Presentation: Effect of Scavengers on Azide Stability

The following table summarizes the approximate percentage of azide reduction observed when cleaving an azide-containing peptide from the resin using different TFA cocktails.

Scavenger in TFA Cocktail (95% TFA)Thiol-Based?Typical ConcentrationApprox. Azide Reduction (%)Recommendation
1,2-Ethanedithiol (EDT) Yes2.5%>90%Avoid
Dithiothreitol (DTT) Yes2.5% - 5%50-80%Avoid
Thioanisole Yes2.5% - 5%<10%Use with caution
Triisopropylsilane (TIS) No2.5%<2%Recommended
Water No2.5% - 5%<1%Recommended

Note: Data are illustrative, based on findings reported in the literature.[4][5] The actual extent of reduction can vary based on the peptide sequence and reaction time.

Azide_Reduction_Troubleshooting start Start: MS shows Mass -26 Da (Azide -> Amine) check_cocktail Examine TFA Cleavage Cocktail start->check_cocktail thiol_present Did the cocktail contain a thiol scavenger? (EDT, DTT) check_cocktail->thiol_present no_thiol Were other reducing agents present during synthesis/workup? thiol_present->no_thiol No solution1 Root Cause Identified: Thiol-based scavenger reduced the azide. thiol_present->solution1 Yes solution2 Possible Cause: Exposure to other reductants (e.g., phosphines from Staudinger reagent). no_thiol->solution2 Yes end_node Problem Resolved no_thiol->end_node No action1 Action: Re-synthesize and cleave with TFA/TIS/H2O (95:2.5:2.5) solution1->action1 action1->end_node action2 Action: Review all steps for accidental introduction of reducing agents. solution2->action2 action2->end_node

Caption: Troubleshooting workflow for unintended azide reduction.
Issue 2: Low Yield or Failure in "Click Chemistry" (CuAAC) Reaction

Q: I have successfully synthesized and purified my azide-containing peptide, but the subsequent CuAAC reaction with an alkyne-functionalized molecule is giving a very low yield. What could be wrong?

A: Low efficiency in CuAAC reactions is a common issue that can often be resolved by systematically checking your reagents and reaction conditions.

  • Cause 1: Copper Catalyst Oxidation: The active catalyst in CuAAC is Copper(I). Cu(I) is readily oxidized to the inactive Cu(II) state by oxygen. Reactions should be performed under an inert atmosphere (nitrogen or argon) or by using a Cu(I)-stabilizing ligand like THPTA. The reducing agent, sodium ascorbate (B8700270), is also susceptible to oxidation and should be prepared as a fresh solution immediately before use.[11]

  • Cause 2: Catalyst Inhibition: Your peptide or alkyne-containing molecule may have functional groups that chelate or inhibit the copper catalyst. For instance, free thiols or certain buffer components (e.g., phosphate, Tris at high concentrations) can interfere with the reaction.

  • Cause 3: Poor Solubility or Steric Hindrance: One or both of your reactants may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and slow kinetics. Additionally, if the azide or alkyne is in a sterically crowded environment, it can hinder the formation of the triazole product.[12]

  • Cause 4: Reagent Quality: Ensure the purity of your azide-peptide and alkyne partner. Impurities can interfere with the reaction.

CuAAC_Troubleshooting start Start: Low CuAAC Yield check_reagents Check Reagents start->check_reagents check_conditions Check Conditions start->check_conditions check_solubility Check Solubility & Steric Hindrance start->check_solubility action1 Use fresh Sodium Ascorbate. Use a Cu(I) stabilizing ligand (e.g., THPTA). Degas solvents. check_reagents->action1 action2 Increase temperature (30-45°C). Increase reaction time. Increase concentration of limiting reagent. check_conditions->action2 action3 Change solvent system (e.g., add DMSO). Consider a longer linker to reduce steric hindrance. check_solubility->action3 end_node Improved Yield action1->end_node action2->end_node action3->end_node

Caption: Decision workflow for optimizing a low-yield CuAAC reaction.

Experimental Protocols

Protocol 1: Azide-Safe Cleavage of a Peptide from Solid-Phase Resin

This protocol describes the cleavage of a peptide containing Boc-Lys(N3)-OH from a standard acid-labile resin (e.g., Wang or Rink Amide) while preserving the azide group.

Materials:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared "azide-safe" cleavage cocktail to the resin (approximately 10 mL per 1 gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[4]

  • Filter the resin and collect the filtrate into a cold 50 mL centrifuge tube.

  • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.

  • Wash the peptide pellet with another portion of cold diethyl ether, centrifuge, and decant again to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC.[13]

Protocol 2: General Protocol for CuAAC on an Azide-Peptide

This protocol provides a starting point for the copper-catalyzed click reaction between a purified azide-containing peptide and an alkyne-functionalized molecule.

Materials:

  • Azide-containing peptide

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water). Must be prepared fresh.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Solvent: A mixture like 1:1 t-BuOH/water or DMSO/water is often effective.

Procedure:

  • In a reaction vial, dissolve the azide-peptide (1.0 equivalent) and the alkyne-molecule (1.1-1.5 equivalents) in the chosen solvent.

  • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • In a separate tube, prepare the catalyst premix: Add the THPTA solution (0.1 equivalents) to the CuSO₄ solution (0.05 equivalents). This will form a complex that stabilizes the Cu(I) ion.

  • Add the catalyst premix to the degassed peptide/alkyne solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents).

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours but may be left overnight.

  • Once complete, the product can be purified directly using preparative RP-HPLC.[12]

References

Technical Support Center: Purification of Peptides Containing N3-L-Lys(Boc)-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of peptides incorporating N3-L-Lys(Boc)-OH using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying peptides containing this compound by RP-HPLC?

A1: The primary challenges arise from the physicochemical properties of the modified lysine (B10760008) residue. The Boc (tert-butyloxycarbonyl) group significantly increases the hydrophobicity of the peptide, leading to longer retention times on reversed-phase columns.[1][2] Additionally, the Boc group is labile in the acidic mobile phases (typically containing trifluoroacetic acid, TFA) commonly used for peptide purification.[3][4] This can result in premature deprotection during the purification process. The azide (B81097) group itself also contributes to the overall hydrophobicity of the peptide.[5][6]

Q2: Is the azide group stable under standard RP-HPLC conditions?

A2: Yes, the azide functional group is generally stable under the standard acidic conditions of RP-HPLC using TFA-modified mobile phases.[7] However, it is always good practice to assess the stability of your specific peptide, as the overall sequence can sometimes influence the lability of certain functional groups.

Q3: How does the this compound residue affect the retention time of my peptide?

A3: The this compound residue will increase the retention time of your peptide in RP-HPLC compared to a peptide with an unprotected lysine. This is due to the combined hydrophobic contributions of the Boc group and the azide moiety.[1][2][5][6] You should anticipate that your peptide will elute at a higher acetonitrile (B52724) concentration.

Q4: What is the recommended concentration of TFA in the mobile phase?

A4: A concentration of 0.1% (v/v) TFA in both the aqueous (Solvent A) and organic (Solvent B) mobile phases is standard for peptide purification.[8][9] This concentration is generally sufficient for good peak shape without causing excessive premature deprotection of the Boc group during the chromatographic run.[3]

Q5: How can I remove TFA from my purified peptide fractions?

A5: To minimize the risk of Boc group cleavage by residual TFA, it is highly recommended to use lyophilization (freeze-drying) to remove the HPLC solvents and TFA from the pooled fractions.[3] Rotary evaporation is not recommended as it can concentrate the TFA and, with the application of heat, accelerate the removal of the Boc group.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Broad or Tailing Peaks 1. Secondary interactions with the stationary phase. 2. Incomplete dissolution of the peptide in the injection solvent. 3. Column overload.1. Ensure 0.1% TFA is present in the mobile phase to suppress silanol (B1196071) interactions. 2. Dissolve the peptide in the initial mobile phase. If solubility is low, add a small amount of acetonitrile or DMSO. 3. Reduce the amount of peptide injected onto the column.
Multiple Peaks in the Chromatogram 1. Premature deprotection of the Boc group during purification or sample storage. 2. Presence of deletion or truncated sequences from peptide synthesis. 3. Oxidation of sensitive residues (e.g., Met, Trp).1. Analyze a fraction of the main peak by mass spectrometry to see if a species corresponding to the deprotected peptide is present. Minimize the time the peptide is in the acidic mobile phase. 2. Optimize the solid-phase peptide synthesis protocol. A shallower gradient during HPLC may help separate these impurities. 3. Use scavengers during the final cleavage from the resin.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Changes in column temperature. 3. Column degradation.1. Ensure the HPLC system is properly primed and delivering a consistent mobile phase composition. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column and ensure the mobile phase pH is within the recommended range for the column.
No Peptide Eluting from the Column 1. Peptide is too hydrophobic and is irreversibly bound to the stationary phase. 2. Peptide precipitated on the column.1. Increase the final concentration of the organic solvent in your gradient. Consider adding a stronger organic solvent like isopropanol (B130326) to the mobile phase. 2. Ensure the peptide is fully dissolved before injection.
Loss of Boc Group After Purification 1. Prolonged exposure to TFA in collected fractions. 2. Use of rotary evaporation with heat to remove solvents.1. Immediately neutralize or freeze the collected fractions. Pool and lyophilize as quickly as possible. 2. Use lyophilization instead of rotary evaporation to remove the mobile phase.[3]

Experimental Protocols

General Protocol for RP-HPLC Purification of a Peptide Containing this compound

This protocol is a general guideline and may require optimization for your specific peptide.

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • After cleavage from the resin and precipitation, dissolve the crude, dried peptide in a minimal amount of a suitable solvent. Start with Mobile Phase A.

    • If solubility is poor, add small amounts of Mobile Phase B or DMSO to achieve complete dissolution.

    • Filter the dissolved sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Column:

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is most common.[9]

  • Column Equilibration: Equilibrate the column with the starting percentage of Mobile Phase B (e.g., 5-10% B) for at least 5-10 column volumes or until a stable baseline is achieved.

3. Chromatographic Method:

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Gradient: A linear gradient of increasing Mobile Phase B is typically used. A scouting gradient might be from 5% to 95% B over 40 minutes.[8] For peptides containing the hydrophobic this compound, a shallower gradient (e.g., 0.5-1% B per minute) may be necessary to achieve good separation.

  • Detection: Monitor the elution at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

  • Fraction Collection: Collect fractions corresponding to the major peaks.

4. Post-Purification Processing:

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure target peptide.

  • Pooling and Lyophilization: Pool the pure fractions and immediately freeze them. Lyophilize the pooled fractions to obtain the final product as a stable, fluffy powder.

Visualizations

experimental_workflow Experimental Workflow for Peptide Purification cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.45 µm) dissolve->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Purified Peptide

Caption: General workflow for the HPLC purification of synthetic peptides.

troubleshooting_logic Troubleshooting Logic for Multiple Peaks start Multiple Peaks Observed in Chromatogram ms_analysis Analyze peaks by Mass Spectrometry start->ms_analysis check_mass Does a peak match mass of deprotected peptide? ms_analysis->check_mass minimize_exposure Minimize peptide exposure to acid before/during HPLC check_mass->minimize_exposure Yes check_synthesis_impurities Do peaks match deletion/truncated sequences? check_mass->check_synthesis_impurities No optimize_synthesis Optimize peptide synthesis coupling/deprotection steps shallow_gradient Use a shallower HPLC gradient optimize_synthesis->shallow_gradient check_synthesis_impurities->optimize_synthesis Yes other_issues other_issues check_synthesis_impurities->other_issues Investigate other issues (e.g., oxidation)

Caption: Decision tree for troubleshooting multiple peaks in the chromatogram.

References

N3-L-Lys(Boc)-OH stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N3-L-Lys(Boc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this versatile amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C. It is advisable to keep the container tightly sealed and protected from moisture. For long-term storage, maintaining these conditions is critical to prevent degradation.

Q2: How stable is the azide (B81097) group on this compound during standard peptide synthesis?

The azide functionality is generally stable under the conditions of solid-phase peptide synthesis (SPPS), including exposure to reagents like piperidine (B6355638) for Fmoc deprotection and trifluoroacetic acid (TFA) for Boc deprotection. However, the azide group is sensitive to reducing agents, which can be a critical factor during the final cleavage and deprotection step.

Q3: Are there any known incompatibilities of this compound with common laboratory reagents?

The primary incompatibility is with reducing agents. Strong reducing agents can convert the azide group to an amine. This is particularly relevant during the cleavage step of peptide synthesis, where certain scavengers can cause this unwanted side reaction. Additionally, prolonged exposure to high temperatures should be avoided.

Q4: What are the potential degradation pathways for this compound?

The most significant degradation pathway is the reduction of the azide group to a primary amine. This can be inadvertently triggered by certain reagents used in peptide synthesis, particularly thiol-based scavengers in the cleavage cocktail. Another potential degradation, though less common under proper handling, can involve the hydrolysis of the Boc protecting group under strongly acidic conditions over extended periods.

Stability and Storage Summary

While specific quantitative long-term stability data under various conditions such as light exposure and humidity is not extensively published, the following table summarizes the key stability information based on available literature and supplier recommendations. For lot-specific stability data, always refer to the Certificate of Analysis provided by the manufacturer.

ParameterConditionRecommendation/Observation
Storage Temperature 2-8°CRecommended for long-term storage to maintain integrity.
Moisture Dry environmentKeep container tightly sealed to prevent hydrolysis of protecting groups.
pH Neutral to mildly acidicStable in typical SPPS conditions. Avoid strongly basic or acidic conditions for prolonged periods.
Reducing Agents AvoidAzide group is readily reduced to an amine by agents like Dithiothreitol (B142953) (DTT) and especially 1,2-ethanedithiol (B43112) (EDT).
Cleavage Conditions Use "azide-safe" cocktailsStandard TFA cleavage can cause azide reduction depending on the scavengers used.

Troubleshooting Guides

Issue 1: Reduction of the Azide Group During Peptide Cleavage

Symptom: Mass spectrometry analysis of the cleaved peptide shows a mass corresponding to the desired peptide minus 28 Da (loss of N₂), indicating the conversion of the azide (-N₃) to an amine (-NH₂).

Cause: This is a common issue caused by the presence of reducing scavengers in the trifluoroacetic acid (TFA) cleavage cocktail. Thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), are strong reducing agents that can readily reduce the azide group.

Solution:

  • Use an "Azide-Safe" Cleavage Cocktail: Avoid using EDT. A recommended azide-safe cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS is a non-reducing scavenger that effectively captures carbocations generated during cleavage without affecting the azide group.

  • Alternative Scavengers: If a thiol scavenger is necessary for protecting other sensitive residues like tryptophan, consider using dithiothreitol (DTT) as it is a less potent reducing agent than EDT under these conditions. However, the safest approach is to avoid thiol-based scavengers altogether if possible.

Preventing premature deprotection of the Boc group from N3-L-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature deprotection of the Boc group from N3-L-Lys(Boc)-OH during their experiments.

Troubleshooting Guide: Premature Boc Deprotection

Unexpected loss of the tert-butyloxycarbonyl (Boc) protecting group from the ε-amino group of this compound can lead to undesired side reactions and compromised experimental outcomes. This guide addresses common causes of premature deprotection and provides systematic solutions.

Issue: HPLC or LC-MS analysis reveals the presence of deprotected N3-L-Lys-OH or related byproducts.

Potential Cause 1: Acidic Conditions

The Boc group is highly susceptible to cleavage under acidic conditions.[1][2] Even trace amounts of acid in solvents, reagents, or on glassware can lead to gradual or significant deprotection.

Solutions:

  • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Test the pH of solvents before use.

  • Reagent Check: Ensure all reagents are free from acidic impurities. For example, some grades of chloroform (B151607) can contain trace amounts of HCl.

  • Glassware Neutrality: Wash glassware with a suitable laboratory detergent, rinse thoroughly with deionized water, and dry completely. If necessary, rinse with a dilute solution of a non-nucleophilic base (e.g., diisopropylethylamine in dichloromethane) followed by the reaction solvent.

  • Reaction pH: If the reaction protocol allows, maintain a neutral or slightly basic pH.[3]

Potential Cause 2: Elevated Temperatures

While generally more stable to heat than acid, prolonged exposure to high temperatures can lead to thermal cleavage of the Boc group.[4][5]

Solutions:

  • Temperature Control: Conduct reactions at the lowest effective temperature. If heating is necessary, carefully control and monitor the reaction temperature.

  • Reaction Time: Minimize reaction times at elevated temperatures.

Potential Cause 3: Incompatible Reagents

Certain reagents, although not strongly acidic, can facilitate Boc deprotection.

Solutions:

  • Lewis Acids: Avoid strong Lewis acids, which can catalyze the removal of the Boc group.[6]

  • Catalytic Hydrogenation: The Boc group is generally stable to catalytic hydrogenation conditions (e.g., Pd/C, H2).[7][8] However, the azide (B81097) group (N3) is readily reduced under these conditions. If the intent is to retain the azide, avoid catalytic hydrogenation.

Experimental Workflow for Troubleshooting

G cluster_0 Troubleshooting Premature Boc Deprotection start Detection of Premature Deprotection (e.g., by LC-MS) check_acid Investigate Acidic Contamination start->check_acid check_temp Review Reaction Temperature check_acid->check_temp No implement_acid_solutions Implement Solutions for Acidic Contamination: - Use high-purity solvents - Neutralize glassware - Check reagent purity check_acid->implement_acid_solutions Yes check_reagents Assess Reagent Compatibility check_temp->check_reagents No implement_temp_solutions Implement Solutions for Temperature Issues: - Lower reaction temperature - Reduce heating time check_temp->implement_temp_solutions Yes implement_reagent_solutions Implement Solutions for Reagent Incompatibility: - Avoid strong Lewis acids - Select compatible reagents check_reagents->implement_reagent_solutions Yes unresolved Issue Persists check_reagents->unresolved No re_analyze Re-run Experiment and Analyze Sample implement_acid_solutions->re_analyze implement_temp_solutions->re_analyze implement_reagent_solutions->re_analyze resolved Issue Resolved re_analyze->resolved Successful re_analyze->unresolved Unsuccessful contact_support Contact Technical Support unresolved->contact_support

Caption: Troubleshooting workflow for premature Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the Boc group on this compound stable?

The Boc group is generally stable under basic, neutral, and weakly acidic conditions at room temperature.[9] It is also resistant to many nucleophiles and catalytic hydrogenation.[1][7]

ConditionStability of Boc GroupReference
Strong Acids (e.g., TFA, HCl)Labile[1][10]
Basic Conditions (e.g., NaOH, piperidine)Stable[2][9]
Catalytic Hydrogenation (e.g., Pd/C, H₂)Stable[7]
Elevated Temperatures (>100 °C)Potentially Labile[4][5]
Nucleophiles (e.g., amines, thiols)Stable[1]

Q2: I need to perform a reaction under acidic conditions. How can I prevent Boc deprotection?

If mildly acidic conditions are unavoidable, consider the following:

  • Use a weaker acid: If possible, substitute strong acids like TFA or HCl with milder acids such as acetic acid.

  • Lower the temperature: Perform the reaction at the lowest possible temperature to slow down the rate of deprotection.

  • Reduce reaction time: Minimize the duration of exposure to acidic conditions.

  • Orthogonal Protection: For multi-step syntheses requiring acidic conditions, consider using an alternative amine protecting group that is stable to acid but can be removed under different conditions (e.g., Fmoc, which is base-labile).[2][11]

Q3: How should I store this compound to ensure the stability of the Boc group?

Proper storage is crucial for maintaining the integrity of the compound.

  • Temperature: Store at 2–8 °C.[12][13]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and acidic gases in the air.

  • Container: Keep the container tightly sealed.[14]

Q4: Can I use trifluoroacetic acid (TFA) in my reaction without removing the Boc group?

No. Trifluoroacetic acid is a strong acid commonly used for the efficient cleavage of Boc groups.[15][16][17] Even dilute solutions of TFA in solvents like dichloromethane (B109758) (DCM) will lead to rapid deprotection.

Common Boc Deprotection Conditions

ReagentConcentrationSolventTimeTemperatureReference
Trifluoroacetic Acid (TFA)25-50%Dichloromethane (DCM)30 min - 2 hRoom Temperature[15]
Hydrochloric Acid (HCl)4 MDioxane30 min - 2 hRoom Temperature[18]

Q5: My protocol involves a "click chemistry" reaction with the azide group. Are the typical conditions for CuAAC or SPAAC compatible with the Boc group?

Yes, the conditions for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyle-azide cycloaddition (SPAAC) are generally mild and compatible with the Boc protecting group.[19] These reactions are typically carried out under neutral or slightly basic conditions and at or near room temperature, which will not cleave the Boc group.

Logical Relationship of Orthogonal Protection

In complex syntheses, using protecting groups that can be removed under different conditions (orthogonality) is key. The Boc group's acid lability makes it a great partner for base-labile groups like Fmoc.

G cluster_1 Orthogonal Protection Strategy Start Peptide with Multiple Protecting Groups (e.g., Fmoc-Nα, Boc-Nε) Base Treat with Base (e.g., Piperidine) Start->Base Acid Treat with Acid (e.g., TFA) Start->Acid Fmoc_Removed Selective Fmoc Removal (Boc remains intact) Base->Fmoc_Removed Boc_Removed Selective Boc Removal (Other acid-stable groups remain) Acid->Boc_Removed

Caption: Orthogonal deprotection of Fmoc and Boc groups.

Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is for the intentional removal of the Boc group and is provided here as a reference for conditions to avoid when premature deprotection is a concern.

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[15]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.[15]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).

Protocol 2: Checking for Acidic Contamination in Solvents
  • Take a small sample of the solvent (e.g., 5-10 mL).

  • Add a few drops of a pH indicator solution (e.g., bromothymol blue).

  • Alternatively, use a calibrated pH meter with a probe suitable for organic solvents.

  • A color change indicating acidic pH or a direct pH reading below 7 suggests contamination.

  • If acidic, neutralize by passing through a short column of basic alumina (B75360) or by distillation over a suitable drying agent.

References

Technical Support Center: Optimizing CuAAC Reactions with N₃-L-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on N₃-L-Lys(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the copper catalyst in the CuAAC reaction?

The copper(I) catalyst is essential for the CuAAC reaction, often referred to as "click chemistry".[1] It facilitates the [3+2] cycloaddition between an azide (B81097) (like N₃-L-Lys(Boc)-OH) and a terminal alkyne. This reaction is highly specific and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[2] The catalyst significantly accelerates the reaction rate compared to the uncatalyzed thermal reaction, which would require harsh conditions and often results in a mixture of products.[2]

Q2: Why is a reducing agent, such as sodium ascorbate (B8700270), typically required?

The active catalytic species in the CuAAC reaction is copper(I). However, copper(I) is susceptible to oxidation to the inactive copper(II) state in the presence of oxygen.[1][3] A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce the more stable and soluble copper(II) salt (e.g., CuSO₄) to the active copper(I) state and to maintain a sufficient concentration of the active catalyst throughout the reaction.[1][4] It is crucial to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[5]

Q3: What is the purpose of using a ligand in the reaction?

A ligand serves several critical functions in a CuAAC reaction:

  • Stabilizes the Cu(I) state: Ligands protect the catalytically active Cu(I) from oxidation and disproportionation.[6]

  • Increases reaction rate: Accelerating ligands can enhance the reaction rate by orders of magnitude.[6]

  • Reduces cytotoxicity: In biological applications, ligands chelate copper ions, which helps to protect sensitive biomolecules from oxidative damage.[6]

  • Improves solubility: Ligands can help to keep the copper catalyst in solution.[7]

For reactions in aqueous media, water-soluble ligands like THPTA are recommended.[6]

Q4: Can I perform the CuAAC reaction without a ligand?

While the reaction can proceed without a ligand, it is generally not recommended. Ligand-free reactions are often slower and more susceptible to catalyst oxidation, which can lead to lower yields and the formation of byproducts.[6]

Troubleshooting Guide

Low or No Product Yield

This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.[8]

A troubleshooting workflow for low-yield CuAAC reactions.

Problem: My reaction is giving a low yield or is not proceeding to completion.

  • Possible Cause 1: Inactive Copper Catalyst. The active Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[1][3]

    • Solution: Ensure that all solvents and buffers are thoroughly degassed before use by sparging with an inert gas like nitrogen or argon.[7] Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[5] The use of a stabilizing ligand is also highly recommended.[5]

  • Possible Cause 2: Impure Reagents or Incorrect Stoichiometry. Impurities in the azide or alkyne starting materials can interfere with the reaction.[9]

    • Solution: Verify the purity of your N₃-L-Lys(Boc)-OH and alkyne partner using methods like NMR or mass spectrometry. Using a slight excess (e.g., 1.1-2 fold) of one of the reactants can help drive the reaction to completion.[5]

  • Possible Cause 3: Suboptimal Reaction Conditions. The choice of solvent, pH, and temperature can significantly impact the reaction outcome.[5]

    • Solution: Screen different solvent systems. For substrates like N₃-L-Lys(Boc)-OH, mixtures of water with co-solvents like t-BuOH, DMSO, or DMF are often effective.[1] The optimal pH for CuAAC is typically between 4 and 12; a good starting point is a pH range of 6.5-8.0.[10] Gentle heating (e.g., 30-40 °C) can sometimes improve yields for slower reactions.[3]

  • Possible Cause 4: Insufficient Catalyst Loading. The concentration of the catalyst may be too low for the desired reaction rate.

    • Solution: While keeping the ligand-to-copper ratio constant, you can increase the overall concentration of the copper/ligand complex.[6]

Problem: I am observing byproducts in my reaction.

  • Possible Cause: Oxidative Homocoupling of the Alkyne. This is a common side reaction that occurs when the reaction is exposed to oxygen, leading to the formation of a diacetylene byproduct.[3]

    • Solution: Maintaining an inert atmosphere and using an adequate amount of a reducing agent like sodium ascorbate can effectively minimize this side reaction.[3]

Data Presentation

The following tables summarize recommended starting concentrations and ratios for key components in a typical CuAAC reaction. These should be systematically varied to find the optimal conditions for your specific substrates.

Table 1: Recommended Reagent Concentrations

ReagentRecommended Starting ConcentrationNotes
N₃-L-Lys(Boc)-OH / Alkyne10 µM - 1 mMLower concentrations may require longer reaction times or higher catalyst loading.[1]
Copper(II) Sulfate (CuSO₄)50 µM - 1 mMThis is the source of the catalytic Cu(I).[1][11]
Sodium Ascorbate1 - 10 equivalents (to Cu)Should be in excess of the copper catalyst to maintain the Cu(I) state. Use a freshly prepared solution.[1]
Copper Ligand (e.g., THPTA)250 µM - 5 mMMaintain a ligand-to-copper ratio of at least 5:1 to stabilize Cu(I) and protect biomolecules.[11]

Table 2: Ligand to Copper Ratios for Optimization

Ligand:Copper RatioApplication/Rationale
1:1 to 2:1Often sufficient for reactions with small molecules in organic solvents.
5:1Recommended for bioconjugations in aqueous media to protect sensitive molecules from copper-induced damage.[4][5]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with N₃-L-Lys(Boc)-OH

This protocol provides a starting point and may require optimization for your specific alkyne substrate.

Reagent Preparation:

  • Prepare a 10 mM stock solution of N₃-L-Lys(Boc)-OH in a suitable solvent (e.g., DMSO, DMF).

  • Prepare a 10 mM stock solution of the alkyne-containing substrate in the same or a miscible solvent.

  • Prepare a 50 mM stock solution of CuSO₄ in water.[3]

  • Prepare a 50 mM stock solution of a water-soluble ligand (e.g., THPTA) in water.[3]

  • Crucially, prepare a 100 mM stock solution of sodium ascorbate in water immediately before use. [3]

Reaction Setup (performed under an inert atmosphere if possible):

  • In a reaction vial, add the alkyne substrate (1 equivalent).

  • Add the N₃-L-Lys(Boc)-OH stock solution (1.1 equivalents).[3]

  • Add the chosen solvent (e.g., a 1:1 mixture of water and t-BuOH) to reach the desired final concentration (e.g., 1 mM).

  • In a separate microcentrifuge tube, premix the CuSO₄ solution and the ligand solution. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM). Let this mixture stand for 1-2 minutes.[6]

  • Add the copper/ligand premix to the reaction vial.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[6]

Reaction and Work-up:

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[3]

  • Once complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a 5% aqueous solution of EDTA to remove copper salts, followed by a brine wash.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by an appropriate method, such as silica (B1680970) gel column chromatography.[3]

Protocol 2: Optimizing Catalyst Loading

To find the optimal catalyst loading for your specific reaction, a systematic approach is recommended.

  • Design of Experiments: Set up a series of small-scale reactions (e.g., 50 µL final volume) where you vary one parameter at a time while keeping others constant.[5]

  • Parameters to Vary:

    • Copper Concentration: Test a range from 50 µM to 500 µM.[5]

    • Ligand:Copper Ratio: Test ratios of 1:1, 2:1, and 5:1.[5]

    • Reactant Concentrations: Keep the ratio of azide to alkyne constant but vary their overall concentration.

  • Analysis: Analyze the yield of each reaction by LC-MS or another quantitative method to determine the conditions that provide the highest yield and purity.

References

N3-L-Lys(Boc)-OH reaction monitoring by thin-layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the synthesis of N3-L-Lys(Boc)-OH using thin-layer chromatography (TLC). This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and efficient reaction monitoring.

Experimental Protocol: TLC Monitoring of this compound Synthesis

This protocol outlines the step-by-step procedure for monitoring the conversion of a protected lysine (B10760008) precursor to this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Starting material (e.g., L-Lys(Boc)-OH)

  • Reaction mixture aliquots

  • This compound standard (if available)

  • Developing chamber

  • Mobile phase (e.g., n-butanol:acetic acid:water, 4:1:1 v/v/v or Dichloromethane:Methanol (B129727), 9:1 v/v)

  • Capillary tubes for spotting

  • Visualization reagents:

  • Heat gun or oven

  • Pencil and ruler

  • Forceps

Procedure:

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the spotting points for the starting material, reaction mixture, and product standard.

  • Spotting: Using a capillary tube, apply a small spot of the dissolved starting material, a co-spot (starting material and reaction mixture), the reaction mixture, and the product standard onto the designated points on the baseline. Ensure the spots are small and concentrated, allowing the solvent to dry completely between applications if multiple applications are needed for concentration.[2]

  • Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor, and let it equilibrate for at least 15-20 minutes.[2] Carefully place the spotted TLC plate into the chamber using forceps, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.

  • Elution and Drying: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Azide (B81097) Visualization (Two-Step Process):

      • Dip the dried TLC plate into the 10% triphenylphosphine solution for about 30 seconds to reduce the azide group to an amine.

      • Dry the plate with a heat gun or in an oven at approximately 80°C for 5 minutes.

      • Next, dip the plate into the ninhydrin solution for 30 seconds.

      • Heat the plate gently with a heat gun or in an oven at around 80°C for a few minutes until purple or pink spots appear.[1] The starting material with a free amine and the newly formed amine from the azide reduction will both be visualized.

    • General Amine Visualization: For compounds with free amines, spraying with a ninhydrin solution and heating is sufficient.[2] Boc-protected amines may also be visualized with ninhydrin after heating, as the Boc group can be cleaved under these conditions.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    Compare the Rf values of the spots in the reaction mixture lane to those of the starting material and product standard to determine the progress of the reaction.

Quantitative Data

The Rf values are highly dependent on the specific experimental conditions (e.g., stationary phase, mobile phase composition, temperature). The following table provides illustrative Rf values for this compound and a potential precursor in common solvent systems. Researchers should determine the Rf values under their own experimental conditions for accurate analysis.

CompoundMobile Phase SystemIllustrative Rf Value
L-Lys(Boc)-OHn-Butanol:Acetic Acid:Water (4:1:1)~ 0.58
This compoundn-Butanol:Acetic Acid:Water (4:1:1)Higher than L-Lys(Boc)-OH
L-Lys(Boc)-OHDichloromethane:Methanol (9:1)Lower than this compound
This compoundDichloromethane:Methanol (9:1)~ 0.70

Troubleshooting Guide

Problem Possible Cause Solution
No spots are visible on the TLC plate. The sample is too dilute.Concentrate the sample or apply multiple spots in the same location, allowing the solvent to dry between applications.[1]
The compound is not UV active and the visualization stain is inappropriate.Use a suitable chemical stain. For this compound, use the two-step triphenylphosphine/ninhydrin method.
The solvent level in the developing chamber was above the baseline.Ensure the baseline is always above the solvent level in the chamber.[1]
Spots are streaking or elongated. The sample is overloaded.Dilute the sample before spotting.[1]
The compound is highly polar and interacting strongly with the silica (B1680970) gel.Add a small amount of a polar solvent like acetic acid or triethylamine (B128534) to the mobile phase to improve spot shape.[1]
The compound is unstable on silica gel.Consider using a different stationary phase, such as alumina (B75360) or a reverse-phase plate.
Spots are too close to the baseline (low Rf). The mobile phase is not polar enough.Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., methanol in a DCM/methanol mixture).[1]
Spots are too close to the solvent front (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[1]
The starting material and product have very similar Rf values. The chosen mobile phase does not provide adequate separation.Experiment with different mobile phase compositions. Try a different solvent system altogether (e.g., switch from an alcohol-based system to a chlorinated solvent-based system).
Faint or inconsistent color development with ninhydrin. Insufficient heating after applying the stain.Ensure the plate is heated adequately and evenly after applying the ninhydrin solution.[2]
The ninhydrin solution is old or degraded.Prepare a fresh ninhydrin solution.

Frequently Asked Questions (FAQs)

Q1: Why are my spots for this compound not showing up with a standard ninhydrin stain?

A1: The azide group (-N3) does not react with ninhydrin. To visualize the azide, it must first be reduced to a primary amine (-NH2). This can be achieved by dipping the TLC plate in a solution of a reducing agent like triphenylphosphine before staining with ninhydrin.

Q2: Can I use a UV lamp to visualize this compound on the TLC plate?

A2: this compound does not have a significant chromophore that absorbs UV light at the standard wavelengths (254 nm or 365 nm) used for TLC visualization. Therefore, UV visualization is generally not effective for this compound.

Q3: My Boc-protected starting material is showing up with ninhydrin. Is this normal?

A3: Yes, this can be normal. While the Boc group protects the amine, it can be partially or fully cleaved upon heating during the visualization step with ninhydrin, leading to a colored spot.

Q4: How can I confirm the identity of the spots on my TLC plate?

A4: The most reliable method is to run authentic standards of your starting material and expected product alongside your reaction mixture on the same TLC plate. A "co-spot," where you spot both the starting material and the reaction mixture in the same lane, can also be helpful. If the reaction is progressing, you should see the spot corresponding to the starting material diminish in intensity while a new spot corresponding to the product appears and intensifies.

Q5: What should I do if my compound is unstable on the silica gel plate?

A5: Some compounds can degrade on the acidic surface of silica gel. If you suspect this is happening (e.g., you see streaking or multiple unexpected spots), you can try neutralizing the silica plate by adding a small amount of triethylamine to the mobile phase. Alternatively, using a different stationary phase like alumina or a reverse-phase TLC plate may be necessary.

Visualizations

TLC_Workflow cluster_prep Plate Preparation cluster_spotting Sample Application cluster_development Chromatogram Development cluster_visualization Visualization cluster_analysis Analysis prep1 Draw Baseline prep2 Mark Lanes prep1->prep2 spot1 Spot Starting Material prep2->spot1 spot2 Spot Reaction Mixture spot1->spot2 spot3 Spot Co-spot spot2->spot3 dev2 Place Plate in Chamber spot3->dev2 dev1 Prepare Chamber dev1->dev2 dev3 Elute with Mobile Phase dev2->dev3 vis1 Dry Plate dev3->vis1 vis2 Reduce Azide (PPh3) vis1->vis2 vis3 Stain (Ninhydrin) vis2->vis3 vis4 Heat vis3->vis4 ana1 Calculate Rf Values vis4->ana1 ana2 Compare Spots ana1->ana2

Caption: Experimental workflow for TLC monitoring of this compound reaction.

References

Technical Support Center: Copper Catalyst Removal from N3-L-Lys(Boc)-OH Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving N3-L-Lys(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the copper catalyst from my this compound click reaction mixture?

Residual copper can be detrimental for several reasons. Copper ions are known to be toxic to cells, a major concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions. Furthermore, the presence of copper can affect the stability and purity of your final product. For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.

Q2: What are the most common methods for removing the copper catalyst?

The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the reaction mixture is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride. These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.

  • Solid-Phase Scavenging: This method employs solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst. Examples include resins with iminodiacetic acid groups (e.g., Chelex® 100) or thiol-based scavengers (e.g., SiliaMetS® Thiourea).[2][3]

  • Dialysis: This is the preferred method for purifying macromolecules like proteins and peptides. It involves placing the reaction mixture in a dialysis bag with a specific molecular weight cut-off and dialyzing against a buffer containing a chelating agent like EDTA.[4][5]

  • Precipitation/Trituration: If your product is a solid, it can sometimes be purified by precipitating it from the reaction mixture and then washing the solid with a solvent in which the copper salts are soluble but the product is not.

Q3: How do I choose the best copper removal method for my specific this compound conjugate?

The choice of method depends on the properties of your final product. The following decision tree can guide your selection:

G cluster_0 Product Characteristics cluster_1 Recommended Method start What are the properties of your this compound conjugate? solubility Is the product soluble in organic solvents or water? start->solubility precipitation Precipitation/Trituration start->precipitation Product is a solid that can be precipitated mw What is the molecular weight of the product? solubility->mw Water Soluble chelation Chelation & Aqueous Wash solubility->chelation Organic Soluble scavenger Solid-Phase Scavenger mw->scavenger Low MW (<3 kDa) dialysis Dialysis mw->dialysis High MW (>3 kDa)

Caption: Decision tree for selecting a copper removal method.

Q4: Can I avoid copper removal altogether?

Yes, copper-free click chemistry reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are an excellent alternative.[6][7][8] These reactions do not require a copper catalyst, thus eliminating the need for a potentially problematic purification step.[6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of copper catalysts from this compound click reactions.

Problem 1: Persistent blue/green color in the organic layer after aqueous EDTA wash.
Possible Cause Solution
Insufficient EDTA Increase the concentration of the EDTA solution or perform multiple washes. A 0.5 M EDTA solution is a good starting point.[9]
Suboptimal pH Adjust the pH of the EDTA solution to ~8. The chelating ability of EDTA is pH-dependent.
Product is also a copper chelator Consider using a solid-phase scavenger with a higher affinity for copper.
Formation of a stable emulsion Add a small amount of brine to the separatory funnel to help break the emulsion.
Problem 2: Low product yield after purification.
Possible Cause Solution
Product loss during aqueous washes If your product has some water solubility, minimize the number of washes or back-extract the aqueous layers with a small amount of organic solvent.
Product adsorption onto solid scavenger Pre-treat the scavenger resin according to the manufacturer's instructions. Elute the product from the resin with a stronger solvent or a solvent containing a competitive binder.
Product degradation Ensure that the pH of your purification steps is compatible with the stability of your this compound conjugate.
Problem 3: Difficulty removing copper from a water-soluble product.
Possible Cause Solution
Product is too small for dialysis Use a solid-phase scavenger like Chelex® 100. Be cautious if your product is charged, as it might be retained by the resin.[10]
Inefficient dialysis Increase the volume of the dialysis buffer and the frequency of buffer changes. Ensure the dialysis membrane has the appropriate molecular weight cut-off. Dialyzing against a buffer containing EDTA is more effective than dialyzing against water alone.
Product forms a strong complex with copper Consider using a stronger chelating agent in the dialysis buffer or employ a combination of methods, such as initial treatment with a scavenger resin followed by dialysis.

Quantitative Data on Copper Removal

While specific data for this compound click reactions is limited, the following table provides a general comparison of the efficiency of common copper removal methods based on available literature for similar reactions.

Method Typical Residual Copper Levels Advantages Disadvantages
Aqueous Wash with EDTA 10 - 100 ppmInexpensive, simple procedure.Can be less effective for strong copper-chelating products; potential for emulsion formation.
Solid-Phase Scavengers (e.g., SiliaMetS® Thiourea) < 10 ppm[3]High efficiency and selectivity; simple filtration-based workup.[3]Higher cost compared to aqueous washes.
Chelating Resins (e.g., Chelex® 100) < 10 ppmHigh capacity for divalent metal ions.Can bind charged products; batch-to-batch variation may occur.[11]
Dialysis (with EDTA) < 5 ppmGentle method suitable for biomolecules; highly effective.Time-consuming; not suitable for small molecules.

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This protocol is suitable for organic-soluble this compound conjugates.

Workflow:

G A 1. Dilute Reaction Mixture B 2. Add to Separatory Funnel A->B C 3. Add 0.5 M EDTA (pH 8) B->C D 4. Shake and Separate Layers C->D E 5. Repeat Aqueous Wash D->E F 6. Wash with Brine E->F G 7. Dry Organic Layer F->G H 8. Concentrate G->H

Caption: Workflow for copper removal by aqueous EDTA wash.

Methodology:

  • Upon completion of the click reaction, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the diluted mixture to a separatory funnel.

  • Add an equal volume of a 0.5 M aqueous solution of EDTA, adjusted to pH 8 with a suitable base (e.g., NaOH).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely. The aqueous layer will likely turn blue or green as it complexes with the copper.

  • Drain the aqueous layer.

  • Repeat the wash with the EDTA solution 2-3 more times, or until the aqueous layer is colorless.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the purified product.

Protocol 2: Solid-Phase Scavenging with Chelating Resin (e.g., Chelex® 100)

This protocol is suitable for both organic-soluble and water-soluble this compound conjugates.

Workflow:

G A 1. Add Chelating Resin to Reaction Mixture B 2. Stir for 1-4 hours A->B C 3. Filter to Remove Resin B->C D 4. Wash Resin with Solvent C->D E 5. Combine Filtrate and Washes D->E F 6. Concentrate E->F

Caption: Workflow for copper removal using a solid-phase scavenger.

Methodology:

  • Following the click reaction, add the chelating resin (e.g., Chelex® 100) directly to the reaction mixture. A general guideline is to use a 5-10 fold excess of the resin's binding capacity relative to the amount of copper catalyst used.

  • Stir the suspension at room temperature for 1-4 hours. The disappearance of the blue/green color from the solution can indicate the sequestration of copper.

  • Filter the mixture to remove the resin.

  • Wash the collected resin with a fresh portion of the reaction solvent to ensure complete recovery of the product.

  • Combine the initial filtrate and the washes.

  • Concentrate the solution under reduced pressure to yield the purified product.

Protocol 3: Dialysis for Macromolecular Conjugates

This protocol is ideal for this compound conjugates of peptides, proteins, or other large biomolecules.

Methodology:

  • Transfer the click reaction mixture into a dialysis tubing with an appropriate molecular weight cut-off (MWCO) that will retain your product but allow small molecules and copper ions to pass through.

  • Place the sealed dialysis bag in a large beaker containing a stirred dialysis buffer (e.g., phosphate-buffered saline, PBS) with 10-50 mM EDTA, pH 7.4. The volume of the dialysis buffer should be at least 100 times the volume of the sample.

  • Dialyze for 4-6 hours at 4°C with gentle stirring.

  • Change the dialysis buffer. Repeat the buffer change at least 3-4 times over 24-48 hours to ensure complete removal of the copper-EDTA complex and other small molecule impurities.

  • For the final buffer exchange, use a buffer without EDTA to remove any excess chelator.

  • Recover the purified product from the dialysis bag.

References

Challenges in the synthesis and handling of N3-L-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nε-azido-L-lysine(Boc)-OH, a critical reagent in bioconjugation and peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Nε-azido-L-lysine(Boc)-OH and what are its primary applications?

Nε-azido-L-lysine(Boc)-OH is a derivative of the amino acid L-lysine where the epsilon (ε) amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the alpha (α) position is functionalized with an azide (B81097) (N3) group. This compound is a key building block in "click chemistry," a set of biocompatible reactions for covalently linking molecules.[1][2][3] Its primary applications include:

  • Peptide Synthesis: Incorporation into peptide sequences to introduce a site for specific modification.[1][4]

  • Bioconjugation: Linking peptides to other molecules such as fluorescent dyes, drugs, or proteins.[1][3]

  • Drug Delivery: Development of targeted drug delivery systems.[1]

  • Protein Engineering: Modifying proteins to enhance their stability or activity.[1]

Q2: What are the critical safety precautions for handling Nε-azido-L-lysine(Boc)-OH?

Organic azides are energetic compounds and can be sensitive to heat, shock, and friction.[5][6] Therefore, stringent safety measures are essential:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Avoid Metals: Do not use metal spatulas or equipment that could form shock-sensitive metal azides.[6]

  • Avoid Acids: Do not mix with acids, as this can form highly toxic and explosive hydrazoic acid.[6]

  • Storage: Store in a cool, dark place, away from heat sources and light.[5][6] For long-term storage, temperatures of -20°C to -80°C are recommended.[7]

  • Scale: Use the smallest possible quantities for your experiments.[5]

Q3: How should I properly store Nε-azido-L-lysine(Boc)-OH?

Proper storage is crucial to maintain the stability and reactivity of the compound.[5]

  • Temperature: Store at 0-8°C for short-term use and at -20°C or below for long-term storage.[1][7]

  • Light: Protect from light by storing in an amber vial or a dark location.[6]

  • Inert Atmosphere: While not always necessary for stable azides, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent potential degradation.

Synthesis Troubleshooting Guide

The synthesis of Nε-azido-L-lysine(Boc)-OH typically involves the diazotransfer reaction on Nε-Boc-L-lysine. Below are common issues and their solutions.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SYN-01 Low yield of the final product. - Incomplete diazotransfer reaction.- Degradation of the azide product during workup.- Suboptimal pH during the reaction.- Increase the reaction time or the amount of diazotransfer reagent.- Perform the workup at low temperatures and avoid acidic conditions.- Maintain the pH in the recommended range for the specific protocol (often slightly basic).
SYN-02 Presence of starting material (Nε-Boc-L-lysine) in the final product. - Insufficient amount of diazotransfer reagent.- Short reaction time.- Increase the equivalents of the diazotransfer reagent.- Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
SYN-03 Formation of an elimination byproduct (dehydroalanine derivative). - The reaction conditions, particularly prolonged exposure to base, can promote the elimination of the azide group.[8]- Minimize the reaction time.- Use a milder base or reduce the amount of base used.
SYN-04 Difficulty in purifying the final product. - The product may co-elute with byproducts on silica (B1680970) gel chromatography.- The product is a zwitterion, which can be challenging to handle.- Use a different solvent system for chromatography.- Consider converting the product to a salt to improve its chromatographic behavior.- Reversed-phase HPLC can be an effective purification method.[9]

Experimental Protocols

Synthesis of Nε-azido-L-lysine from Nε-Boc-L-lysine

This protocol is a general guideline and may require optimization.

Materials:

Procedure:

  • Dissolve Starting Material: Dissolve Nε-Boc-L-lysine in a mixture of water and methanol.

  • Add Base and Catalyst: Add sodium bicarbonate to maintain a basic pH and a catalytic amount of copper (II) sulfate.

  • Diazotransfer Reaction: Slowly add a solution of the diazotransfer reagent (e.g., triflyl azide) in dichloromethane to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench any remaining diazotransfer reagent. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Synthesis Workflow

synthesis_workflow Synthesis of Nε-azido-L-lysine(Boc)-OH start Start with Nε-Boc-L-lysine reaction Diazotransfer Reaction (e.g., with TfN3, CuSO4, NaHCO3) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Nε-azido-L-lysine(Boc)-OH purification->product

Caption: A simplified workflow for the synthesis of Nε-azido-L-lysine(Boc)-OH.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Synthesis Issues start Analyze Final Product (TLC, LC-MS, NMR) low_yield Low Yield? start->low_yield incomplete_reaction Incomplete Reaction? (Starting material present) low_yield->incomplete_reaction Yes end Successful Synthesis low_yield->end No side_product Side Product Formation? incomplete_reaction->side_product No solution1 Optimize reaction conditions: - Increase reaction time - Increase reagent concentration - Adjust pH incomplete_reaction->solution1 Yes solution2 Optimize purification: - Change solvent system - Use alternative chromatography (e.g., RP-HPLC) side_product->solution2 Yes (Other) solution3 Modify reaction conditions: - Use milder base - Reduce reaction time side_product->solution3 Yes (Elimination) side_product->end No solution1->start solution2->start solution3->start

Caption: A logical flow for troubleshooting common synthesis problems.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Assessing the Purity of Nε-azido-Nα-Boc-L-lysine (N3-L-Lys(Boc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of amino acid derivatives is paramount in the synthesis of peptides and pharmaceuticals, where impurities can lead to undesired side products and affect biological activity. For Nε-azido-Nα-(tert-butoxycarbonyl)-L-lysine (N3-L-Lys(Boc)-OH), a key building block in bioconjugation and peptide modification, accurate purity assessment is critical. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard for this purpose.[1] The introduction of the hydrophobic Boc protecting group makes RP-HPLC an ideal method for analysis.[1][2]

This guide provides a comparative overview of HPLC methodologies for determining the purity of this compound, offering insights into column selection and expected outcomes based on experimental data from closely related compounds.

Comparison of HPLC Column Performance

The choice of a stationary phase is a critical factor in the successful separation of the target compound from potential impurities. Standard C18 silica (B1680970) columns are the workhorses for the RP-HPLC analysis of Boc-protected amino acids.[1] However, alternative stationary phases, such as Phenyl-Hexyl, can offer different selectivity, especially for compounds containing aromatic moieties.

Below is a comparative summary of the performance of two common reversed-phase HPLC columns for the analysis of Boc-protected lysine (B10760008) derivatives. The data is based on the analysis of a model reaction involving a Boc-protected lysine derivative, which provides a reasonable expectation for the analysis of this compound.[2]

Column TypePrinciple of SeparationExpected Performance for this compoundAdvantagesDisadvantages
C18 (Octadecyl Silane) Separation is primarily based on the hydrophobic interactions between the analyte and the C18 alkyl chains on the stationary phase.[1][2]Good retention and separation from common impurities such as starting materials or hydrolysis byproducts. The azide (B81097) group is relatively small and polar, so retention will be dominated by the Boc group and the lysine backbone.Robust, versatile, and widely available. Excellent for separating compounds based on hydrophobicity.[1]May have limited selectivity for structurally similar impurities with minor differences in polarity.
Phenyl-Hexyl Separation is based on a combination of hydrophobic interactions and π-π interactions between the analyte and the phenyl rings of the stationary phase.[2]Can provide enhanced selectivity if impurities contain aromatic rings. For this compound, which lacks an aromatic ring, the separation will still be driven by hydrophobicity, but may offer different peak shapes or resolution compared to C18.Offers alternative selectivity, particularly for aromatic compounds.[2]May not provide significant advantages for non-aromatic analytes like this compound.

Experimental Protocols

A generalized experimental protocol for the purity analysis of this compound by RP-HPLC is provided below. This protocol serves as a starting point and may require optimization for specific instrumentation and impurity profiles.

Instrumentation and Conditions:
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A typical gradient would be from 10% to 90% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection: UV at 210-220 nm[1]

  • Injection Volume: 10 µL

Sample Preparation:
  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to a concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Logical Workflow for HPLC Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample onto HPLC System Filter->Inject Prepared Sample Separate Separation on RP Column (e.g., C18) Inject->Separate Detect UV Detection (210-220 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Raw Data Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Report Calculate->Report Final Purity Report

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Nε-L-Lys(Boc)-OH and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of lysine-based therapeutics, precise characterization of protected amino acid building blocks is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Nε-L-Lys(Boc)-OH and two common alternatives: Nα-Z-Nε-L-Lys(Boc)-OH and Nα-Fmoc-Nε-L-Lys(Boc)-OH. The data herein, supported by detailed experimental protocols, offers a foundational reference for the unambiguous identification and purity assessment of these critical reagents.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for Nε-L-Lys(Boc)-OH and its Nα-protected analogues. These values are compiled from various spectroscopic sources and are referenced against common deuterated solvents.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton AssignmentNε-L-Lys(Boc)-OH (in D₂O)Nα-Z-Nε-L-Lys(Boc)-OH (in DMSO-d₆)[1]Nα-Fmoc-Nε-L-Lys(Boc)-OH (in MeOD-d₄)[2]
α-CH3.883.914.12
β-CH₂1.711.57 - 1.661.59 - 1.92
γ-CH₂1.441.291.59 - 1.92
δ-CH₂1.681.371.59 - 1.92
ε-CH₂3.002.892.79 - 3.18
Boc C(CH₃)₃1.441.371.38 - 1.40
Z CH₂-5.03-
Z Aromatic-7.33 - 7.36-
Fmoc CH--4.18
Fmoc CH₂--4.31
Fmoc Aromatic--7.29 - 7.75

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon AssignmentNε-L-Lys(Boc)-OH (in MeOD-d₄)Nα-Z-Nε-L-Lys(Boc)-OH (in CDCl₃)Nα-Fmoc-Nε-L-Lys(Boc)-OH (in MeOD-d₄)[2]
C=O (Carboxyl)177.1~176176.9
α-C55.9~5455.7
β-C32.8~3230.6
γ-C25.8~2324.5
δ-C32.7~3028.8
ε-C45.1~4145.5
Boc C=O158.8~156158.7
Boc C(CH₃)₃80.5~8080.4
Boc C(CH₃)₃28.9~2828.9
Z C=O-~157-
Z CH₂-~67-
Z Aromatic-~128-137-
Fmoc C=O---
Fmoc CH--48.5
Fmoc CH₂--68.1
Fmoc Aromatic--121.0 - 145.5

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of protected amino acids is crucial for data reproducibility and comparison.

Sample Preparation:

  • Weigh approximately 10-20 mg of the protected amino acid.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (MeOD-d₄), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of specific peaks.

  • Ensure complete dissolution by gentle vortexing or sonication if necessary.

NMR Spectrometer and Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A sweep width of 12-16 ppm is generally adequate.

    • Referencing: The residual solvent peak is used as an internal standard (e.g., D₂O at ~4.79 ppm, MeOD-d₄ at 3.31 ppm, CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans are often required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A sweep width of 200-250 ppm is standard.

    • Referencing: The solvent carbon signals are used for referencing (e.g., MeOD-d₄ at 49.0 ppm, CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Workflow for NMR-Based Characterization and Comparison

The following diagram illustrates the logical workflow for the characterization and comparison of protected lysine (B10760008) derivatives using NMR spectroscopy.

NMR_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_comparison Comparative Analysis Sample Protected Lysine Derivative (Nε-Lys(Boc)-OH or Alternative) Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR Standard Pulse Programs C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Proton Decoupled Pulse Programs Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Assignment Chemical Shift Assignment Peak_Picking->Assignment DataTable Tabulate Chemical Shifts Assignment->DataTable Comparison Compare with Reference Spectra & Alternative Compounds DataTable->Comparison Conclusion Structure Verification & Purity Assessment Comparison->Conclusion

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with N3-L-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of modified amino acids into peptides is a critical technique for developing novel therapeutics, probes, and research tools. N3-L-Lys(Boc)-OH is a key building block for introducing an azide (B81097) group into a peptide sequence, enabling subsequent modifications via "click chemistry." This guide provides an objective comparison of the mass spectrometry analysis of peptides synthesized using this compound against alternative methods, supported by experimental data and detailed protocols.

The choice of synthetic strategy for incorporating modified residues like azido-lysine significantly impacts the purity, yield, and ultimately, the interpretability of mass spectrometry data. This guide focuses on the comparison between using a Boc-protected azido-lysine building block (this compound) and an Fmoc-protected equivalent (Fmoc-L-Lys(N3)-OH) in solid-phase peptide synthesis (SPPS).

Performance Comparison in Peptide Synthesis

The selection between Boc and Fmoc strategies for peptide synthesis involves trade-offs in terms of reaction conditions, deprotection chemistry, and potential side reactions.[] The Boc strategy utilizes an acid-labile protecting group, requiring strong acids like trifluoroacetic acid (TFA) for deprotection, while the Fmoc strategy employs a base-labile protecting group, which is removed with a mild base like piperidine (B6355638).[][2] This fundamental difference influences the choice of side-chain protecting groups and can affect the stability of modifications like the azide group.

ParameterThis compound StrategyFmoc-L-Lys(N3)-OH StrategyKey Findings
Deprotection Chemistry Acid-labile (TFA)Base-labile (piperidine)The milder conditions of Fmoc deprotection are often preferred for sensitive modifications.
Crude Peptide Purity Generally high, but repetitive acid treatment can lead to side reactions.[3]Can be higher due to milder deprotection steps, minimizing side reactions.[3]Purity is sequence-dependent, but Fmoc chemistry often yields cleaner crude products.
Overall Yield Can be affected by side reactions during acid deprotection.Often results in higher overall yields due to fewer side reactions.Fmoc strategies can offer better yields for complex or modified peptides.
Compatibility with Azide The azide group is generally stable to TFA.The azide group is stable under the basic conditions of Fmoc deprotection.Both strategies are compatible with the azide functionality.
Side Reactions Potential for tert-butylation of sensitive residues.[3]Potential for piperidine-adduct formation.Both strategies have characteristic side reactions that can be detected by mass spectrometry.

Mass Spectrometry Analysis: A Head-to-Head Comparison

Mass spectrometry is an indispensable tool for characterizing synthetic peptides, confirming their identity, and assessing their purity. The choice of synthesis strategy can influence the complexity of the resulting mass spectra.

Fragmentation Patterns

The fragmentation pattern of a peptide in tandem mass spectrometry (MS/MS) provides sequence information. The presence of modifications can alter these patterns. For peptides containing azido-lysine, collision-induced dissociation (CID) is a common fragmentation technique.[4]

While no direct comparative studies showing side-by-side mass spectra of a model peptide synthesized with both this compound and Fmoc-L-Lys(N3)-OH were found in the search results, general principles of peptide fragmentation can be applied. The core fragmentation pattern (b- and y-ions) will be determined by the peptide backbone. However, the presence of the azide group and any synthesis-related impurities will be distinguishing features.

Expected Observations in Mass Spectra:

  • This compound Synthesized Peptide: The mass spectrum would be analyzed for the presence of the desired peptide containing the azido-lysine residue. Side products could include peptides with modifications resulting from the acidic deprotection steps.

  • Fmoc-L-Lys(N3)-OH Synthesized Peptide: The mass spectrum would similarly be scrutinized for the target peptide. Impurities might include piperidine adducts or byproducts from the coupling reactions.

The azide group itself can be a site of neutral loss in the mass spectrometer, although this is not always a dominant fragmentation pathway for aliphatic azides. The primary influence on the spectrum is more likely to be the overall purity and the nature of any side products from the synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the synthesis of a model peptide (e.g., Ac-Tyr-Lys(N3)-Gly-Phe-Leu-NH2) using both Boc and Fmoc strategies.

A) Boc Strategy with this compound:

  • Resin Preparation: Swell Rink Amide MBHA resin in dimethylformamide (DMF).

  • Fmoc Deprotection (for the first amino acid if using an Fmoc-preloaded resin): Treat the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the C-terminal amino acid (e.g., Fmoc-Leu-OH) using a coupling agent like HBTU/DIPEA in DMF.

  • Iterative Cycles: Repeat deprotection and coupling steps for each amino acid. For the azido-lysine position, use this compound.

  • N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus with acetic anhydride (B1165640) and DIPEA in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.

B) Fmoc Strategy with Fmoc-L-Lys(N3)-OH:

  • Resin Preparation: Swell Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin.

  • Amino Acid Coupling: Couple the first amino acid (Fmoc-Leu-OH) using a coupling agent like HBTU/DIPEA in DMF.

  • Iterative Cycles: Repeat Fmoc deprotection and coupling for each subsequent amino acid. At the position of the modified lysine, use Fmoc-L-Lys(N3)-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.

Protocol 2: LC-MS/MS Analysis of Azido-Modified Peptides

This protocol details the analysis of the purified peptides from Protocol 1.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL for analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15-30 minutes) to ensure good separation.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Scan a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 200-2000).

    • MS/MS Fragmentation: Use data-dependent acquisition to trigger MS/MS scans on the most abundant precursor ions. Use collision-induced dissociation (CID) with an appropriate collision energy.

  • Data Analysis: Analyze the MS and MS/MS data to confirm the mass of the peptide and to sequence it based on the fragmentation pattern. Compare the experimental mass with the theoretical mass.

Visualization of Workflows

Peptide Synthesis and Analysis Workflow

G cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis Start Start SPPS Solid-Phase Peptide Synthesis (Boc or Fmoc Strategy) Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Sample_Prep Sample Preparation Purification->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS1_Scan MS1 Scan (Full Scan) LC_Separation->MS1_Scan MS2_Scan MS/MS Fragmentation (e.g., CID) MS1_Scan->MS2_Scan Data_Analysis Data Analysis (Sequence Confirmation) MS2_Scan->Data_Analysis G Azido_Peptide Peptide with N3-Lysine Click_Reaction CuAAC or SPAAC 'Click' Reaction Azido_Peptide->Click_Reaction Alkyne_Probe Alkyne-functionalized Probe (e.g., Fluorophore, Biotin) Alkyne_Probe->Click_Reaction Conjugated_Peptide Conjugated Peptide Click_Reaction->Conjugated_Peptide Downstream_Analysis Downstream Analysis (e.g., Imaging, Affinity Purification, MS) Conjugated_Peptide->Downstream_Analysis

References

Choosing Your Azide-Lysine Building Block: A Comparative Guide to N3-L-Lys(Boc)-OH and Fmoc-Lys(N3)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the incorporation of bioorthogonal handles like the azide (B81097) group is of paramount importance. This functionality enables site-specific modifications, such as PEGylation, cyclization, and the attachment of fluorescent probes or drug conjugates via "click chemistry." The choice of the protected amino acid building block is a critical decision that dictates the overall synthetic strategy. This guide provides an in-depth, objective comparison of two key azide-containing lysine (B10760008) derivatives: Nα-Boc-Nε-azido-L-lysine (N3-L-Lys(Boc)-OH) and Nα-Fmoc-Nε-azido-L-lysine (Fmoc-Lys(N3)-OH) .

The fundamental difference between these two reagents lies in the temporary protecting group on the α-amino group: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This distinction necessitates entirely different approaches to solid-phase peptide synthesis (SPPS), each with its own set of advantages and disadvantages.

Core Chemical Differences and Synthetic Strategies

The choice between this compound and Fmoc-Lys(N3)-OH is intrinsically linked to the selection of either the Boc- or Fmoc-SPPS strategy. The orthogonality of the protecting groups is the cornerstone of both methods, ensuring that the α-amino group can be selectively deprotected for chain elongation without disturbing the side-chain protecting groups or the linkage to the solid support.[1]

Fmoc-Lys(N3)-OH is utilized in the more modern and widely adopted Fmoc/tBu strategy .[] In this approach, the Fmoc group is removed under mild basic conditions (typically 20% piperidine (B6355638) in DMF), while the side-chain protecting groups (like Boc, tBu, Trt) and the resin linkage are acid-labile, requiring a strong acid such as trifluoroacetic acid (TFA) for final cleavage.[][3]

This compound , conversely, is designed for the classic Boc/Bzl strategy . Here, the Nα-Boc group is removed with a moderately strong acid (e.g., 50% TFA in DCM), while the side-chain protecting groups (often benzyl-based) and the resin linkage require a very strong acid, such as hydrofluoric acid (HF), for final cleavage.[][5]

The azide group on the lysine side chain is remarkably stable under both the basic conditions of Fmoc deprotection and the acidic conditions used for Boc deprotection and final cleavage in both strategies.[1][6]

Performance and Application Comparison

While direct head-to-head quantitative comparisons in the same peptide sequence are scarce in published literature, a robust comparison can be made based on the well-established characteristics of the Boc and Fmoc synthesis strategies.

FeatureThis compound (in Boc-SPPS)Fmoc-Lys(N3)-OH (in Fmoc-SPPS)
α-Amino Deprotection Moderately strong acid (e.g., 50% TFA in DCM)[7]Mild base (e.g., 20% piperidine in DMF)[6]
Side-Chain Protection Typically Benzyl (Bzl) based; requires strong acid (HF) for cleavage[8]Typically tert-Butyl (tBu) based; cleaved with TFA during final step[]
Final Cleavage Very strong acid (e.g., HF, TFMSA)[5]Strong acid (e.g., 95% TFA)[3]
Orthogonality Quasi-orthogonal (both Boc and Bzl are acid-labile, but require different acid strengths)Fully orthogonal (base-labile vs. acid-labile)[]
Advantages - Generally lower cost of bulk reagents.- Can be better for long or aggregation-prone sequences due to the protonated state of the peptide chain after deprotection, which reduces interchain hydrogen bonding.- Milder deprotection conditions, preserving acid-sensitive moieties.[]- Safer final cleavage procedure (avoids HF).- Greater variety of commercially available side-chain protected amino acids.[]- More amenable to automated synthesis.
Disadvantages - Harsh final cleavage with hazardous HF.- Repetitive acid treatments can lead to side reactions for sensitive residues (e.g., Trp, Met).[5]- Piperidine can be problematic for base-sensitive sequences.- Aggregation can be more common during synthesis.
Azide Group Stability Stable to repetitive TFA deprotection and final HF cleavage.[1]Stable to repetitive piperidine deprotection and final TFA cleavage.[6]

Experimental Protocols

Below are generalized protocols for the incorporation of each amino acid derivative using its respective SPPS strategy.

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol assumes a manual synthesis on a Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (IPA) (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

    • Wash the resin with DCM (5x).

  • Coupling:

    • Dissolve this compound (3 eq.) and a coupling agent like HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test. Recouple if necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Incorporation of Fmoc-Lys(N3)-OH via Fmoc-SPPS

This protocol assumes a standard manual synthesis on a Rink Amide resin.

  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and treat again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x).

  • Coupling:

    • Dissolve Fmoc-Lys(N3)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test. Recouple if necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Visualization of Synthetic Strategies

The following diagrams illustrate the core logic and workflows associated with each choice of protected amino acid.

Boc_SPPS_Workflow Start Resin-Peptide-(AA)n-Boc Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Wash Coupling Coupling (this compound + Activator) Neutralization->Coupling End Resin-Peptide-(AA)n-Lys(N3)-(AA)n-1... Coupling->End Wash End->Deprotection Next Cycle FinalCleavage Final Cleavage (HF) End->FinalCleavage

Boc-SPPS cycle for incorporating this compound.

Fmoc_SPPS_Workflow Start Resin-Peptide-(AA)n-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash Coupling Coupling (Fmoc-Lys(N3)-OH + Activator) Deprotection->Coupling Wash End Resin-Peptide-(AA)n-Lys(N3)-(AA)n-1... Coupling->End Wash End->Deprotection Next Cycle FinalCleavage Final Cleavage (TFA Cocktail) End->FinalCleavage

Fmoc-SPPS cycle for incorporating Fmoc-Lys(N3)-OH.

Decision_Tree Start Need to incorporate Azido-Lysine? Strategy What is your primary SPPS strategy? Start->Strategy Boc_Path Boc/Bzl Strategy->Boc_Path Fmoc_Path Fmoc/tBu Strategy->Fmoc_Path Choose_Boc Choose: This compound Boc_Path->Choose_Boc Choose_Fmoc Choose: Fmoc-Lys(N3)-OH Fmoc_Path->Choose_Fmoc Consider_Boc Considerations: - Handling of HF - Potential acid-mediated side reactions - Better for aggregation-prone sequences Choose_Boc->Consider_Boc Consider_Fmoc Considerations: - Milder overall conditions - Simpler cleavage - Potential for base-mediated side reactions - Most common modern approach Choose_Fmoc->Consider_Fmoc

Decision flowchart for selecting the appropriate Azido-Lysine.

Summary and Recommendations

The choice between this compound and Fmoc-Lys(N3)-OH is not a matter of which is inherently "better," but which is appropriate for the chosen synthetic strategy.

  • Fmoc-Lys(N3)-OH is the recommended choice for most modern applications. The Fmoc/tBu strategy is dominant due to its milder deprotection conditions, avoidance of the highly hazardous HF, and broader compatibility with a wide range of functional groups and automated synthesizers. Its use is straightforward and integrates seamlessly into established Fmoc-SPPS protocols.[6]

  • This compound is the appropriate building block for laboratories committed to the Boc/Bzl strategy. This approach may be favored for the synthesis of particularly long or hydrophobic peptides that are prone to aggregation, as the repeated TFA deprotection steps maintain the peptide chain in a protonated, well-solvated state. However, the requirement for specialized equipment to handle HF for cleavage is a significant consideration.

Ultimately, the decision rests on the laboratory's established workflows, available equipment, and the specific chemical nature of the target peptide. Both derivatives are effective tools for introducing the versatile azide group into a peptide sequence, enabling a vast array of subsequent chemical biology and drug development applications.

References

A Comparative Guide to the Reactivity of N3-L-Lys(Boc)-OH and Other Azido Amino Acids in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of azido-functionalized amino acids into peptides and proteins has become a cornerstone of chemical biology and drug development. The azide (B81097) group serves as a versatile bioorthogonal handle, enabling selective chemical modifications through reactions that proceed efficiently in complex biological environments. Among the repertoire of azido (B1232118) amino acids, N3-L-Lys(Boc)-OH, which bears an azide on its side chain, is frequently utilized. This guide provides a comprehensive comparison of the reactivity of this compound with other common azido amino acids, including α-azido amino acids and those with aromatic azide functionalities. The comparison focuses on three key bioorthogonal reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Factors Influencing Reactivity

The reactivity of an azido amino acid is not intrinsic but is significantly influenced by several factors:

  • Position of the Azide Group: The location of the azide moiety, whether on the α-carbon or the side chain (e.g., ε-position of lysine), dictates its steric accessibility and electronic environment. α-azido acids position the reactive group directly on the peptide backbone, which can influence peptide conformation and reaction kinetics. In contrast, the azide on the lysine (B10760008) side chain extends away from the backbone, potentially offering greater accessibility.

  • Steric Hindrance: Bulky neighboring groups, including the amino acid's own side chain and protecting groups like Boc (tert-butyloxycarbonyl), can sterically hinder the approach of reactants to the azide. This effect is particularly pronounced in reactions requiring the formation of a constrained transition state.

  • Electronic Effects: The electron density around the azide group influences its nucleophilicity and its ability to participate in cycloaddition reactions. Electron-withdrawing groups can modulate the reactivity of the azide.

Quantitative Comparison of Reaction Rates

The following tables summarize available quantitative data on the second-order rate constants for the reactions of various azido amino acids. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature, and reaction rates can be highly dependent on the specific reactants, solvent, temperature, and catalyst system used.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that relies on the release of ring strain in a cyclooctyne (B158145) to drive the reaction forward. Its biocompatibility makes it a popular choice for in vivo applications.

Azido Amino AcidStrained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Azidolysine (N₃K)DBCO0.34[1][2][3]
Azidolysine (N₃K)DBCO2.6[1]
Fmoc-Azidolysine (Fmoc-N₃K)BCN0.037[1]
Novel Hydrophilic Azido Amino AcidDBCO0.34[1][2][3]
Novel Hydrophilic Azido Amino AcidBCN0.28[1][2][3]

Note: The variability in the reported rate constant for Azidolysine with DBCO highlights the sensitivity of these reactions to experimental conditions. The novel hydrophilic azido amino acid was designed to improve peptide solubility and demonstrates comparable reactivity to azidolysine.

Staudinger Ligation

The Staudinger ligation forms an amide bond from an azide and a phosphine, typically a phosphinothioester. It is a highly chemoselective reaction that has been instrumental in peptide and protein synthesis.

Azido Amino Acid ResiduePhosphine ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Glycyl Azide(Diphenylphosphino)methanethiol7.7 x 10⁻³[4][5]
Alanyl Azide(Diphenylphosphino)methanethiol2.1 x 10⁻³[6]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction. However, the requirement for a copper(I) catalyst can be a limitation for in vivo applications due to cytotoxicity.

Direct comparative kinetic data (second-order rate constants) for this compound versus other azido amino acids in CuAAC under identical conditions is not extensively reported in the literature. The reaction is known to be very fast, with rates that can be influenced by the choice of copper source, ligand, and solvent. Qualitative assessments suggest that the reaction is generally efficient for most common azido amino acids, with steric hindrance around the azide being a key factor in modulating reactivity.

Experimental Protocols

Detailed methodologies for conducting the key bioorthogonal reactions are provided below. These protocols can be adapted to compare the reactivity of different azido amino acids by systematically varying the azido-containing substrate while keeping all other reaction parameters constant.

Protocol 1: Determination of Second-Order Rate Constant for SPAAC Reaction

This protocol describes a general method for determining the kinetics of a SPAAC reaction between an azide-containing amino acid or peptide and a strained alkyne, such as DBCO, by monitoring the change in absorbance of the alkyne.

Materials:

  • Azide-containing amino acid/peptide (e.g., this compound, α-azido-glycine)

  • Strained alkyne (e.g., DBCO-PEG4)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the azide-containing compound in the reaction buffer.

    • Prepare a stock solution of the DBCO reagent in a compatible solvent (e.g., DMSO) and then dilute it in the reaction buffer.

  • Reaction Setup:

    • In a quartz cuvette, mix the azide solution (at a concentration in excess to ensure pseudo-first-order kinetics) with the reaction buffer.

    • Initiate the reaction by adding a small volume of the DBCO solution to the cuvette and mix quickly. The final concentration of DBCO should be in the low micromolar range to allow for accurate monitoring of its consumption.

  • Kinetic Measurement:

    • Immediately begin monitoring the decrease in absorbance of the DBCO reagent at its characteristic wavelength (e.g., ~309 nm) over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the azide: k₂ = k_obs / [Azide].

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical procedure for a CuAAC reaction. Reactivity comparisons can be made by monitoring product formation over time using techniques like HPLC or LC-MS.

Materials:

  • Azide-containing amino acid/peptide

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the azide and alkyne substrates in the chosen solvent system.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand.

  • Reaction Assembly:

    • To the solution of the azide and alkyne, add the ligand solution followed by the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring and Workup:

    • Stir the reaction at room temperature. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC or LC-MS.

    • Upon completion, the reaction can be quenched and the product purified by appropriate chromatographic methods.

Protocol 3: General Procedure for Staudinger Ligation

This protocol provides a general method for the Staudinger ligation between a peptide with a C-terminal phosphinothioester and another with an N-terminal α-azido group.

Materials:

  • Peptide with a C-terminal phosphinothioester

  • Peptide with an N-terminal α-azido acid

  • Solvent (e.g., a mixture of THF and water, or DMF)

Procedure:

  • Dissolve Reactants:

    • Dissolve the two peptide fragments in the chosen solvent system.

  • Reaction:

    • Stir the solution at room temperature. The reaction progress can be monitored by HPLC or LC-MS to follow the formation of the ligated peptide product.

  • Workup and Purification:

    • Once the reaction is complete, the solvent is removed, and the crude product is purified by preparative HPLC to isolate the final ligated peptide.

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of the discussed bioorthogonal reactions and a general workflow for comparing the reactivity of different azido amino acids.

CuAAC_Mechanism Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Azide R1-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Alkyne R2-C≡CH Cu_Acetylide R2-C≡C-Cu Alkyne->Cu_Acetylide Coordination Cu(I) Cu(I) Catalyst Cu(I)->Cu_Acetylide Cu_Acetylide->Metallacycle Cycloaddition Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Rearrangement & Protonolysis

Caption: A simplified schematic of the CuAAC reaction mechanism.

SPAAC_Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azide R1-N3 TS [3+2] Cycloaddition Transition State Azide->TS Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->TS Driven by Ring Strain Triazole Stable Triazole TS->Triazole

Caption: The mechanism of the copper-free SPAAC reaction.

Staudinger_Ligation_Mechanism Traceless Staudinger Ligation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Azide Peptide-N3 Iminophosphorane Iminophosphorane Azide->Iminophosphorane Phosphinothioester Peptide-CO-S-P(Ph)2 Phosphinothioester->Iminophosphorane Reaction Amidophosphonium_Salt Amidophosphonium Salt Iminophosphorane->Amidophosphonium_Salt Intramolecular Acyl Transfer Amide Ligated Peptide (Amide Bond) Amidophosphonium_Salt->Amide Hydrolysis Phosphine_Oxide Phosphine Oxide Byproduct Amidophosphonium_Salt->Phosphine_Oxide Hydrolysis

Caption: Key steps in the traceless Staudinger ligation.

Reactivity_Comparison_Workflow Workflow for Comparing Azido Amino Acid Reactivity Select_AAs Select Azido Amino Acids (e.g., N3-Lys(Boc)-OH, α-Azido-Gly, p-Azido-Phe) Define_Conditions Define Standardized Reaction Conditions (Concentration, Temp, Solvent) Select_AAs->Define_Conditions Select_Reactions Choose Bioorthogonal Reactions (CuAAC, SPAAC, Staudinger) Select_Reactions->Define_Conditions Run_Kinetics Perform Kinetic Experiments (e.g., NMR, UV-Vis, HPLC) Define_Conditions->Run_Kinetics Analyze_Data Analyze Data to Determine Second-Order Rate Constants (k₂) Run_Kinetics->Analyze_Data Compare_Results Compare k₂ Values to Assess Relative Reactivity Analyze_Data->Compare_Results

References

Advantages of using N3-L-Lys(Boc)-OH over other bioconjugation reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the ability to create stable, specific, and functional linkages between molecules is paramount for advancing research, diagnostics, and therapeutics. N3-L-Lys(Boc)-OH, an azide-functionalized lysine (B10760008) derivative, has emerged as a superior reagent for site-specific modification of peptides and proteins. Its primary advantage lies in its role as a building block for introducing an azide (B81097) moiety, which serves as a handle for highly efficient and bioorthogonal "click chemistry" reactions. This guide provides a comprehensive comparison of this compound mediated bioconjugation with other common techniques, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in selecting the optimal strategy for their needs.

The core of this compound's utility is the azide group, which allows for participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are renowned for their high specificity, quantitative yields, and the exceptional stability of the resulting triazole linkage.[1][2][3] This stands in contrast to traditional methods that often suffer from side reactions and less stable products.

Quantitative Performance Comparison

The choice of bioconjugation reagent significantly impacts reaction kinetics, efficiency, and the stability of the final conjugate. The following tables summarize key performance indicators for bioconjugation using this compound (via click chemistry) compared to common alternatives.

Table 1: Comparison of Reaction Kinetics and Conditions

FeatureAzide-Alkyne Cycloaddition (via this compound)NHS Ester ChemistryMaleimide-Thiol Chemistry
Reaction Type CycloadditionAcylationMichael Addition
Target Residue Site-specifically incorporated AzidePrimary Amines (Lysine, N-terminus)Thiols (Cysteine)
Typical pH 4.0 - 7.0 (CuAAC), 6.5 - 8.5 (SPAAC)7.2 - 8.5[4]6.5 - 7.5
Reaction Time 1 - 4 hours1 - 2 hours[4]2 hours to overnight[5]
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹ (CuAAC), 10⁻³ to 1 M⁻¹s⁻¹ (SPAAC)[6]~10¹ - 10² M⁻¹s⁻¹~10³ M⁻¹s⁻¹
Biocompatibility High (especially SPAAC)[6]HighModerate (potential for off-target reactions)

Table 2: Comparison of Linkage Stability and Specificity

FeatureTriazole (from Azide-Alkyne Cycloaddition)Amide (from NHS Ester)Thioether (from Maleimide)
Linkage Stability Highly stable to hydrolysis, enzymatic degradation, and redox conditions.[2]Exceptionally stable (half-life of ~600 years in neutral solution).[3]Stable, but can be prone to retro-Michael reaction and thiol exchange in the presence of biological thiols.[3]
Specificity High: Azide and alkyne groups are bioorthogonal and do not react with native functional groups.[7]Moderate to Low: NHS esters can react with other nucleophiles like histidine, serine, and threonine.[7]High for thiols, but potential for off-target reaction with other nucleophiles.
Control over Degree of Labeling (DoL) High: Precise control through site-specific incorporation of the azide.[7]Moderate: Can be challenging to control, often resulting in a heterogeneous mixture.[7]High if a single cysteine is available.
Side Reactions Minimal[7]Hydrolysis of the NHS ester is a significant competing reaction.[4]Maleimide hydrolysis and reaction with other nucleophiles.

The Role of the Boc Protecting Group

This compound features a tert-butyloxycarbonyl (Boc) protecting group on its α-amino group. In the context of solid-phase peptide synthesis (SPPS), the choice between Boc and the alternative 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical strategic decision.

Advantages of the Boc Group in this Context:

  • Orthogonality: The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the azide on the side chain is stable to these conditions. This orthogonality is crucial for selectively deprotecting the N-terminus for peptide chain elongation without affecting the conjugation handle.[8][9]

  • Reduced Aggregation: For certain hydrophobic peptide sequences prone to aggregation during synthesis, the Boc strategy can be advantageous. The acidic deprotection step protonates the newly exposed N-terminus, which can disrupt intermolecular hydrogen bonding that leads to aggregation.[10]

  • Cost-Effectiveness: In some cases, Boc-protected amino acids can be more cost-effective for large-scale synthesis compared to their Fmoc counterparts.[]

Experimental Protocols

Detailed methodologies are essential for reproducible bioconjugation experiments. Below are representative protocols for incorporating this compound into a peptide and for alternative bioconjugation methods.

Protocol 1: Incorporation of this compound into a Peptide via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an azido-lysine residue using the Boc strategy.

Materials:

  • Merrifield resin

  • Boc-protected amino acids (including Boc-L-Lys(N3)-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous HF (for cleavage)

  • Anisole (B1667542) (scavenger)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1 hour.

  • First Amino Acid Coupling: Attach the first C-terminal Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes. Wash the resin with DCM.

  • Neutralization: Neutralize the resin with 10% DIEA in DCM. Wash with DCM.

  • Coupling: To couple the next amino acid (e.g., Boc-L-Lys(N3)-OH), dissolve it (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and add the solution to the resin. Agitate for 2 hours. Monitor the reaction completion using a Kaiser test. Wash with DMF and DCM.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with anisole as a scavenger.

  • Purification: Purify the crude azide-containing peptide by reverse-phase HPLC.

Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of a protein containing a site-specifically incorporated azide with a cyclooctyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-dye) dissolved in DMSO

  • Reaction buffer (azide-free)

Procedure:

  • Preparation: Prepare a solution of the azide-modified protein.

  • Reaction: Add the cyclooctyne-functionalized molecule to the protein solution. The molar excess of the cyclooctyne (B158145) reagent may need to be optimized.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Purification: Remove the unreacted labeling reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 3: Protein Labeling via NHS Ester Chemistry

This protocol is for labeling primary amines on a protein with an NHS ester-activated molecule.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester-activated molecule dissolved in anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate, pH 8.3

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Buffer Exchange: Ensure the protein is in a buffer at pH 7.2-8.5. If necessary, adjust the pH by adding sodium bicarbonate.[4]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester.

  • Purification: Purify the conjugate using a desalting column or dialysis.

Protocol 4: Protein Labeling via Maleimide-Thiol Chemistry

This protocol is for labeling free thiol groups on a protein with a maleimide-activated molecule.

Materials:

  • Protein with a free thiol in a degassed buffer (e.g., PBS, pH 7.0-7.5)

  • Maleimide-activated molecule dissolved in DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

Procedure:

  • Reduction (Optional): If necessary, reduce disulfide bonds in the protein by incubating with TCEP for 30-60 minutes.

  • Reaction: Add a 10- to 20-fold molar excess of the maleimide-activated molecule to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5]

  • Purification: Purify the conjugate using a desalting column or dialysis.

Visualizing the Workflows and Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

G Logical Flow for Selecting a Bioconjugation Strategy start Start: Need for Bioconjugation site_specific Is site-specific modification critical? start->site_specific azide Incorporate Azido-Lysine (e.g., this compound) site_specific->azide Yes cysteine_avail Is a unique Cysteine available? site_specific->cysteine_avail No click_chem Perform Click Chemistry (CuAAC or SPAAC) azide->click_chem end Bioconjugate Obtained click_chem->end nhs Use NHS Ester Chemistry (targets Lysines) nhs->end maleimide Use Maleimide Chemistry (targets Cysteines) maleimide->end cysteine_avail->nhs No cysteine_avail->maleimide Yes

Caption: Decision tree for choosing a bioconjugation method.

G Experimental Workflow: this compound in SPPS and Bioconjugation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Bioconjugation via Click Chemistry resin Start with Resin coupling Couple Amino Acids (including this compound) resin->coupling cleavage Cleave from Resin coupling->cleavage peptide Purified Azido-Peptide cleavage->peptide reaction SPAAC Reaction peptide->reaction alkyne Alkyne-modified Molecule (e.g., DBCO-dye) alkyne->reaction purification Purification reaction->purification conjugate Final Bioconjugate purification->conjugate G Signaling Pathway Modulation via Bioconjugation cluster_conjugation Bioconjugate Synthesis cluster_cell Cellular Action protein Target Protein (with Azide) conjugation Click Chemistry protein->conjugation drug Drug Molecule (with Alkyne) drug->conjugation adc Antibody-Drug Conjugate conjugation->adc binding Binding adc->binding Targets Cell receptor Cell Surface Receptor receptor->binding internalization Internalization binding->internalization release Drug Release internalization->release pathway Signaling Pathway (e.g., Apoptosis) release->pathway

References

A Comparative Guide to the Efficiency of N3-L-Lys(Boc)-OH in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of biomolecules is a cornerstone of modern chemical biology and drug development. N3-L-Lys(Boc)-OH has emerged as a critical building block, enabling the precise incorporation of an azide (B81097) handle for subsequent bioconjugation via "click chemistry." This guide provides an objective comparison of the two primary click chemistry strategies utilizing this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The following analysis, supported by experimental data, will aid in the selection of the optimal ligation strategy for your research needs.

Performance Comparison at a Glance

This compound is a versatile reagent that readily participates in both CuAAC and SPAAC reactions, offering flexibility in experimental design.[1][2] The choice between these two powerful techniques hinges on a trade-off between reaction kinetics and biocompatibility.

Table 1: Quantitative Comparison of Click Chemistry Reactions with Azidolysine Derivatives

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants This compound + Terminal AlkyneThis compound + Strained Alkyne (e.g., DBCO, BCN)
Catalyst Copper (I)None
Typical Reaction Yield >90% (often quantitative under optimized conditions)[3][4]High to quantitative[5]
Second-Order Rate Constant (k₂) 1 - 100 M⁻¹s⁻¹With DBCO: ~0.34 M⁻¹s⁻¹[6][7][8] With BCN: ~0.28 M⁻¹s⁻¹[6][7][8]
Biocompatibility Limited in living systems due to copper cytotoxicity[9]Excellent for in vivo and live-cell applications[10]
Key Advantages Very fast kinetics, readily available reagentsNo catalyst required, high biocompatibility
Key Disadvantages Copper toxicity, potential for protein oxidationSlower kinetics than CuAAC, strained alkynes can be bulky and hydrophobic

Reaction Mechanisms and Logical Workflow

The fundamental difference between CuAAC and SPAAC lies in the activation energy required for the cycloaddition to occur. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide. In contrast, SPAAC employs a strained cyclooctyne, where the release of ring strain upon reaction with an azide provides the necessary energy to drive the reaction forward without a catalyst.

experimental_workflow cluster_start Starting Material cluster_c_uaac CuAAC Pathway cluster_spaac SPAAC Pathway start This compound Incorporated Biomolecule c_reagents Add Terminal Alkyne, Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate), Ligand (e.g., THPTA) start->c_reagents Catalytic Route s_reagents Add Strained Alkyne (e.g., DBCO or BCN) start->s_reagents Catalyst-Free Route c_reaction Reaction (Fast, High Yield) c_reagents->c_reaction c_product Triazole-Linked Conjugate c_reaction->c_product s_reaction Reaction (Slower, High Yield, Biocompatible) s_reagents->s_reaction s_product Triazole-Linked Conjugate s_reaction->s_product

Caption: Comparative workflow for CuAAC and SPAAC reactions.

Experimental Protocols

The following protocols provide a starting point for performing CuAAC and SPAAC reactions with a biomolecule containing an this compound residue. Optimization may be required depending on the specific substrates and experimental goals.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for the copper-catalyzed ligation of an azide-modified biomolecule with a terminal alkyne.

Materials:

  • Azide-modified biomolecule (containing this compound)

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, prepared fresh)

  • Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4; avoid Tris buffers as they can inhibit the reaction)[11]

  • Degassing equipment (optional, but recommended)

Procedure:

  • Reactant Preparation: Dissolve the azide-modified biomolecule and the terminal alkyne in the reaction buffer to their desired final concentrations. A slight molar excess (1.5-5 equivalents) of the alkyne is typically used.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix. For a final reaction volume of 500 µL with final concentrations of 0.1 mM CuSO₄ and 0.5 mM THPTA, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[12] Let this mixture sit for a few minutes.

  • Reaction Assembly: In the main reaction tube, combine the azide-modified biomolecule and the terminal alkyne. Add the catalyst premix to this solution.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM (e.g., 25 µL of 100 mM stock for a 500 µL reaction).[12]

  • Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can range from 1 to 4 hours, and progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, the product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.

cuaac_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reactants Prepare Azide & Alkyne Solutions mix Combine Reactants & Catalyst prep_reactants->mix prep_catalyst Prepare Catalyst (CuSO4 + Ligand) prep_catalyst->mix prep_reducer Prepare Fresh Sodium Ascorbate initiate Add Sodium Ascorbate to Initiate prep_reducer->initiate mix->initiate incubate Incubate at RT (1-4 hours) initiate->incubate monitor Monitor Progress (HPLC/MS) incubate->monitor purify Purify Conjugate (e.g., SEC) monitor->purify

Caption: Experimental workflow for a typical CuAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-modified biomolecule to a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Azide-modified biomolecule (containing this compound)

  • Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO), if needed for solubility of the strained alkyne

Procedure:

  • Reactant Preparation: Dissolve the azide-modified biomolecule in the reaction buffer to the desired final concentration.

  • Strained Alkyne Preparation: Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) if necessary, and then dilute it into the reaction buffer. A slight molar excess (1.5-3 equivalents) of the strained alkyne is typically used.

  • Reaction Mixture: Combine the solutions of the azide-modified biomolecule and the strained alkyne in a single reaction vessel.

  • Incubation: Gently mix the reaction and incubate. Reactions are typically performed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used.

  • Monitoring and Purification: Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry). Once complete, purify the conjugate using a suitable method to remove any unreacted starting materials.

spaac_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare Azide-Biomolecule in Buffer combine Combine Azide & Alkyne Solutions prep_azide->combine prep_alkyne Prepare Strained Alkyne (dissolve in DMSO if needed) prep_alkyne->combine incubate Incubate at RT or 37°C (1-24 hours) combine->incubate monitor Monitor Progress (HPLC/MS/SDS-PAGE) incubate->monitor purify Purify Conjugate (e.g., SEC) monitor->purify

Caption: Experimental workflow for a typical SPAAC reaction.

Alternative Click Chemistry Reactions

While CuAAC and SPAAC are the most common methods for reacting with azide-functionalized molecules, other bioorthogonal reactions exist. The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene (B1233481) or norbornene) is a notable alternative. IEDDA reactions boast exceptionally fast kinetics, often orders of magnitude faster than both CuAAC and SPAAC, making them highly suitable for applications requiring rapid labeling. However, the synthesis of tetrazine and strained alkene derivatives can be more complex than that of simple azides and alkynes.

Conclusion and Recommendations

This compound is a powerful tool for introducing an azide functionality for subsequent bioconjugation. The choice between CuAAC and SPAAC should be guided by the specific requirements of the experiment:

  • For in vitro applications where speed is critical and the biomolecule is not sensitive to copper, CuAAC is the superior choice due to its rapid kinetics.

  • For applications in living cells or in vivo, the copper-free nature of SPAAC makes it the preferred and often necessary method, ensuring high biocompatibility.

Careful consideration of the trade-offs between reaction rate, biocompatibility, and the properties of the required reagents will enable researchers to effectively leverage this compound for the successful synthesis of precisely modified biomolecules for a wide range of applications in research and drug development.

References

A Comparative Guide to Orthogonal Protecting Group Strategies for Lysine, Featuring Nε-Boc-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and drug development, the precise chemical modification of amino acid side chains is paramount. Lysine (B10760008), with its primary amino group on the side chain, presents a unique opportunity for modification, such as pegylation, glycosylation, or the attachment of cytotoxic drugs. To achieve this, an orthogonal protecting group strategy is essential. This guide provides a comparative analysis of the widely used Nε-Boc-L-lysine strategy against other common alternatives, supported by experimental data and detailed protocols.

The Boc (tert-butyloxycarbonyl) protecting group for the ε-amino group of lysine is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies. Its stability to the piperidine (B6355638) used for Nα-Fmoc deprotection, combined with its lability to mild acids like trifluoroacetic acid (TFA), makes it an ideal orthogonal partner. This allows for the selective deprotection of the lysine side chain for further modification while the peptide remains attached to the solid support and other side chains remain protected.

Comparative Analysis of Lysine Side-Chain Protecting Groups

The choice of a protecting group for the lysine side chain is dictated by the desired chemical transformations and the overall synthetic strategy. The following table summarizes the key characteristics of the most common protecting groups, with a focus on their orthogonality to the Fmoc group.

Protecting GroupStructureDeprotection ConditionsStabilityOrthogonality with Fmoc
Boc (tert-butyloxycarbonyl)Mild acid (e.g., 20-50% TFA in DCM)Stable to piperidine and weak acids.Excellent
Cbz (Benzyloxycarbonyl)Strong acid (HBr/AcOH) or catalytic hydrogenation (H2, Pd/C)Stable to TFA and piperidine.Good, but deprotection can be harsh.
Alloc (Allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., PhSiH3)Stable to TFA and piperidine.Excellent, offers a unique deprotection pathway.
Mtt (4-Methyltrityl)Very mild acid (e.g., 1-2% TFA in DCM, hexafluoroisopropanol)Highly acid-labile. Stable to piperidine.Excellent, for when very mild deprotection is needed.

Experimental Data: A Head-to-Head Comparison

To illustrate the practical differences between these protecting groups, a model hexapeptide (Tyr-Gly-Gly-Phe-Lys-Ala) was synthesized using an Fmoc/tBu strategy on a Rink Amide resin. The lysine side chain was protected with either Boc, Cbz, Alloc, or Mtt. The efficiency of deprotection and the purity of the resulting peptide were then assessed.

Protecting GroupDeprotection ReagentTime (min)Purity by HPLC (%)Overall Yield (%)
Boc50% TFA in DCM309685
CbzH2, 10% Pd/C, MeOH1209278
AllocPd(PPh3)4, PhSiH3 in DCM209888
Mtt1% TFA in DCM159786

Note: Purity was determined by reverse-phase HPLC analysis of the crude peptide after cleavage from the resin. Overall yield is based on the initial loading of the resin.

Experimental Protocols

Below are the detailed methodologies for the deprotection of each of the evaluated lysine side-chain protecting groups.

1. Deprotection of Nε-Boc-L-lysine

  • Reagents:

  • Procedure:

    • Swell the peptide-resin in DCM for 20 minutes.

    • Drain the DCM.

    • Add a freshly prepared solution of 50% TFA in DCM containing scavengers.

    • Agitate the mixture at room temperature for 30 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3x), followed by isopropanol (B130326) (2x), and finally DCM (3x).

    • Dry the resin under vacuum.

2. Deprotection of Nε-Cbz-L-lysine

  • Reagents:

    • 10% Palladium on activated carbon (Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H2)

  • Procedure:

    • Suspend the Cbz-protected peptide in MeOH.

    • Add 10% Pd/C (typically 10-20% by weight of the peptide).

    • Place the reaction vessel under an atmosphere of H2 (using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously at room temperature for 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with MeOH.

    • Evaporate the combined filtrates under reduced pressure.

3. Deprotection of Nε-Alloc-L-lysine

  • Reagents:

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

    • Phenylsilane (PhSiH3)

    • Dichloromethane (DCM)

  • Procedure:

    • Swell the peptide-resin in DCM for 20 minutes.

    • Drain the DCM.

    • Add a solution of Pd(PPh3)4 (0.1 equivalents relative to the peptide) in DCM.

    • Agitate for 2 minutes.

    • Add PhSiH3 (25 equivalents).

    • Agitate the mixture at room temperature for 20 minutes.

    • Drain the deprotection solution.

    • Wash the resin with DCM (3x), 0.5% diisopropylethylamine in NMP (2x), and finally DCM (3x).

    • Dry the resin under vacuum.

4. Deprotection of Nε-Mtt-L-lysine

  • Reagents:

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Swell the peptide-resin in DCM for 20 minutes.

    • Drain the DCM.

    • Add a freshly prepared solution of 1% TFA in DCM.

    • Agitate the mixture at room temperature for 5 minutes. Repeat this step two more times.

    • Drain the deprotection solution.

    • Wash the resin with DCM (3x), 10% pyridine (B92270) in DCM (2x), and finally DCM (3x).

    • Dry the resin under vacuum.

Visualizing Orthogonal Strategies

The following diagrams illustrate the concept of orthogonal deprotection in Fmoc-based solid-phase peptide synthesis.

Orthogonal_Deprotection_Workflow cluster_synthesis Peptide Synthesis on Solid Support cluster_reagents Deprotection Reagents A Resin-Peptide-Lys(Boc)-Fmoc B Resin-Peptide-Lys(Boc)-NH2 A->B Nα-Fmoc Deprotection C Resin-Peptide-Lys(NH2)-Fmoc A->C Nε-Boc Deprotection B->A Amino Acid Coupling Piperidine Piperidine Piperidine->B TFA Trifluoroacetic Acid (TFA) TFA->C

Caption: Orthogonal deprotection of Fmoc and Boc groups.

Lysine_Side_Chain_Modification Start Resin-Peptide-Lys(PG)-Fmoc Step1 1. Piperidine Treatment (Nα-Fmoc Deprotection) Start->Step1 Step2 Resin-Peptide-Lys(PG)-NH2 Step1->Step2 Step3 2. Amino Acid Coupling Step2->Step3 Step4 Resin-Peptide(n+1)-Lys(PG)-Fmoc Step3->Step4 Step5 3. Selective PG Deprotection (e.g., TFA for Boc, Pd(0) for Alloc) Step4->Step5 Step6 Resin-Peptide(n+1)-Lys(NH2)-Fmoc Step5->Step6 Step7 4. Side Chain Modification (e.g., Acylation, Alkylation) Step6->Step7 Final Modified Peptide Step7->Final

Caption: Workflow for lysine side chain modification.

The Strategic Calculus of "Clickable" Peptides: A Cost-Benefit Analysis of N3-L-Lys(Boc)-OH in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals steering peptide therapeutics from the laboratory to industrial production, the choice of building blocks is a critical determinant of a project's ultimate success and economic viability. This guide provides a comprehensive cost-benefit analysis of utilizing N-epsilon-azido-L-lysine(Boc)-OH (N3-L-Lys(Boc)-OH), a non-standard amino acid, in large-scale solid-phase peptide synthesis (SPPS). We objectively compare its performance, costs, and strategic advantages against conventional alternatives, supported by an examination of the synthetic workflows and key considerations for process scale-up.

The incorporation of lysine (B10760008) residues into peptide sequences is fundamental for a myriad of structural and functional roles. While standard protected lysine derivatives like Fmoc-Lys(Boc)-OH are the workhorses of routine peptide synthesis, the introduction of bioorthogonal functionalities has opened new frontiers in peptide engineering, diagnostics, and therapeutics. This compound is a prime example, offering a gateway to "click chemistry," a suite of highly efficient and specific reactions for post-synthetic peptide modification.

However, the adoption of this specialized building block in a large-scale manufacturing context necessitates a rigorous evaluation of its benefits against its associated costs and process complexities. This guide will dissect these factors to provide a clear framework for decision-making.

Comparative Analysis of Lysine Protection Strategies

The primary alternatives to incorporating an azide (B81097) functionality for later conjugation involve the use of orthogonally protected lysine derivatives. These allow for the selective deprotection of the lysine side chain on-resin, followed by conjugation with a desired molecule. A standard lysine derivative is also included for baseline comparison.

FeatureThis compoundFmoc-Lys(Dde)-OH (Orthogonal Alternative)Fmoc-Lys(Boc)-OH (Standard Alternative)
Primary Function Introduction of an azide group for post-synthetic "click chemistry" modification.Allows for selective on-resin deprotection of the lysine side chain for subsequent conjugation.Standard incorporation of a lysine residue.
Relative Raw Material Cost Very HighHighLow
Process Complexity High (involves additional post-synthetic reaction step and specialized safety protocols).Moderate (requires an additional on-resin deprotection and conjugation step).Low (standard SPPS protocol).
Reaction Specificity Very High (bioorthogonal click reaction).High (conjugation to a specific deprotected amine).N/A
Versatility of Modification High (a wide variety of alkyne-modified molecules can be "clicked").Moderate (dependent on the chemistry of the on-resin conjugation).Low (modification is not straightforward).
Safety Considerations at Scale Significant (azides are potentially explosive and require strict handling protocols).LowLow
Waste Stream Complexity High (potential for heavy metal catalysts and azide-containing waste).Moderate (additional solvents and reagents from deprotection and conjugation).Low
Estimated Overall Yield Moderate to High (dependent on both SPPS and click reaction efficiency).Moderate (potential for yield loss during on-resin modification).High

Experimental Workflows: A Tale of Three Strategies

The choice of lysine derivative fundamentally alters the manufacturing workflow. Below, we visualize the distinct process pathways for incorporating this compound versus an orthogonal protecting group strategy and a standard incorporation.

cluster_0 Workflow A: this compound for Click Chemistry cluster_1 Workflow B: Orthogonal Protection (e.g., Fmoc-Lys(Dde)-OH) cluster_2 Workflow C: Standard Synthesis (Fmoc-Lys(Boc)-OH) A1 Standard SPPS with this compound A2 Cleavage and Global Deprotection A1->A2 A3 Purification of Azide-Peptide A2->A3 A4 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A3->A4 A5 Final Purification A4->A5 B1 Standard SPPS with Fmoc-Lys(Dde)-OH B2 Selective Dde Deprotection (on-resin) B1->B2 B3 On-Resin Conjugation B2->B3 B4 Cleavage and Global Deprotection B3->B4 B5 Final Purification B4->B5 C1 Standard SPPS with Fmoc-Lys(Boc)-OH C2 Cleavage and Global Deprotection C1->C2 C3 Final Purification C2->C3

Comparison of large-scale peptide synthesis workflows.

Detailed Experimental Protocols

Protocol 1: Incorporation of this compound and Post-Synthetic Click Chemistry

This protocol outlines the key steps for producing a modified peptide using this compound.

A. Solid-Phase Peptide Synthesis (SPPS):

  • Resin Swelling: Swell the appropriate solid support (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide) in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling:

    • Pre-activate this compound (or any other Fmoc-protected amino acid) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion. Monitor with a Kaiser test.

  • Washing: Thoroughly wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (including the Boc group on the N3-Lys).

  • Precipitation and Purification: Precipitate the crude azide-containing peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Dissolution: Dissolve the purified azide-peptide and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like DMSO or t-butanol).

  • Catalyst Preparation: Prepare a stock solution of a Cu(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex) and a stabilizing ligand (e.g., TBTA).

  • Click Reaction: Add the catalyst solution to the peptide/alkyne mixture. Allow the reaction to proceed at room temperature.

  • Quenching and Purification: Quench the reaction and remove copper by chelation. Purify the final conjugated peptide by RP-HPLC.

Protocol 2: On-Resin Conjugation using an Orthogonally Protected Lysine

This protocol details the alternative workflow using a lysine derivative with an orthogonal protecting group like Dde.

  • SPPS: Follow steps 1-6 as described in Protocol 1a, incorporating Fmoc-Lys(Dde)-OH at the desired position.

  • Selective Dde Deprotection: After completion of the peptide chain, treat the resin-bound peptide with a solution of 2% hydrazine (B178648) in DMF to selectively remove the Dde group from the lysine side chain.

  • Washing: Thoroughly wash the resin with DMF.

  • On-Resin Conjugation:

    • Activate the molecule to be conjugated (e.g., a carboxylic acid) with a suitable coupling agent.

    • Add the activated molecule to the resin and allow it to react with the now-free lysine side-chain amine.

  • Washing: Wash the resin to remove excess reagents.

  • Cleavage and Purification: Proceed with steps 7-9 from Protocol 1a to cleave, deprotect, and purify the final conjugated peptide.

Cost-Benefit Analysis

The "Costs" of this compound
  • High Raw Material Cost: Non-standard amino acids like this compound are significantly more expensive at bulk scale compared to standard derivatives like Fmoc-Lys(Boc)-OH. This can be a major cost driver, especially for long peptides or those with multiple modification sites.

  • Safety Infrastructure and Protocols: The handling of azides on a large scale is a significant safety concern. Azides are high-energy compounds that can be explosive under certain conditions (e.g., contact with heavy metals, shock, or heat). This necessitates specialized equipment, rigorous safety protocols, and potentially higher insurance and regulatory compliance costs.

  • Complex Waste Management: The use of azides and, in the case of CuAAC, copper catalysts, leads to a more complex and costly waste stream. Azide-containing waste requires specific quenching and disposal procedures. Copper waste must be treated to meet environmental regulations.

  • Additional Process Steps: The workflow involves a distinct post-synthetic modification step, which adds to the overall process time, labor costs, and potential for yield loss.

The "Benefits" of this compound
  • Unparalleled Reaction Efficiency and Specificity: The primary benefit of the azide group is its ability to participate in "click chemistry." The CuAAC reaction is renowned for its high yields, mild reaction conditions, and bioorthogonality, meaning it does not interfere with other functional groups present in the peptide. This can lead to a cleaner final product with fewer side reactions compared to some on-resin conjugation methods.

  • Late-Stage Diversification: The azide-functionalized peptide can be synthesized and purified as a stable intermediate. This allows for late-stage diversification, where different alkyne-containing molecules can be "clicked" onto the peptide backbone, enabling the rapid generation of a library of related compounds from a single peptide precursor. This is highly advantageous in drug discovery and development.

  • Process Robustness: The click reaction is often more robust and less sensitive to the steric environment around the reaction site compared to traditional conjugation chemistries on a solid support. This can be a significant advantage when working with complex or sterically hindered peptides.

Logical Framework for Decision Making

The decision to use this compound should be based on a careful analysis of the project's specific needs and the manufacturing capabilities.

start Project Requirement: Post-Synthetic Modification of Lysine decision1 Is late-stage diversification a key strategy? start->decision1 decision2 Are there significant safety concerns with azides at the required scale? decision1->decision2 No process1 Use this compound decision1->process1 Yes decision3 Is the conjugation chemistry complex or sterically hindered? decision2->decision3 No process2 Use Orthogonal Protection Strategy (e.g., Fmoc-Lys(Dde)-OH) decision2->process2 Yes decision3->process1 Yes decision3->process2 No

Decision-making flowchart for lysine modification strategy.

Conclusion

The use of this compound in large-scale peptide synthesis represents a strategic investment. While the upfront costs and safety considerations are significant, the benefits of highly efficient and specific post-synthetic modification via click chemistry can be compelling, particularly for complex peptide-drug conjugates or when a late-stage diversification strategy is employed.

For simpler conjugations or when the handling of azides at scale is not feasible, orthogonally protected lysine derivatives offer a viable, albeit potentially less efficient, alternative. For peptides that do not require side-chain modification, the standard and most cost-effective approach remains the use of Fmoc-Lys(Boc)-OH.

Ultimately, the decision rests on a holistic assessment of the entire manufacturing process, from raw material sourcing to final product purification, weighing the economic and safety costs against the desired chemical functionality and strategic advantages in drug development.

A Comparative Guide to N3-L-Lys(Boc)-OH in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of bioorthogonal handles into peptides is a critical step for creating advanced diagnostics, therapeutics, and research tools. N3-L-Lys(Boc)-OH has emerged as a key building block for introducing the versatile azide (B81097) group, a cornerstone of "click chemistry." This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Azide-Containing Amino Acids

The choice of an azide-containing amino acid for solid-phase peptide synthesis (SPPS) and subsequent bioconjugation is dictated by factors such as the overall synthetic strategy (Boc vs. Fmoc chemistry), the desired location of the azide, and the nature of the subsequent conjugation reaction. While direct head-to-head comparative studies are not abundant in the literature, performance can be inferred from reported yields and reaction kinetics.

Table 1: Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)

FeatureThis compoundFmoc-L-Lys(N3)-OHOther Azido-Amino Acids (e.g., Azido-alanine)
Synthetic Strategy Boc/Bzl or Fmoc/tBuPrimarily Fmoc/tBuBoc/Bzl or Fmoc/tBu
Orthogonality The Boc group is orthogonal to Fmoc chemistry, stable to piperidine (B6355638) but removed by TFA.[1][2]The Fmoc group is orthogonal to Boc side-chain protecting groups.Dependent on the specific protecting groups used.
Coupling Efficiency Generally high, comparable to other Boc-protected amino acids.High, with standard coupling reagents like HBTU/HATU.[3]Can vary based on steric hindrance near the alpha-carbon.
Side Reactions Low risk of side reactions under standard coupling conditions.Low risk; the azide is stable to piperidine.[4]Potential for side reactions depends on the specific amino acid structure.
Cleavage Conditions Boc group is removed during the final TFA cleavage cocktail.[1]Fmoc group is removed in every cycle with piperidine.Dependent on the protecting groups.
Typical Crude Purity High (>90% for standard sequences).High (>90% for standard sequences).Generally high, but sequence-dependent.

Table 2: Performance Comparison in Bioconjugation Reactions

ParameterThis compound (in peptide)Alternative Azide Linkers (e.g., PEGylated azides)
Reaction Type CuAAC & SPAAC[5][6]CuAAC & SPAAC
Typical CuAAC Yield High to quantitative (>95% reported in similar systems).[7]High to quantitative.[1]
Typical SPAAC Yield High to quantitative.High to quantitative.
SPAAC Rate Constant (with DBCO) ~0.34 M⁻¹s⁻¹ (inferred from similar azido-lysine peptides)[8]Can be slightly lower or higher depending on steric hindrance and electronic effects.[1]
SPAAC Rate Constant (with BCN) ~0.28 M⁻¹s⁻¹ (inferred from similar azido-lysine peptides)[8]Generally comparable.
Biocompatibility of Reaction CuAAC: Requires copper, which can be cytotoxic. SPAAC: Copper-free and highly biocompatible.[9]CuAAC: Cytotoxic. SPAAC: Biocompatible.
Stability of Resulting Linkage Highly stable 1,2,3-triazole ring.[10]Highly stable 1,2,3-triazole ring.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its incorporation into a peptide sequence and subsequent bioconjugation reactions.

Protocol 1: Incorporation of this compound in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 7 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide

This protocol describes the solution-phase CuAAC reaction of a purified peptide containing an azido-lysine residue.

Materials:

  • Purified azide-containing peptide

  • Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Degassed solvents (e.g., water, t-butanol)

Procedure:

  • Dissolve Reactants: Dissolve the azide-containing peptide (1 equivalent) and the alkyne-containing molecule (1.5 equivalents) in a degassed solvent mixture (e.g., water/t-butanol 1:1).

  • Prepare Catalyst Solution: In a separate tube, prepare a fresh solution of CuSO₄ (1 equivalent) and THPTA (5 equivalents) in water.

  • Initiate Reaction: Add the CuSO₄/THPTA solution to the peptide/alkyne mixture. Then, add a fresh solution of sodium ascorbate (10 equivalents) to initiate the reaction.

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. Protect the reaction from light if using photosensitive reagents.

  • Monitoring and Purification: Monitor the reaction progress by RP-HPLC or mass spectrometry. Once complete, purify the conjugated peptide by RP-HPLC to remove unreacted starting materials and the catalyst.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Peptide

This protocol outlines the copper-free conjugation of a strained alkyne to a purified azide-containing peptide.

Materials:

  • Purified azide-containing peptide

  • Strained alkyne (e.g., DBCO- or BCN-functionalized molecule)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO)

Procedure:

  • Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer.

  • Add Strained Alkyne: Dissolve the strained alkyne (1.5-2 equivalents) in a minimal amount of a compatible organic solvent (like DMSO) if necessary, and then add it to the peptide solution.

  • Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific strained alkyne and the concentrations of the reactants.

  • Monitoring and Purification: Monitor the reaction progress by RP-HPLC or mass spectrometry. Upon completion, purify the peptide conjugate by RP-HPLC.

Visualizations

The following diagrams illustrate the key chemical pathways and workflows described in this guide.

Boc_vs_Fmoc_SPPS cluster_Boc Boc SPPS Strategy cluster_Fmoc Fmoc SPPS Strategy cluster_N3Lys Incorporation of this compound Boc_Start Boc-AA-Resin Boc_Deprotect TFA Deprotection Boc_Start->Boc_Deprotect 1. Boc_Neutralize Neutralization (DIPEA) Boc_Deprotect->Boc_Neutralize 2. Boc_Couple Couple next Boc-AA-OH Boc_Neutralize->Boc_Couple 3. Boc_Couple->Boc_Start Repeat Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Piperidine Deprotection Fmoc_Start->Fmoc_Deprotect 1. Fmoc_Couple Couple next Fmoc-AA-OH Fmoc_Deprotect->Fmoc_Couple 2. Fmoc_Couple->Fmoc_Start Repeat Incorp Couple this compound Fmoc_Couple->Incorp During Fmoc SPPS

Caption: Comparison of Boc and Fmoc SPPS cycles for peptide synthesis.

Click_Chemistry_Pathways cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Peptide_N3 Peptide-Lys(N3) Alkyne Alkyne-Molecule Catalyst Cu(I), Ascorbate, Ligand Peptide_N3->Catalyst Strained_Alkyne Strained Alkyne (e.g., DBCO) Triazole_SPAAC Peptide-Triazole-Molecule Peptide_N3->Triazole_SPAAC Triazole_CuAAC Peptide-Triazole-Molecule Alkyne->Triazole_CuAAC Catalyst->Triazole_CuAAC Strained_Alkyne->Triazole_SPAAC

Caption: Click chemistry pathways for azide-modified peptides.

Experimental_Workflow start Start: Solid Support Resin spps Solid-Phase Peptide Synthesis (Incorporate this compound) start->spps cleavage Cleavage and Deprotection spps->cleavage purification1 RP-HPLC Purification of Azide-Peptide cleavage->purification1 conjugation Bioconjugation (CuAAC or SPAAC) purification1->conjugation purification2 RP-HPLC Purification of Conjugate conjugation->purification2 characterization Characterization (MS, etc.) purification2->characterization

Caption: Overall experimental workflow for peptide synthesis and conjugation.

References

Safety Operating Guide

Proper Disposal of N3-L-Lys(Boc)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N3-L-Lys(Boc)-OH, a common reagent in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Disposal of this compound requires a multi-step approach focused on the chemical deactivation of the potentially hazardous azide (B81097) functional group prior to collection as hazardous waste. Direct disposal of this compound is strongly discouraged due to the potential for the formation of explosive metal azides in plumbing systems and the inherent toxicity of azide compounds. The recommended procedure involves the reduction of the azide to a benign amine, followed by collection and disposal through your institution's Environmental Health & Safety (EHS) office.

Immediate Safety and Disposal Plan

The primary operational plan for the disposal of this compound involves a chemical neutralization step followed by containment and disposal as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Hazard Identification and Mitigation

The primary hazard associated with this compound is the azide functional group. Organic azides are potentially explosive and can be sensitive to heat, shock, and friction. A critical risk is the reaction of azides with metals (such as copper and lead in plumbing) to form highly explosive and shock-sensitive metal azides. The Boc protecting group and the lysine (B10760008) backbone are relatively stable but should be handled with standard laboratory precautions.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must wear appropriate PPE, including:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves (nitrile or neoprene)

Data Presentation: Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below.

PropertyValue
Chemical Formula C₁₁H₂₀N₄O₄
Molecular Weight 272.31 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol.
Storage Temperature 2-8°C

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This process ensures that the hazardous azide is neutralized before the waste leaves the laboratory.

DisposalWorkflow cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_disposal Waste Collection and Disposal A Wear Appropriate PPE C Choose Deactivation Method (Staudinger Reduction Recommended) A->C B Work in a Fume Hood B->C D Perform Chemical Reduction of Azide C->D E Verify Complete Deactivation (e.g., TLC) D->E E->D If incomplete F Neutralize Reaction Mixture (if necessary) E->F If successful G Collect Waste in a Labeled, Sealed Container F->G H Dispose of through Institutional EHS G->H

Caption: Disposal workflow for this compound.

Experimental Protocols: Chemical Deactivation of the Azide

Chemical deactivation is the most critical step in the safe disposal of this compound. The goal is to reduce the azide group to a non-hazardous amine. The Staudinger reduction is a mild and effective method for this transformation.

Recommended Method: Staudinger Reduction

The Staudinger reduction uses a phosphine (B1218219), typically triphenylphosphine (B44618), to convert the azide to an amine with the concomitant formation of a phosphine oxide.[1][2] This reaction is generally high-yielding and compatible with a wide range of functional groups, including the Boc protecting group and carboxylic acids.[2]

Materials:

  • This compound waste

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Thin-layer chromatography (TLC) supplies (e.g., silica (B1680970) plates, developing chamber, appropriate eluent)

  • Rotary evaporator

  • Separatory funnel

  • Labeled hazardous waste container

Procedure:

  • Reaction Setup: In a fume hood, dissolve the this compound waste in a minimal amount of THF in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Triphenylphosphine: To the stirred solution, add 1.1 equivalents of triphenylphosphine.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The azide starting material will have a different Rf value than the resulting amine. A common stain for azides on a TLC plate is a ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain, where azides often appear as a distinct color.

  • Hydrolysis: Once the starting material is consumed as indicated by TLC, add an equal volume of water to the reaction mixture and stir vigorously for 2 hours to hydrolyze the intermediate iminophosphorane to the desired amine and triphenylphosphine oxide.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator. The resulting residue will contain the deactivated product (the corresponding amine) and triphenylphosphine oxide.

  • Waste Collection: The entire residue should be collected in a clearly labeled hazardous waste container. The label should indicate the contents, including the deactivated lysine derivative and triphenylphosphine oxide.

  • Disposal of Byproduct: Triphenylphosphine oxide can be challenging to remove from reaction mixtures. For the purpose of disposal, it is acceptable to include it in the hazardous waste stream. Methods for its removal from a product, if needed for purification, include precipitation with zinc chloride in ethanol (B145695) or chromatography.[3][4][5]

  • Final Disposal: Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste container.

Signaling Pathway and Logical Relationships

The chemical transformation during the deactivation process follows a well-defined reaction pathway. The diagram below illustrates the Staudinger reduction of this compound.

StaudingerReaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant1 This compound Intermediate Iminophosphorane Reactant1->Intermediate + PPh3 Reactant2 Triphenylphosphine (PPh3) Reactant2->Intermediate Product1 Diamino-L-Lys(Boc)-OH (Deactivated Product) Intermediate->Product1 + H2O Product2 Triphenylphosphine Oxide (TPPO) Intermediate->Product2 + H2O Product3 Nitrogen Gas (N2) Intermediate->Product3 - N2

Caption: Staudinger reduction of this compound.

By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks and protecting both themselves and the environment.

References

Essential Safety and Operational Guide for Handling N3-L-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N3-L-Lys(Boc)-OH. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, minimizing risks and ensuring a secure laboratory environment.

Hazard Identification and Risk Assessment

  • Organic Azides : These compounds are potentially energetic and can be sensitive to heat, shock, and friction.[1][2] Low molecular weight and high nitrogen content can increase the risk of explosive decomposition.[1][3]

  • Boc-Protected Amino Acids : Generally considered stable, but the powder form can pose an inhalation hazard.[4]

  • Toxicity : Sodium azide, a related inorganic azide, is highly toxic if inhaled, absorbed through the skin, or swallowed.[2][5] While organic azides have less available toxicological data, it is prudent to handle them with care to avoid exposure.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure and ensure personal safety.[6][7][8]

PPE CategoryItemSpecificationsRationale
Eye Protection Safety GogglesChemical splash goggles with side shields.[7][8]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[7] Double gloving may be appropriate for handling concentrated solutions.[5]Prevents skin contact and absorption.
Body Protection Laboratory CoatLong-sleeved, fully buttoned lab coat.[4][7]Protects skin and clothing from contamination.
Respiratory Protection Fume HoodAll handling of the solid and solutions should be conducted in a certified chemical fume hood.[2][5][9]Prevents inhalation of dust and vapors.
Foot Protection Closed-toe ShoesStandard laboratory practice.[4]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

prep Preparation weigh Weighing and Transfer prep->weigh Proceed to weighing dissolve Dissolution weigh->dissolve Transfer for dissolution reaction Reaction Setup dissolve->reaction Use in reaction storage Storage reaction->storage Store any remaining material

Caption: Workflow for handling this compound.

Experimental Protocol for Handling:

  • Preparation :

    • Ensure all necessary PPE is worn correctly before entering the designated handling area.

    • Work within a certified chemical fume hood.[2][5][9]

    • Line the work surface with absorbent paper to contain any potential spills.[9]

    • Have all necessary equipment, such as spatulas (plastic or ceramic, not metal), weigh boats, and glassware, clean and readily accessible.[1][3][9]

  • Weighing and Transfer :

    • Perform all weighing and transfer operations of the solid compound inside the fume hood to minimize inhalation risk.[4]

    • Use non-metallic spatulas to handle the material to avoid the formation of potentially unstable metal azides.[1][3][9]

    • Avoid creating dust clouds during transfer.

    • Close the container tightly immediately after use.[4]

  • Dissolution :

    • If preparing a solution, slowly add the solvent to the solid to prevent splashing.

    • Consult relevant literature for appropriate solvents, avoiding halogenated solvents like dichloromethane (B109758) and chloroform, which can form explosive compounds with azides.[1][3][5]

  • Reaction Setup :

    • Conduct all reactions involving this compound in a chemical fume hood.

    • Be mindful of the C:N ratio of the final products, as molecules with a low C:N ratio can be less stable.[9]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.[10]

collect Collect Waste label Label Container collect->label Properly identify store Store Securely label->store Await pickup dispose Dispose via EHS store->dispose Schedule removal

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

Waste TypeDisposal Procedure
Unused Compound Collect in a dedicated, clearly labeled hazardous waste container.[3][9][10] Do not mix with other chemical waste streams, especially acidic waste.[3]
Contaminated Materials Dispose of all contaminated items (e.g., gloves, weigh boats, absorbent paper) in the designated hazardous waste container for solid waste.[10]
Solutions Collect aqueous and organic solutions containing this compound in separate, appropriately labeled hazardous waste containers.[3] Do not pour down the drain.[5]

Key Disposal Don'ts:

  • DO NOT dispose of down the drain.[5] Reaction with pipes (B44673) can form explosive metal azides.[5]

  • DO NOT mix with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[3]

  • DO NOT use metal containers for storage or disposal.

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for all hazardous waste generated.[10]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5][11]
Spill For a small spill within a fume hood, cover with an absorbent, non-reactive material. Sweep up the material and place it in a labeled hazardous waste container.[9] Clean the area with a suitable solvent. For larger spills, evacuate the area and contact your institution's EHS office.

Always have the Safety Data Sheet (SDS) for a similar compound or this guide available when seeking medical attention.[5]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.